1-(4-Fluorophenyl)-3-phenylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYUNOFVOQYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351248 | |
| Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-16-1 | |
| Record name | NSC191412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1-(4-Fluorophenyl)-3-phenylthiourea
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)-3-phenylthiourea
Executive Summary
Thiourea derivatives represent a class of organic compounds with significant importance in medicinal chemistry and materials science. Their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties, makes them attractive scaffolds for drug discovery.[1][2] The incorporation of fluorine into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a compound of interest for researchers in drug development and chemical synthesis. We detail a robust synthetic protocol, explain the rationale behind key experimental choices, and outline a multi-technique analytical workflow to ensure the structural integrity and purity of the final product.
Introduction: The Significance of Fluorinated Thioureas
Thiourea derivatives are exceptionally versatile building blocks for synthesizing a variety of heterocyclic compounds and are known to possess a wide range of bioactivities.[4] Their utility spans applications from agriculture, where they are used as pesticides and herbicides, to medicine, where they have been investigated as antiviral, antibacterial, and anticancer agents.[5][6] The core thiourea moiety (–NH–C(S)–NH–) is a potent hydrogen bond donor, enabling strong interactions with biological targets like enzymes and receptors.[1]
The strategic introduction of a fluorine atom onto the phenyl ring, as in this compound, is a key design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic pathways without significantly increasing its steric bulk.[3] This often leads to improved therapeutic efficacy and a more favorable pharmacological profile. Recent studies have highlighted the potential of fluorophenyl thiourea derivatives as potent antioxidants and inhibitors of key enzymes related to diabetes, such as α-amylase and α-glycosidase, making them promising candidates for further investigation.[7][8]
This document serves as a senior-level guide for the practical synthesis, purification, and complete analytical characterization of this compound.
Synthesis Methodology: From Precursors to Purified Product
The synthesis of 1,3-disubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Principle of the Reaction
The synthesis involves the reaction between 4-fluoroaniline and phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. The reaction proceeds readily in a suitable solvent, often with heating to ensure completion.
Reaction Scheme:
Experimental Protocol
This protocol is designed to be a self-validating system, where successful execution of each step ensures the quality required for the next.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Purpose |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich, Acros | Reactant (Nucleophile) |
| Phenyl isothiocyanate | ≥98% | Sigma-Aldrich, TCI | Reactant (Electrophile) |
| Ethanol (Absolute) | ACS Grade or higher | Fisher Scientific | Reaction and Recrystallization Solvent |
| Hydrochloric Acid (HCl) | Concentrated | VWR | Optional for salt formation/workup |
| Distilled Water | High Purity | In-house | Washing and Precipitation |
| Round-bottom flask (100 mL) | Borosilicate glass | Kimble, Pyrex | Reaction Vessel |
| Reflux Condenser | Borosilicate glass | Kimble, Pyrex | Prevent solvent loss during heating |
| Magnetic Stirrer with Hotplate | N/A | IKA, Corning | Agitation and Heating |
| Buchner Funnel and Flask | N/A | CoorsTek | Filtration |
| Whatman Filter Paper (No. 1) | N/A | Whatman | Solid collection |
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (0.01 mol, 1.11 g) in 20 mL of absolute ethanol. Stir the solution until the aniline is completely dissolved.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its appropriate boiling point for reflux conditions. It is also an excellent solvent for subsequent recrystallization.
-
-
Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (0.01 mol, 1.2 mL) dropwise at room temperature.
-
Causality: Dropwise addition helps to control any initial exothermic reaction, ensuring a smooth and controlled process.
-
-
Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 2-3 hours.
-
Trustworthiness: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) to ensure completion. A clear, single spot for the product indicates the reaction is finished.
-
-
Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. Then, slowly pour the solution into a beaker containing 100 mL of cold distilled water while stirring vigorously. A white or off-white precipitate of this compound will form.
-
Causality: The product is insoluble in water. Pouring the ethanolic solution into a large volume of water causes the product to precipitate out, effectively separating it from the soluble starting materials and byproducts.
-
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with a small amount of cold distilled water (2 x 15 mL) to remove any residual impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Causality: Recrystallization is a highly effective purification technique. The desired compound is soluble in the hot solvent but less soluble at cold temperatures, while impurities remain in the solution (mother liquor). This process yields a product of high purity.
-
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high ( >85%).
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a complete and validated profile of the compound.
Melting Point
-
Principle: The melting point is a physical property used to assess the purity of a crystalline solid. A pure compound melts over a narrow temperature range.
-
Methodology: A small amount of the dried, crystalline product is packed into a capillary tube and its melting point is determined using a standard melting point apparatus.
-
Expected Result: A sharp melting point indicates high purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
-
Methodology: The spectrum is typically recorded using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet containing a small amount of the sample.[9]
-
Expected Results: The FT-IR spectrum is expected to show characteristic absorption bands. Key vibrations for thioureas include N-H stretching, C=S stretching (thiocarbonyl), and C-N stretching.[4]
-
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹.[9]
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C=S Stretching: A band typically found in the 1200-1300 cm⁻¹ region.
-
C-N Stretching: Vibrations around 1150-1350 cm⁻¹.[4]
-
C-F Stretching: A strong absorption band typically appearing between 1000-1100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). Chemical shifts, splitting patterns (multiplicity), and integration values are used to elucidate the complete carbon-hydrogen framework.[10]
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Expected ¹H NMR Results:
-
Aromatic Protons (C₆H₅-): A series of multiplets between δ 7.0-7.6 ppm, integrating to 5 protons.
-
Aromatic Protons (-C₆H₄-F): Two sets of signals (doublet of doublets or multiplets) in the aromatic region (δ 7.0-7.5 ppm), integrating to 4 protons. The fluorine coupling will influence the splitting pattern.
-
N-H Protons: Two broad singlet peaks, typically in the range of δ 8.0-10.0 ppm, each integrating to 1 proton. Their position can be concentration-dependent and they may exchange with D₂O.
-
-
Expected ¹³C NMR Results:
-
Thiocarbonyl Carbon (C=S): A characteristic peak in the downfield region, typically δ 180-185 ppm.
-
Aromatic Carbons: Multiple signals in the δ 115-140 ppm range. The carbon directly attached to the fluorine atom will show a large ¹J(C-F) coupling constant.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Methodology: Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
-
Expected Result: The molecular formula is C₁₃H₁₁FN₂S, with a calculated molecular weight of 246.30 g/mol .[11][12] The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 246 or 247, respectively.
Summary of Characterization Data
Table 2: Expected Analytical Data for this compound
| Analysis Type | Parameter | Expected Result |
| Physical | Molecular Formula | C₁₃H₁₁FN₂S[12] |
| Molecular Weight | 246.30 g/mol [12] | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Sharp, distinct range (literature values may vary) | |
| FT-IR (cm⁻¹) | N-H Stretch | ~3100-3400 (broad) |
| C=S Stretch | ~1200-1300 | |
| C-F Stretch | ~1000-1100 (strong) | |
| ¹H NMR (ppm) | Aromatic H's | δ ~7.0-7.6 (multiplets) |
| N-H Protons | δ ~8.0-10.0 (broad singlets) | |
| ¹³C NMR (ppm) | C=S Carbon | δ ~180-185 |
| Aromatic Carbons | δ ~115-140 | |
| Mass Spec (m/z) | Molecular Ion [M+H]⁺ | ~247 |
Analytical Characterization Workflow
Caption: Logical workflow for the comprehensive characterization of the title compound.
Potential Applications and Biological Significance
Disubstituted thiourea derivatives are a cornerstone in modern drug design. The specific structural features of this compound suggest several areas of potential biological activity, consistent with findings for related compounds.
-
Anticancer Activity: Many thiourea derivatives with electron-withdrawing groups, such as fluorine, have demonstrated significant cytotoxic activity against various cancer cell lines, including colon and prostate cancer.[1][13] Their mechanism often involves the induction of apoptosis.
-
Enzyme Inhibition: Phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin production.[14][15] Fluorinated derivatives have shown potent inhibitory effects against enzymes implicated in diabetes, highlighting their therapeutic potential in metabolic diseases.[7][8]
-
Antimicrobial Properties: Halogenated thiourea derivatives and their metal complexes have been reported to possess strong antibacterial and antifungal activity, including against resistant strains like MRSA and mycobacteria responsible for tuberculosis.[9]
Conclusion
This technical guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the nucleophilic addition of 4-fluoroaniline to phenyl isothiocyanate. The protocol emphasizes purity and yield through a straightforward workup and recrystallization process. Furthermore, a comprehensive analytical workflow employing FT-IR, NMR, and mass spectrometry has been outlined to ensure unequivocal structural confirmation and purity assessment. The established biological significance of fluorinated thioureas underscores the value of this compound as a key intermediate and potential therapeutic agent, meriting its synthesis and further investigation by researchers in the fields of medicinal chemistry and drug discovery.
References
- Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (n.d.).
-
Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. (2024). Biotechnology and Applied Biochemistry. [Link]
- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). Molecules. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). International Journal of Molecular Sciences. [Link]
-
Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. (2024). Semantic Scholar. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). RSC Medicinal Chemistry. [Link]
-
Phenylthiourea. (n.d.). PubChem. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. chemscene.com [chemscene.com]
- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
physicochemical properties of 1-(4-Fluorophenyl)-3-phenylthiourea
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-3-phenylthiourea
Introduction
This compound is a disubstituted thiourea derivative featuring both a phenyl and a 4-fluorophenyl group attached to the central thiocarbamide core. Thiourea-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique coordination properties.[1][2] They are recognized for their roles as corrosion inhibitors, antiviral agents, and synthons for various heterocyclic systems.[2] Specifically, derivatives of N-benzoyl-N'-phenylthiourea have been investigated for their potential as anticancer agents, targeting receptors like the epidermal growth factor receptor (EGFR).[3]
A thorough understanding of the is fundamental for its application in drug design, formulation development, and synthetic chemistry. These properties, including solubility, lipophilicity, and ionization state, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in chemical reactions and material composites.
This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines detailed protocols for their experimental determination, and discusses the implications of these properties for scientific research and development.
Molecular and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | N-(4-fluorophenyl)-N'-phenylthiourea, NSC-191412 | [4][5] |
| CAS Number | 370-16-1 | [4][5] |
| Molecular Formula | C₁₃H₁₁FN₂S | [4][5] |
| Molecular Weight | 246.30 g/mol | [4] |
| Physical Form | Solid | |
| SMILES String | S=C(NC1=CC=CC=C1)NC2=CC=C(F)C=C2 | [4] |
| InChI Key | KTNYUNOFVOQYRB-UHFFFAOYSA-N |
Computational Physicochemical Properties (In Silico Predictions)
Before undertaking laboratory experiments, computational models provide valuable, time- and cost-effective predictions of a molecule's behavior. These in silico parameters are crucial for initial screening and hypothesis generation in drug discovery.
| Predicted Property | Value | Implication for Drug Development |
| LogP (Octanol/Water Partition Coefficient) | 3.6346[4] | Indicates high lipophilicity, suggesting good potential for crossing cell membranes but also predicting low aqueous solubility and potential for non-specific binding. |
| Topological Polar Surface Area (TPSA) | 24.06 Ų[4] | This low TPSA value (< 140 Ų) is strongly correlated with good cell permeability and oral bioavailability. |
| Hydrogen Bond Donors | 2[4] | The two N-H groups can participate in hydrogen bonding, which is critical for receptor-ligand interactions. |
| Hydrogen Bond Acceptors | 1[4] | The thiocarbonyl sulfur (S) acts as a weak hydrogen bond acceptor. The fluorine atom can also act as a very weak acceptor. |
| Rotatable Bonds | 2[4] | A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity by reducing the entropic penalty upon binding. |
Experimental Physicochemical Characterization
While computational predictions are useful, experimental data is the gold standard for defining a compound's properties. This section details the expected characteristics and provides standardized protocols for their determination.
Melting Point
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar device).
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (< 2 °C).
Solubility
Solubility is a key determinant of a drug's bioavailability and formulation possibilities. Based on its high calculated LogP, this compound is expected to have low aqueous solubility but good solubility in organic solvents. The parent compound, N-phenylthiourea, is soluble in DMSO and DMF at approximately 30 mg/mL but is sparingly soluble in aqueous buffers.[7]
This high-throughput method is standard in early drug discovery for assessing the solubility of compounds from a DMSO stock solution into an aqueous buffer.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well filter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well (typically a 1:100 dilution) to initiate precipitation.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow the solution to reach equilibrium.
-
Separation: Centrifuge the plate or apply a vacuum to the filter plate to separate the undissolved precipitate from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve prepared in a DMSO/buffer mixture.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the atomic framework of a molecule.
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the nine aromatic protons. The two N-H protons would likely appear as two distinct broad singlets at a lower field (downfield), the exact chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum will feature a characteristic signal for the thiocarbonyl (C=S) carbon, typically found in the range of 180-200 ppm. Multiple signals will be present in the aromatic region (110-150 ppm), with carbon atoms directly bonded to fluorine exhibiting splitting (C-F coupling).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the 4-fluorophenyl ring. This provides a clean and sensitive handle for analysis.[8]
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for thioureas as it helps in resolving the N-H proton signals.
-
Data Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and ¹⁹F experiments should be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorption Bands:
-
N-H Stretch: A moderate to sharp band around 3100-3300 cm⁻¹.
-
Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
Thioamide II Band (C-N stretch & N-H bend): A strong band around 1500-1550 cm⁻¹.
-
C=S Stretch (Thioamide I Band): A band in the 700-850 cm⁻¹ region, which can be weak and is often coupled with other vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The aromatic rings in this compound will give rise to strong π → π* transitions. For the parent N-phenylthiourea, a maximum absorption (λmax) is observed at 266 nm.[9] A similar λmax is expected for the title compound.
Synthesis and Crystallography Overview
Synthesis
While this guide focuses on properties, understanding the origin of the compound is relevant. Thioureas are commonly synthesized by the reaction of an amine with an isothiocyanate. A plausible route to this compound involves the nucleophilic addition of aniline to 4-fluorophenyl isothiocyanate in a suitable organic solvent like ethanol or acetone.[10]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For thiourea derivatives, it provides invaluable insight into bond lengths, bond angles, and intermolecular interactions. It is common for thioureas to form centrosymmetric dimers in the crystal lattice through intermolecular N-H···S hydrogen bonds, which stabilize the crystal packing.[11] Obtaining a crystal structure for this compound would confirm its conformation and packing arrangement, which can influence physical properties like melting point and solubility.
Conclusion
This compound is a lipophilic molecule (LogP ≈ 3.63) with a low polar surface area (TPSA ≈ 24 Ų), characteristics that are favorable for cell permeability.[4] Its structure contains key functional groups for spectroscopic identification, including two N-H donors, aromatic rings, and a thiocarbonyl group.[4] While experimental values for key parameters like melting point, solubility, and pKa are not widely published, this guide provides robust, standard-in-class protocols for their determination. The collective physicochemical and spectroscopic data presented herein serves as a critical resource for researchers and professionals in drug development and chemical sciences, enabling informed decisions in synthesis, formulation, and biological evaluation.
References
-
MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Available from: [Link]
-
PubChem. Phenylthiourea. Available from: [Link]
-
Semantic Scholar. Spectroscopic (C-13 NMR, IR and UV-Vis.) and Structural Characterization and Biological Activity Study of Some New Mg(II), Mn(II), Fe(II), Cu(II), Zn(II), Cd(II), and La(III) Complexes. Available from: [Link]
-
MDPI. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Available from: [Link]
-
PubMed Central (PMC). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Available from: [Link]
-
MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Available from: [Link]
-
IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Available from: [Link]
-
SpectraBase. 1-Phenyl-3-(4-phenyl-thiazol-2-yl)-thiourea - Optional[13C NMR]. Available from: [Link]
-
Active Biopharma. This compound. Available from: [Link]
-
PubChem. 1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea. Available from: [Link]
-
ResearchGate. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Available from: [Link]
-
ResearchGate. 1H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Available from: [Link]
-
UNIPI. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Available from: [Link]
-
Journal of Pharmacy & Pharmacognosy Research. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. jppres.com [jppres.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, CasNo.370-16-1 BOC Sciences United States [bocscichem.lookchem.com]
- 6. 1-(4-Fluorophenyl)-3-phenylurea CAS#: 330-98-3 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
1-(4-Fluorophenyl)-3-phenylthiourea CAS number 370-16-1 properties
An In-Depth Technical Guide to 1-(4-Fluorophenyl)-3-phenylthiourea (CAS 370-16-1): Properties, Synthesis, and Therapeutic Potential
Introduction
Thiourea derivatives represent a versatile class of compounds that have garnered significant interest in the fields of medicinal chemistry and materials science.[1] Their unique structural motif, characterized by a C=S bond flanked by two nitrogen atoms, allows for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The ability of the thiourea backbone to form strong hydrogen bonds is crucial to its interaction with biological targets.[4] This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview for researchers and drug development professionals. We will delve into its physicochemical properties, synthesis, characterization, and burgeoning therapeutic applications.
Chapter 1: Molecular Profile and Physicochemical Properties
This compound is an aromatic thiourea distinguished by a phenyl group and a 4-fluorophenyl group attached to the nitrogen atoms of the thiourea core. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.
Chemical Identity
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 370-16-1 | [5][6] |
| Molecular Formula | C₁₃H₁₁FN₂S | [5][6] |
| Molecular Weight | 246.30 g/mol | [5][6] |
| Synonyms | NSC-191412, N-(4-fluorophenyl)-N'-phenylthiourea | [6][7] |
| Appearance | Solid | [5] |
| SMILES | S=C(NC1=CC=CC=C1)NC2=CC=C(F)C=C2 | [6] |
| InChI Key | KTNYUNOFVOQYRB-UHFFFAOYSA-N | [5] |
Chemical Structure
The structural formula of this compound is depicted below, illustrating the connectivity of the atoms.
Caption: General workflow for the synthesis of this compound.
Exemplary Synthesis Protocol
This protocol is a representative method adapted from general procedures for thiourea synthesis. [1][8]
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-fluoroaniline in 20 mL of a suitable dry solvent (e.g., acetonitrile).
-
Addition: To the stirred solution, add an equimolar amount (10 mmol) of phenyl isothiocyanate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 100 mL of cold water. A solid precipitate will form.
-
Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Purify the product by recrystallization from an aqueous ethanol solution to yield the final product.
-
Characterization: Dry the purified solid and confirm its identity and purity using techniques such as melting point determination, NMR, and IR spectroscopy.
Spectroscopic Profile (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two distinct phenyl rings. Two broad singlets corresponding to the two N-H protons would also be present, with their chemical shifts being sensitive to solvent and concentration. [9][10]* Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=C aromatic stretching (around 1580-1600 cm⁻¹), a strong C=S (thiocarbonyl) stretching band (around 1240 cm⁻¹), and C-N stretching (around 1150 cm⁻¹). [1]* Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 246.30.
Chapter 3: Biological Activity and Therapeutic Prospects
Recent studies have highlighted the significant bioactivity of fluorophenyl thiourea derivatives, positioning them as promising candidates for drug development, particularly in metabolic diseases and oncology.
Antidiabetic Potential: Dual Enzyme Inhibition
A significant finding is the potent inhibitory effect of fluorophenyl thiourea derivatives on key enzymes related to diabetes management. [11]Specifically, the 4-fluorophenyl derivative has demonstrated strong inhibition against α-amylase and α-glycosidase. [11][12]These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting them, the rate of glucose absorption into the bloodstream is slowed, which helps in managing post-prandial hyperglycemia.
| Enzyme | IC₅₀ Value | Reference |
| α-Amylase | 53.307 nM | [11][12] |
| α-Glycosidase | 24.928 nM | [11][12] |
The low nanomolar IC₅₀ values indicate high inhibitory potency, suggesting that this compound could be a lead compound for developing new antidiabetic agents. [11]
Caption: Mechanism of antidiabetic action via enzyme inhibition.
Anticancer and Antioxidant Activity
In addition to its antidiabetic potential, the broader class of 1,3-disubstituted thiourea derivatives has shown notable cytotoxic activity against various cancer cell lines, including metastatic colon cancer. [2]While specific data for the 4-fluoro derivative is emerging, related halogenated analogs exhibit IC₅₀ values in the low micromolar range, suggesting this compound warrants investigation as an anticancer agent. [2][4]The mechanism often involves the induction of apoptosis in cancer cells. [2] Furthermore, fluorophenyl thiourea derivatives have been observed to possess high antioxidant activity, comparable to standard antioxidants like BHA and BHT. [11][12]This property is valuable as oxidative stress is implicated in the pathology of numerous diseases, including both diabetes and cancer.
Chapter 4: Practical Laboratory Guidance
Solubility Profile
For practical use in research settings, understanding the solubility is critical. While specific data for this compound is not widely published, data from the closely related N-phenylthiourea provides a useful guideline. [13][14]
| Solvent | Solubility (Approximate) |
|---|---|
| DMSO | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble |
For biological assays, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted with the aqueous buffer of choice. [13]
Protocol for Stock Solution Preparation
-
Weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if needed. [15]4. Store the stock solution at -20°C for long-term stability. Aqueous solutions are not recommended for storage beyond one day. [13]
Safety and Handling
As with any research chemical, proper safety precautions must be observed.
-
Hazard Classification: Acute Toxicity 4 (Oral), Eye Irritation 2. [5]* GHS Pictogram: GHS07 (Exclamation Mark). [5]* Signal Word: Warning. [5]* Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). [5]* Precautions: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. [16]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [16][17]
Conclusion and Future Perspectives
This compound is a compound of significant interest for drug discovery and development. Its straightforward synthesis and potent, multifaceted biological activities—most notably its dual inhibition of α-amylase and α-glycosidase—make it a highly attractive candidate for antidiabetic therapies. Furthermore, preliminary evidence from related compounds suggests a promising potential in oncology. Future research should focus on elucidating the precise molecular mechanisms of its cytotoxic and antioxidant effects, conducting in-vivo efficacy and safety studies, and exploring structure-activity relationships to optimize its therapeutic profile.
References
-
Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (Journal/Source not specified in snippet). [Link]
-
Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. PubMed. [Link]
-
370-16-1-NSC-191412 - this compound. Kehua Intelligence. [Link]
-
fluoro phenyl suppliers UK. WorldOfChemicals. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central (PMC). [Link]
-
Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. [Link]
-
Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Semantic Scholar. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
-
Phenylthiourea | C7H8N2S | CID 676454. PubChem. [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. PubMed Central (PMC). [Link]
-
Synthesis and Activity of Novel Acylthiourea with Hydantoin. PubMed Central (PMC). [Link]
-
This compound. Active Biopharma. [Link]
-
1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea. PubChem. [Link]
-
¹H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]
-
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. University of Pisa. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. fluoro phenyl suppliers UK [ukchemicalsuppliers.co.uk]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes | Semantic Scholar [semanticscholar.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. fishersci.com [fishersci.com]
- 17. 370-16-1|this compound|BLD Pharm [bldpharm.com]
The Phenylthiourea Story: From a Serendipitous Discovery to a Tool in Genetic and Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylthiourea (PTC) and its derivatives represent a fascinating class of compounds that have journeyed from a curious laboratory accident to a cornerstone of genetic research and a promising scaffold in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of phenylthiourea compounds. It delves into the genetic basis of PTC taste perception, the molecular mechanisms of the TAS2R38 receptor, and the practical applications of this knowledge in experimental and clinical settings. Detailed protocols for the synthesis of PTC, the assessment of taste phenotypes, and the genotyping of the TAS2R38 gene are provided to equip researchers with the necessary tools to explore this intriguing area of science. Furthermore, this guide explores the burgeoning field of phenylthiourea-based drug development, highlighting the therapeutic potential of these compounds.
Part 1: The Accidental Discovery and Early History of a Genetic Marker
The story of phenylthiourea's scientific significance begins not with a targeted investigation, but with a serendipitous observation in 1931 at a DuPont chemical company laboratory.[1] Chemist Arthur Fox was synthesizing PTC when a cloud of the fine crystalline powder was accidentally released into the air. A colleague nearby complained of a bitter taste, while Fox, who was closer to the source, tasted nothing. Intrigued by this discrepancy, Fox embarked on a series of informal taste tests with his family and friends, laying the groundwork for decades of genetic research.
This peculiar dimorphism in taste perception quickly caught the attention of geneticists. In 1931, L.H. Snyder was the first to suggest that the inability to taste PTC is a recessive trait.[2] Shortly after, in 1932, Albert Blakeslee of the Carnegie Department of Genetics conducted a large-scale study on the inheritance of PTC tasting within families.[2] His work solidified the understanding that PTC taste sensitivity is a Mendelian trait, with the ability to taste being dominant over the inability to do so.[3] These early investigations established PTC as one of the first identified human genetic markers, providing a simple and effective tool for population genetics and inheritance studies.[4]
Part 2: The Molecular Basis of PTC Taste Perception: The TAS2R38 Gene
For many years, the precise genetic mechanism underlying PTC taste sensitivity remained unknown. The breakthrough came in 2003 with the identification of the TAS2R38 gene on chromosome 7 as the primary determinant of PTC taste perception.[5] This gene encodes a bitter taste receptor, a member of the G protein-coupled receptor (GPCR) family, which is expressed in taste receptor cells on the tongue.[6][7]
The TAS2R38 Gene and its Haplotypes
Polymorphisms within the TAS2R38 gene are responsible for the bimodal distribution of PTC tasting ability in human populations.[5] Three common single nucleotide polymorphisms (SNPs) give rise to two major haplotypes: the "taster" allele (PAV) and the "non-taster" allele (AVI).[8] Individuals with at least one copy of the PAV allele are able to perceive PTC as bitter, while those who are homozygous for the AVI allele are typically non-tasters.[1][8]
| Haplotype | Amino Acid Positions | Taste Phenotype |
| PAV | Proline, Alanine, Valine | Taster |
| AVI | Alanine, Valine, Isoleucine | Non-taster |
The global frequency of the non-taster (AVI) allele varies among different populations, with an average of around 50%.[3] Studies have shown that the percentage of non-tasters can range from as low as 10-16% in some African, Asian, and Native American populations to approximately 27-28% in individuals of European origin and up to 50% in Australian Aboriginal populations.[9]
The TAS2R38 Signaling Pathway
The perception of bitterness initiated by PTC binding to the TAS2R38 receptor follows a canonical G protein-coupled receptor signaling cascade.[7]
Figure 1: TAS2R38 Signaling Pathway for Bitter Taste Perception.
The binding of PTC to the TAS2R38 receptor activates the G-protein gustducin.[6] This, in turn, stimulates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which then activates the TRPM5 ion channel, leading to cell depolarization and neurotransmitter release. This signal is ultimately transmitted to the brain and perceived as a bitter taste.[7]
Part 3: Experimental Protocols
A cornerstone of research into phenylthiourea compounds is the ability to reliably synthesize the compound and assess its biological effects. This section provides detailed, step-by-step methodologies for the synthesis of PTC, the determination of taste phenotype, and the genotyping of the TAS2R38 gene.
Synthesis of Phenylthiourea
This protocol outlines a common laboratory method for the synthesis of phenylthiourea from aniline.
Materials:
-
Aniline (0.1 mole)
-
Hydrochloric acid (HCl, 9 ml)
-
Ammonium thiocyanate (0.1 mole)
-
Distilled water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filtration apparatus
Procedure:
-
In a round bottom flask, combine 0.1 mole of aniline with 9 ml of HCl and 25 ml of water.
-
Heat the solution at 60-70°C for approximately one hour.
-
Cool the mixture for one hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Reflux the solution for four hours.
-
Add 20 ml of water to the solution while continuously stirring to induce crystallization.
-
Filter the resulting powdered phenylthiourea and allow it to dry.[10]
Determination of PTC Taste Phenotype: The Harris-Kalmus Method
The Harris-Kalmus serial dilution method is a widely used and reliable protocol for determining an individual's PTC taste threshold.[2][11]
Materials:
-
Phenylthiourea (PTC)
-
Distilled water
-
14 sterile tumblers or test tubes
-
Pipettes
-
Control tumblers with distilled water
Procedure:
-
Preparation of Stock Solution (Solution 1): Dissolve 1.3 grams of PTC in 1 liter of boiled tap water. This is the most concentrated solution.
-
Serial Dilutions:
-
Label 13 additional tumblers from 2 to 14.
-
To prepare Solution 2, mix 50 ml of Solution 1 with 50 ml of boiled tap water.
-
Continue this serial dilution process, each time mixing 50 ml of the preceding solution with 50 ml of water, until you have prepared all 14 solutions.
-
-
Taste Threshold Determination (Stage 1):
-
The subject should rinse their mouth with water before starting.
-
Starting with the most dilute solution (Solution 14), the subject tastes a few milliliters of each solution, progressing towards the more concentrated ones.
-
The point at which the subject first perceives a definite taste is their approximate threshold.
-
-
Confirmation (Stage 2):
-
Present the subject with eight tumblers: four containing the solution at their determined threshold and four containing plain water.
-
The tumblers should be arranged randomly.
-
The subject is asked to taste the contents of each tumbler and separate them into two groups of four (PTC solution and water).
-
If the subject correctly separates the tumblers, the test is repeated with the next lower concentration until they can no longer discriminate correctly. The lowest concentration at which they can reliably distinguish the PTC solution from water is their taste threshold.
-
Interpretation: The distribution of taste thresholds in a population is typically bimodal. An "antimode," or the point of lowest frequency, separates tasters from non-tasters. Individuals who can taste PTC at lower concentrations are classified as tasters, while those who can only taste it at very high concentrations, or not at all, are non-tasters.[11]
Genotyping of the TAS2R38 Gene by PCR-RFLP
This protocol describes the use of Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to determine an individual's TAS2R38 genotype.[12][13]
Materials:
-
Genomic DNA extracted from buccal cells or blood
-
PCR primers for the TAS2R38 gene
-
Taq polymerase and dNTPs
-
PCR thermocycler
-
HaeIII restriction enzyme
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
PCR Amplification:
-
Amplify a segment of the TAS2R38 gene containing the SNP of interest using specific forward and reverse primers. A common forward primer sequence is 5'-CCTTCGTTTCTTGGTGAATTTTTGGGATGTAGTGAAGAGGCGG-3' and a reverse primer is 5'-AGGTTGGCTTGGTTTGCAATCATC-3'.[14]
-
Typical PCR cycling conditions are: an initial denaturation at 94°C for 2-4 minutes, followed by 30-35 cycles of denaturation at 94°C for 30-45 seconds, annealing at 64-65°C for 30-45 seconds, and extension at 72°C for 45 seconds, with a final extension at 72°C for 5-10 minutes.[14]
-
-
Restriction Digest:
-
Agarose Gel Electrophoresis:
-
Separate the digested DNA fragments on a 2-3% agarose gel.[14]
-
Stain the gel with a DNA stain and visualize the bands under UV light.
-
Interpretation of Results:
-
Homozygous Taster (PAV/PAV): The PCR product will be cut by HaeIII, resulting in two smaller DNA fragments.
-
Heterozygous Taster (PAV/AVI): The PCR product will be partially cut, resulting in three DNA fragments (one uncut and two smaller cut fragments).
-
Homozygous Non-taster (AVI/AVI): The PCR product will not be cut by HaeIII, resulting in a single, larger DNA fragment.
Figure 2: Workflow for TAS2R38 Genotyping by PCR-RFLP.
Part 4: Applications in Drug Development and Research
The unique properties of phenylthiourea and its derivatives have led to their exploration in various areas of drug development and biomedical research.
Phenylthiourea Derivatives as Therapeutic Agents
The thiourea scaffold has proven to be a versatile platform for the development of novel therapeutic agents with a wide range of biological activities.
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of phenylthiourea derivatives against various cancer cell lines, including colon, prostate, and breast cancer.[4][16] The mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and NF-κB pathways, and the suppression of vascular endothelial growth factor (VEGF) secretion.[16][17]
-
Enzyme Inhibition: Phenylthiourea is a well-established inhibitor of tyrosinase, a key enzyme in melanin synthesis.[18][19] This property has led to its use in studying melanogenesis and as a potential agent for treating hyperpigmentation disorders. Furthermore, derivatives of phenylthiourea have been developed as allosteric inhibitors of enzymes crucial for bacterial survival, such as the PvdP tyrosinase in Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents.[20][21]
-
Other Biological Activities: The thiourea moiety is associated with a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[10][22] The ability to readily synthesize a diverse library of phenylthiourea derivatives allows for the exploration of structure-activity relationships and the optimization of these compounds for specific therapeutic targets.[22]
Phenylthiourea in Genetic and Epidemiological Research
The bimodal taste perception of PTC remains a valuable tool in human genetics and epidemiological studies. It serves as a classic example of a Mendelian trait and is frequently used in educational settings to demonstrate the principles of inheritance.[4] Furthermore, numerous studies have investigated the association between PTC taster status and various health-related traits and diseases. For instance, some research suggests a correlation between PTC perception and dietary preferences, which may in turn influence susceptibility to conditions such as obesity and thyroid disorders.[9][23]
Conclusion
The journey of phenylthiourea from an accidental laboratory observation to a multifaceted tool in modern science is a testament to the power of scientific curiosity and the interconnectedness of different research disciplines. From its foundational role in human genetics to its emerging potential in drug discovery, the study of phenylthiourea and its derivatives continues to provide valuable insights into human biology and disease. The detailed protocols and comprehensive overview provided in this guide aim to empower researchers to further explore the rich scientific landscape of this remarkable class of compounds.
References
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. Retrieved from [Link]
-
UNIT 4 PHENYLTHIOCARBAMIDE (PTC) TASTING ABILITY. (n.d.). eGyanKosh. Retrieved from [Link]
-
TAS2R38. (n.d.). In Wikipedia. Retrieved from [Link]
-
α-PHENYLTHIOUREA. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP). (2010, June 7). NIDCD - NIH. Retrieved from [Link]
-
Gonçalves, I., Davi, L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education. Retrieved from [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021, October 28). PMC - PubMed Central. Retrieved from [Link]
-
PTC Taster Lab. (n.d.). Southern Biological. Retrieved from [Link]
-
What is PTC? Describe the procedure for PTC tasting ability through serial dilution method. (2025, September 18). Retrieved from [Link]
-
Natural Selection and Molecular Evolution in PTC, a Bitter-Taste Receptor Gene. (n.d.). NIH. Retrieved from [Link]
-
Gonçalves, I., Davi, L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education. Retrieved from [Link]
-
Myths of Human Genetics: PTC tasting. (2011, December 8). University of Delaware. Retrieved from [Link]
-
Murray, et al. (2016). Two complementary methods for genotyping taste receptor TAS2R38 in humans. GSA. Retrieved from [Link]
-
TAS2R38 taste 2 receptor member 38 [ (human)]. (2025, November 25). NCBI. Retrieved from [Link]
-
Development of a molecular method for the rapid screening and identification of the three functionally relevant polymorphisms in the human TAS2R38 receptor gene in studies of sensitivity to the bitter taste of PROP. (2015, June 9). PMC - PubMed Central. Retrieved from [Link]
-
TAS2R38 Gene - T2R38 Protein. (n.d.). GeneCards. Retrieved from [Link]
-
Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved from [Link]
-
Test protocol PTC/ PROP taste strips. (2022, July 8). MediSense - Smelltest.eu. Retrieved from [Link]
-
Bitter receptor gene (TAS2R38) P49A genotypes and their associations with aversion to vegetables and sweet/fat foods in Malaysia. (n.d.). Retrieved from [Link]
-
Taste Genetics: Food Preferences and PTC Tasting. (n.d.). Southern Biological. Retrieved from [Link]
-
snp analysis of the ptc gene using pcr. (n.d.). Edvotek.com. Retrieved from [Link]
-
PTC tasting. (n.d.). In Wikipedia. Retrieved from [Link]
-
TAS2R38 Gene. (n.d.). genomics-online.com. Retrieved from [Link]
-
Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiourea (PTC) Among Some Muslim Populations of Uttar Pradesh, India. (n.d.). PubMed Central. Retrieved from [Link]
-
Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. (2020, September 1). The University of Groningen research portal. Retrieved from [Link]
-
Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. (n.d.). ResearchGate. Retrieved from [Link]
-
TAS2R38. (n.d.). PrimePCR Assay and Template | Life Science - Bio-Rad. Retrieved from [Link]
-
Graph showing phenotype frequencies for PTC tasting ability among... (n.d.). ResearchGate. Retrieved from [Link]
-
1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024, November 5). PubMed. Retrieved from [Link]
-
Role of phenylthiocarbamide as a genetic marker in predicting the predisposition of disease traits in humans. (n.d.). NIH. Retrieved from [Link]
-
Insights into the Binding of Phenyltiocarbamide (PTC) Agonist to Its Target Human TAS2R38 Bitter Receptor. (2010, August 25). NIH. Retrieved from [Link]
-
Phenylthiourea | C7H8N2S. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Reliability of Threshold and Suprathreshold Methods for Taste Phenotyping: Characterization with PROP and Sodium Chloride. (n.d.). PMC - NIH. Retrieved from [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (n.d.). PubMed. Retrieved from [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Two complementary methods for genotyping taste receptor TAS2R38 in humans. (n.d.). GSA. Retrieved from [Link]
-
Insilico Studies on Taste Receptor Gene (Tas2r38) and Tas2r38 Protein Interaction with Ligands PTC and PROP. (n.d.). IJARIIT. Retrieved from [Link]
Sources
- 1. Myths of Human Genetics: PTC tasting [udel.edu]
- 2. PTC tasting - Wikipedia [en.wikipedia.org]
- 3. Natural Selection and Molecular Evolution in PTC, a Bitter-Taste Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. TAS2R38 taste 2 receptor member 38 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. TAS2R38 - Wikipedia [en.wikipedia.org]
- 7. Insights into the Binding of Phenyltiocarbamide (PTC) Agonist to Its Target Human TAS2R38 Bitter Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a molecular method for the rapid screening and identification of the three functionally relevant polymorphisms in the human TAS2R38 receptor gene in studies of sensitivity to the bitter taste of PROP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD [nidcd.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. southernbiological.com [southernbiological.com]
- 13. edvotek.com [edvotek.com]
- 14. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. research.rug.nl [research.rug.nl]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Role of phenylthiocarbamide as a genetic marker in predicting the predisposition of disease traits in humans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of 1-(4-Fluorophenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiourea Derivatives in Modern Chemistry
Thiourea and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules and versatile chemical intermediates. Their unique structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, imparts a rich chemical reactivity and a propensity for forming stable complexes with metal ions. The N,N'-diarylthiourea subclass, in particular, has garnered significant attention due to its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom, as in the case of 1-(4-Fluorophenyl)-3-phenylthiourea, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile, making its unambiguous structural characterization a critical step in any research and development endeavor.
This guide provides a comprehensive, in-depth exploration of the structural elucidation of this compound. Moving beyond a mere recitation of techniques, we will delve into the rationale behind the selection of each analytical method, the interpretation of the resulting data, and the logical framework that underpins the definitive assignment of its molecular structure.
Molecular Genesis: A Protocol for Synthesis
The foundational step in structural elucidation is the synthesis of the target compound. The most common and efficient method for preparing N,N'-diarylthioureas is the reaction of an aromatic amine with an aromatic isothiocyanate.[1] This approach provides a clean and generally high-yielding route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluoroaniline
-
Phenyl isothiocyanate
-
Anhydrous Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous toluene.
-
To this stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, during which a precipitate is expected to form.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
-
Dry the purified product under vacuum to remove residual solvent.
Causality of Experimental Choices:
-
Anhydrous Toluene: Toluene is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate, which would lead to the formation of unwanted byproducts.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, driving the reaction to completion.
-
Recrystallization: This purification technique is selected to obtain a highly pure crystalline solid, which is essential for accurate analytical characterization. The choice of ethanol/water as a solvent system is based on the differential solubility of the product and impurities at different temperatures.
Spectroscopic Interrogation: Unveiling the Molecular Architecture
A multi-pronged spectroscopic approach is indispensable for the comprehensive structural elucidation of an organic molecule. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | broad singlet | 1H | N-H (phenyl) | The N-H protons in thioureas are typically deshielded and appear as broad singlets due to quadrupole broadening and potential hydrogen bonding. |
| ~9.0 - 10.0 | broad singlet | 1H | N-H (4-fluorophenyl) | Similar to the other N-H proton, its chemical shift will be influenced by the electronic nature of the attached aryl group. |
| ~7.6 - 7.8 | multiplet | 2H | Ar-H (ortho to NH on phenyl ring) | Protons ortho to the NH-thiourea group will be deshielded. |
| ~7.3 - 7.5 | multiplet | 3H | Ar-H (meta and para on phenyl ring) | The remaining protons on the unsubstituted phenyl ring. |
| ~7.4 - 7.6 | doublet of doublets | 2H | Ar-H (ortho to NH on 4-fluorophenyl ring) | These protons will show coupling to the adjacent aromatic proton and a smaller coupling to the fluorine atom. |
| ~7.0 - 7.2 | triplet | 2H | Ar-H (ortho to F on 4-fluorophenyl ring) | These protons will show coupling to the adjacent aromatic protons and the fluorine atom, often appearing as a triplet due to similar coupling constants. |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 - 185 | C =S | The thiocarbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| ~160 - 165 (d, ¹JCF ≈ 245 Hz) | Ar-C -F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. |
| ~138 - 142 | Ar-C (ipso to NH on phenyl ring) | The ipso-carbon of the phenyl ring. |
| ~133 - 137 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to NH on 4-fluorophenyl ring) | The ipso-carbon of the 4-fluorophenyl ring will show a small four-bond coupling to fluorine. |
| ~128 - 130 | Ar-C H (phenyl ring) | Aromatic carbons of the phenyl ring. |
| ~125 - 128 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to NH on 4-fluorophenyl ring) | These carbons will exhibit a three-bond coupling to the fluorine atom. |
| ~115 - 118 (d, ²JCF ≈ 22 Hz) | Ar-C H (ortho to F on 4-fluorophenyl ring) | These carbons will show a larger two-bond coupling to the fluorine atom. |
Experimental Protocol: NMR Spectroscopy
-
Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
-
Integrate the ¹H NMR signals and determine the multiplicities of the peaks.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Diagram of the NMR Elucidation Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200 - 3400 | N-H stretch | Medium, broad |
| 3000 - 3100 | Aromatic C-H stretch | Medium to weak |
| 1500 - 1600 | C=C aromatic ring stretch | Medium to strong |
| ~1550 | N-H bend | Medium |
| 1200 - 1350 | C-N stretch | Medium to strong |
| 1000 - 1250 | C-F stretch | Strong |
| 700 - 850 | C=S stretch | Medium to weak |
Experimental Protocol: FT-IR Spectroscopy
-
Prepare a solid sample for analysis, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Causality of Spectral Features:
-
The broadness of the N-H stretching band is indicative of hydrogen bonding, a common feature in thiourea derivatives.[4]
-
The C=S stretching vibration is often weak and can be coupled with other vibrations, making its assignment challenging. However, its presence in the expected region, along with other characteristic bands, supports the thiourea structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₃H₁₁FN₂S), which is 246.06 g/mol , is expected. The presence of the M+1 and M+2 peaks due to the natural abundance of ¹³C and ³⁴S isotopes, respectively, would further confirm the elemental composition.
-
Major Fragmentation Pathways:
-
Cleavage of the C-N bonds flanking the thiocarbonyl group is a common fragmentation pathway for thioureas. This would lead to the formation of ions corresponding to the phenyl isothiocyanate radical cation (m/z 135) and the 4-fluoroaniline radical cation (m/z 111), or their corresponding fragments.
-
Loss of the sulfur atom is also a possibility.
-
Experimental Protocol: Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Interpret the mass spectrum to determine the molecular weight and identify the major fragment ions.
Diagram of the Mass Spectrometry Fragmentation
Sources
Spectroscopic Blueprint of 1-(4-Fluorophenyl)-3-phenylthiourea: A Technical Guide for Researchers
Introduction
1-(4-Fluorophenyl)-3-phenylthiourea is a disubstituted thiourea derivative with significant potential in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing fluorine atom, the flexible thiourea backbone, and the aromatic rings, contribute to a unique electronic and conformational profile. This guide provides a comprehensive technical overview of the expected spectroscopic characteristics of this compound, offering a virtual roadmap for its identification and characterization.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name N-(4-fluorophenyl)-N'-phenylthiourea, is characterized by a central thiocarbonyl group (C=S) flanked by two nitrogen atoms, each connected to a phenyl ring. One of these is a standard phenyl group, while the other is substituted with a fluorine atom at the para position. This seemingly simple substitution has profound effects on the molecule's electronic distribution and, consequently, its spectroscopic signatures.
Key Structural Features:
-
Thiourea Core: The -NH-C(=S)-NH- linkage is the central functional group, exhibiting characteristic IR absorptions and influencing the chemical environment of adjacent protons and carbons in NMR.
-
Aromatic Systems: Two distinct phenyl rings, one unsubstituted and one para-fluorinated, will give rise to signals in the aromatic region of the NMR spectra.
-
Fluorine Substituent: The highly electronegative fluorine atom will induce significant changes in the chemical shifts of the protons and carbons on its attached phenyl ring, primarily through inductive and mesomeric effects. This also allows for 19F NMR analysis.
The following sections will provide a detailed, predictive analysis of the data expected from the primary spectroscopic techniques used in the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we anticipate distinct and interpretable ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of the N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Experimental Workflow for NMR Analysis
Caption: A generalized workflow for the acquisition and analysis of NMR data.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the N-H protons and the aromatic protons of the two phenyl rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Singlet (broad) | 2H | N-H | The protons on the nitrogen atoms are expected to be deshielded due to the electron-withdrawing nature of the thiocarbonyl group and the adjacent aromatic rings. Their chemical shift can be highly dependent on solvent and concentration. |
| ~7.6 - 7.8 | Multiplet | 2H | Protons ortho to the NH group on the unsubstituted phenyl ring | These protons are in close proximity to the electron-withdrawing thiourea moiety. |
| ~7.3 - 7.5 | Multiplet | 3H | Protons meta and para to the NH group on the unsubstituted phenyl ring | These protons will have chemical shifts typical for a monosubstituted benzene ring. |
| ~7.1 - 7.3 | Multiplet (likely a triplet of doublets) | 2H | Protons ortho to the fluorine atom on the fluorophenyl ring | These protons will show coupling to both the adjacent proton and the fluorine atom. |
| ~7.0 - 7.2 | Multiplet (likely a triplet) | 2H | Protons meta to the fluorine atom on the fluorophenyl ring | These protons will primarily show coupling to the adjacent protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 - 185 | C=S | The thiocarbonyl carbon is highly deshielded and typically appears in this region. |
| ~155 - 165 (d, ¹JCF) | C-F on the fluorophenyl ring | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |
| ~135 - 140 | Quaternary carbon of the phenyl ring attached to the NH group | |
| ~130 - 135 | Quaternary carbon of the fluorophenyl ring attached to the NH group | |
| ~115 - 130 | Aromatic CH carbons | The aromatic carbons will appear in this region, with those on the fluorophenyl ring showing coupling to the fluorine atom. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the N-H, C=S, and C-N bonds, as well as absorptions from the aromatic rings.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for IR Spectroscopy
Caption: A simplified workflow for acquiring and interpreting an IR spectrum.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3100 - 3400 | N-H stretching | A broad to medium absorption band characteristic of the N-H bonds in the thiourea moiety. The broadness is often due to hydrogen bonding. |
| 3000 - 3100 | Aromatic C-H stretching | Weak to medium absorptions from the C-H bonds of the phenyl rings. |
| ~1600, ~1500, ~1450 | C=C stretching (aromatic) | Several sharp bands of variable intensity are expected for the aromatic ring vibrations. |
| 1500 - 1550 | N-H bending and C-N stretching | A strong band resulting from the coupled vibrations of the thiourea backbone. |
| 1200 - 1300 | C-N stretching and C=S stretching | A complex region with contributions from multiple vibrations. A strong band in this area is often associated with the thiourea group. |
| 1000 - 1100 | C-F stretching | A strong, characteristic absorption due to the carbon-fluorine bond. |
| 700 - 850 | C-H out-of-plane bending | Bands in this region can provide information about the substitution pattern of the aromatic rings. |
For comparison, the experimental FT-IR spectrum of the related 1,3-diphenyl thiourea shows characteristic bands that can be used to assign the vibrations of the core thiourea structure.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this type of molecule.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
Mass Spectrometry Analysis Workflow
Caption: A general workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The molecular weight of this compound is 246.30 g/mol .[2]
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak is expected at an m/z of 246 (for the molecular ion) or 247 (for the protonated molecule), depending on the ionization method.
-
Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, small peaks at m/z+1 and m/z+2 relative to the molecular ion peak will be observed.
-
Major Fragmentation Pathways: The molecule is expected to fragment at the C-N bonds of the thiourea linkage. Key predicted fragments include:
-
[C₆H₅NCS]⁺ (m/z 135): Phenyl isothiocyanate radical cation.
-
[FC₆H₄NCS]⁺ (m/z 153): 4-Fluorophenyl isothiocyanate radical cation.
-
[C₆H₅NH₂]⁺ (m/z 93): Aniline radical cation.
-
[FC₆H₄NH₂]⁺ (m/z 111): 4-Fluoroaniline radical cation.
-
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this compound, even in the absence of a complete public spectral database. The principles outlined herein, supported by data from analogous structures, offer a robust starting point for any investigation involving this and related thiourea derivatives. The provided experimental protocols serve as a foundation for obtaining high-quality data, ensuring the integrity and reliability of future research in this promising area of chemical science.
References
-
PubChem. This compound. [Link]
-
Panicker, C. Y., Varghese, H. T., & Varghese, H. (2007). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. Journal of Molecular Modeling, 13(3), 359-365. [Link]
-
MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). [Link]
-
Hilaris Publisher. Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. [Link]
Sources
solubility and stability of 1-(4-Fluorophenyl)-3-phenylthiourea in different solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Solubility and Stability of 1-(4-Fluorophenyl)-3-phenylthiourea
Introduction: Characterizing a Key Thiourea Derivative
This compound belongs to the thiourea class of compounds, which are recognized as pivotal scaffolds in medicinal chemistry and organic synthesis due to their wide range of biological activities[1]. Structurally, these molecules feature a C=S (thione) group flanked by two nitrogen atoms, allowing for diverse substitutions that modulate their physicochemical and pharmacological properties. The title compound, with its fluorophenyl and phenyl substituents, presents a specific profile of lipophilicity and hydrogen bonding potential that directly governs its behavior in various solvent systems.
For drug development professionals, a comprehensive understanding of a compound's solubility and stability is not merely a preliminary step but a foundational pillar of pre-formulation. These properties dictate bioavailability, inform formulation strategies, determine appropriate storage conditions, and are critical for establishing a viable shelf-life[2]. This guide provides a detailed examination of the theoretical considerations and practical experimental workflows for determining the solubility and stability of this compound, grounded in established scientific principles.
Part 1: Solubility Profile Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the body. For this compound, the interplay between the polar thiourea core and the nonpolar aromatic rings dictates its solubility across different media.
Theoretical Framework: Factors Influencing Solubility
The decision to test a specific range of solvents is not arbitrary; it is a systematic exploration of the compound's ability to interact with its environment.
-
Solvent Polarity: The thiourea moiety (SC(NH₂)₂) is inherently polar and capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group)[1]. This suggests a preference for polar solvents. However, the presence of two bulky aromatic rings, particularly the fluorophenyl group which increases lipophilicity, enhances its solubility in less polar organic solvents[1]. Therefore, a spectrum of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO, acetone) and non-polar (e.g., toluene) must be evaluated.
-
pH and pKa: The solubility of compounds with acidic or basic functional groups is highly dependent on pH[3]. The N-H protons of the thiourea group are weakly acidic, meaning the compound's ionization state—and thus its aqueous solubility—can change in acidic or basic environments. Determining the pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.
-
Temperature: For most solid solutes, solubility is an endothermic process, meaning it typically increases with a rise in temperature[1][4]. Quantifying this relationship is essential for manufacturing processes like crystallization and for defining storage temperature limits.
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, providing a definitive value for a saturated solution under specific conditions[2][3][5][6].
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a controlled temperature when the system has reached equilibrium.
Materials:
-
Selected solvents (e.g., Water, pH 7.4 PBS, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Toluene)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated HPLC-UV system for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation has been achieved[2][5].
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to the vials. Prepare each condition in triplicate to ensure reproducibility.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation. Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium[5][6].
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining suspended solid material[2]. This step is vital for accurate sampling of the supernatant.
-
Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method. The method must be proven for its specificity, linearity, accuracy, and precision.
Data Presentation: Solubility Summary
Quantitative results should be summarized in a clear, comparative format.
| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Water | Polar Protic | 25 | < 0.01 | < 10 |
| PBS (pH 7.4) | Aqueous Buffer | 37 | < 0.01 | < 10 |
| Ethanol | Polar Protic | 25 | 5.2 | 5200 |
| Methanol | Polar Protic | 25 | 3.8 | 3800 |
| Acetone | Polar Aprotic | 25 | 25.7 | 25700 |
| Toluene | Non-Polar | 25 | 1.1 | 1100 |
| DMSO | Polar Aprotic | 25 | > 30 | > 30000 |
Note: Data are representative examples for illustrative purposes.
Workflow Visualization: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Profile and Degradation Pathway Analysis
Stability testing is essential to ensure that an API maintains its chemical integrity, and therefore its efficacy and safety, over time[3]. Forced degradation studies are performed to deliberately degrade the sample under harsh conditions to identify likely degradation products and establish the inherent stability of the molecule.
Theoretical Framework: Potential Degradation Pathways
Understanding the chemical structure of this compound allows us to predict its potential liabilities.
-
Hydrolysis: The thiourea functional group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could cleave the C-N bonds. The stability against hydrolysis is a critical consideration for aqueous formulations and oral dosage forms[1].
-
Oxidation: The sulfur atom in the thione group is a potential site for oxidation, which could lead to the formation of sulfoxides or other related species.
-
Thermal Decomposition: Thiourea compounds can undergo thermal decomposition at elevated temperatures[1]. The specific degradation profile is dependent on the compound's melting point and overall thermal stability.
-
Photodegradation: Aromatic systems can absorb UV light, which may induce photochemical reactions. Photostability testing is a regulatory requirement to determine if the drug requires protection from light.
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is designed to rapidly identify the degradation pathways of this compound.
Objective: To evaluate the stability of the compound under various stress conditions (hydrolysis, oxidation, heat, light) and to support the development of a stability-indicating analytical method.
Materials:
-
This compound stock solution in a suitable solvent (e.g., acetonitrile/water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Thermostatic oven, Photostability chamber
-
Validated stability-indicating HPLC-UV/MS system
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature or heat gently. Basic conditions are often more aggressive.
-
Oxidation: Treat the drug solution with 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid drug and the drug solution in an oven at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Timepoint Sampling: At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralization/Quenching: For the acid and base hydrolysis samples, neutralize the solution before analysis. For the oxidative sample, the reaction may need to be quenched.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The key feature of this method is its ability to resolve the parent peak from all degradation product peaks. A mass spectrometer (LC-MS) is often used in conjunction to identify the mass of the degradation products, providing clues to their structure[3].
Data Presentation: Forced Degradation Summary
The results indicate the compound's lability under different stress conditions.
| Stress Condition | Time | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 h | 80 | 98.5 | 1.5 | 1 |
| 0.1 M NaOH | 6 h | 60 | 85.2 | 14.8 | 3 |
| 30% H₂O₂ | 24 h | 25 | 91.7 | 8.3 | 2 |
| Heat (Solid) | 48 h | 80 | 99.8 | 0.2 | 0 |
| Light (Solution) | 7 days | 25 | 96.4 | 3.6 | 1 |
Note: Data are representative examples for illustrative purposes.
Workflow Visualization: Stability Testing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. quora.com [quora.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. 370-16-1|this compound|BLD Pharm [bldpharm.com]
literature review on the biological activity of phenylthiourea derivatives
An In-Depth Technical Guide to the Biological Activities of Phenylthiourea Derivatives
Introduction: The Versatile Scaffold of Phenylthiourea
Phenylthiourea and its derivatives represent a fascinating and highly versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] The core structure, characterized by a thiourea group (-NH-C(=S)-NH-) attached to a phenyl ring, serves as a privileged scaffold. The presence of sulfur and nitrogen atoms makes these compounds excellent ligands for metal coordination and allows for diverse structural modifications.[3][4] These modifications, often involving substitutions on the phenyl ring or the terminal nitrogen, have led to the synthesis of a vast library of derivatives with a broad spectrum of biological activities.[4][5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of phenylthiourea derivatives, focusing on their anticancer, antimicrobial, enzyme inhibitory, and other key bioactivities.
Part 1: Synthesis of Phenylthiourea Derivatives
The synthesis of phenylthiourea derivatives is typically straightforward, making them readily accessible for biological screening. The most common methods involve the reaction of a substituted aniline with a thiocyanate salt or the reaction of an amine with an isothiocyanate.
General Synthesis from Aniline and Thiocyanate
A widely used method involves the reaction of an aniline derivative with ammonium or potassium thiocyanate in the presence of an acid, such as hydrochloric acid.[1][4] The reaction proceeds by heating the mixture, often under reflux, followed by cooling to crystallize the product. A microwave-assisted variation of this method can significantly reduce reaction times.[1]
Synthesis from Isothiocyanates
Another prevalent approach is the reaction of a phenyl isothiocyanate with an appropriate amine.[3] This nucleophilic addition reaction is often used to create N-acyl-N'-phenylthiourea derivatives, which have shown potent biological activities.[6] In this two-step, one-pot synthesis, an acyl chloride is first reacted with a thiocyanate salt to form an acyl isothiocyanate intermediate in situ. This is immediately followed by the addition of an amine to yield the final product.[6]
Experimental Protocol: Synthesis of N-acetyl-N'-phenylthiourea[6]
This protocol outlines a representative one-pot synthesis.
Materials & Reagents:
-
Acetyl chloride (CH₃COCl)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Aniline (C₆H₅NH₂)
-
Dry Acetone
-
Deionized Water
-
Ethyl acetate (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Add 0.11 mol of potassium thiocyanate to 50 mL of dry acetone in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Stir the suspension to ensure it is well-mixed.
-
From the dropping funnel, add 0.1 mol of acetyl chloride dropwise to the stirred solution. An in-situ formation of an acyl isothiocyanate intermediate occurs.[6]
-
After the addition of acetyl chloride is complete, slowly add a solution of 0.1 mol of aniline in 25 mL of dry acetone to the reaction mixture.
-
Reflux the mixture for a specified time to ensure the reaction goes to completion.
-
Pour the reaction mixture into cold deionized water to precipitate the crude product.
-
Collect the crude precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.[6]
-
Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure N-acetyl-N'-phenylthiourea.
-
Characterize the final product using techniques like melting point determination, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Part 2: Anticancer Activity
Thiourea derivatives are a well-established class of compounds with significant antiproliferative properties against various cancer cell lines.[6][7] Their mechanism of action can be multifaceted, including the inhibition of key enzymes like kinases, induction of apoptosis, and disruption of signaling pathways crucial for cancer cell survival and proliferation.[7][8]
Structure-Activity Relationship (SAR)
The anticancer efficacy of phenylthiourea derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[9]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl) or trifluoromethyl (-CF₃), on the phenyl ring generally enhances cytotoxic activity.[7][9] For instance, N-(2,4-dichlorobenzoyl)-N'-phenylthiourea shows significantly higher potency against the MCF-7 breast cancer cell line compared to its non-substituted counterpart.[9]
-
Substituent Position: The position of the substituent is also critical. Studies have shown that different isomers can have vastly different activities.
-
Heterocyclic Moieties: Incorporating heterocyclic moieties like thiazole, pyrazole, or pyran can lead to potent cytotoxic agents.[10] Derivatives containing these groups have demonstrated strong activity against cell lines such as HCT-116 (colon cancer).[6][10]
Mechanism of Action
The cytotoxic effects of phenylthiourea derivatives are mediated through several mechanisms:
-
Apoptosis Induction: Many active derivatives induce programmed cell death (apoptosis) in cancer cells. For example, certain 3-(trifluoromethyl)phenylthiourea analogs have been shown to be strong inducers of late apoptosis in colon cancer cell lines.[7]
-
Enzyme Inhibition: Phenylthiourea derivatives can inhibit enzymes vital for cancer cell function. They have been shown to inhibit receptor tyrosine kinases like EGFR and HER-2, which are often overexpressed in cancers like breast cancer.[11]
-
Signaling Pathway Disruption: Some derivatives can interfere with critical signaling pathways. One reported mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation and migration.[7]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected N-benzoyl-N'-phenylthiourea derivatives against the MCF-7 breast cancer cell line, illustrating key SAR insights.
| Compound | Substituent (R) on Benzoyl Moiety | IC₅₀ (µM) against MCF-7 Cells[9] |
| N-benzoyl-N'-phenylthiourea | H | 2.83 |
| N-(4-methylbenzoyl)-N'-phenylthiourea | 4-CH₃ | 1.31 |
| N-(4-methoxybenzoyl)-N'-phenylthiourea | 4-OCH₃ | 1.15 |
| N-(4-chlorobenzoyl)-N'-phenylthiourea | 4-Cl | 0.49 |
| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 2,4-diCl | 0.31 |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity[12][13]
The MTT assay is a colorimetric method used to assess cell metabolic activity and is a standard preliminary test for anticancer activity.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12][13]
Materials & Reagents:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., RPMI, DMEM)
-
Phenylthiourea derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the phenylthiourea derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (ensure final DMSO concentration is non-toxic, typically <0.5%).[12]
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C.[12][14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, protected from light.[12][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[12]
Part 3: Antimicrobial Activity
Substituted phenylthioureas exhibit a wide variety of antimicrobial activities, including antibacterial and antifungal properties.[1][4] Their efficacy is often comparable to, and in some cases greater than, standard antimicrobial drugs.[4] Metal complexes of thiourea derivatives frequently show enhanced biological activity compared to the free ligands.[3][15]
Spectrum of Activity
-
Antibacterial: Phenylthiourea derivatives have shown selective activity, particularly against Gram-positive bacteria.[16] Some copper(II) complexes of these derivatives are highly active against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL.[15]
-
Antifungal: Significant antifungal activity has also been reported for this class of compounds.[16]
Mechanism of Action
A proposed mechanism for the antimicrobial action of thiourea derivatives and their metal complexes involves the inhibition of essential bacterial enzymes.[3] For example, some copper complexes act as dual inhibitors of DNA gyrase and topoisomerase IV in S. aureus, which are critical enzymes for DNA replication.[15]
Experimental Protocol: Broth Microdilution for MIC Determination[16][17]
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[17]
Procedure:
-
Prepare a stock solution of the phenylthiourea derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform a two-fold serial dilution of the compound in sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the MIC value.
Part 4: Enzyme Inhibition
Phenylthiourea (PTU) is a well-known and potent inhibitor of phenoloxidase, also known as tyrosinase.[18][19][20] This enzyme is crucial for melanin biosynthesis in various organisms.[20] The inhibitory action of PTU is a classic example of its specific interaction with a biological target.
Mechanism of Phenoloxidase Inhibition
Phenoloxidase is a copper-containing enzyme.[20] It is widely accepted that the inhibitory action of PTU is based on its ability to interact with the copper ions at the active site of the enzyme, effectively blocking its function.[19][20] Studies have demonstrated that PTU acts as a competitive inhibitor of the enzymatic oxidation of DOPA (3,4-dihydroxyphenylalanine) by phenoloxidase, with a very low inhibition constant (Kᵢ) of approximately 0.21 µM.[18][19] This indicates a strong binding affinity of PTU for the enzyme's active site.
Cholinesterase Inhibition
Some unsymmetrical phenylthiourea derivatives have also been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[2][21] While many derivatives show weak activity, specific structural modifications can lead to compounds with reasonable inhibitory potential.[5][21]
Part 5: Other Notable Biological Activities
Antiviral Activity
Phenylthiourea derivatives have been investigated for their antiviral properties, particularly against picornaviruses like Coxsackie virus.[22] Studies have identified specific structural features essential for antiviral effect, including an intact thiourea group and the presence of a hydroxyl or amino substituent on one of the phenyl rings at a specific distance from the sulfur atom.[23] Certain derivatives have shown the ability to reduce mortality in infected mice, highlighting their potential as antiviral chemotherapeutic agents.[22]
Antioxidant Activity
Many thiourea derivatives have demonstrated significant antioxidant properties.[5] They can act as free radical scavengers, reacting with and neutralizing reactive oxygen species like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[24] The antioxidant capacity is influenced by the substituents on the phenyl ring; for example, derivatives with electron-donating groups can show enhanced activity.[25] The primary mechanism is believed to be hydrogen atom transfer (HAT) from the N-H groups of the thiourea moiety to the free radical.
Conclusion and Future Outlook
The phenylthiourea scaffold is a cornerstone in the development of new therapeutic agents. Its synthetic accessibility and the ease with which its structure can be modified allow for the systematic exploration of structure-activity relationships. Research has consistently demonstrated that these derivatives possess a remarkable range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and toxicity, developing novel metal-based thiourea drugs with enhanced efficacy, and exploring their potential in new therapeutic areas. The continued investigation of this versatile chemical class holds significant promise for addressing pressing challenges in medicine, from infectious diseases to cancer therapy.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea.
- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
- IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Metal Complexes with 1-(2-hydroxyphenyl)-3-phenylthiourea.
- MedchemExpress.com. (n.d.). Phenylthiourea (Phenylthiocarbamide) | Phenoloxidase Inhibitor.
- PubMed. (n.d.). Bioassays for anticancer activities.
- BenchChem. (n.d.). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41.
- Organic Syntheses. (n.d.). α-PHENYLTHIOUREA.
- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics.
- Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83.
- Taylor & Francis Online. (n.d.). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase.
- MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
- National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas.
- MDPI. (n.d.). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer.
- BenchChem. (n.d.). Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents: A Comparative Guide.
- Taylor & Francis Online. (n.d.). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity.
- PubMed Central. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.
- PubMed Central. (n.d.). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives.
- ResearchGate. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase.
- (n.d.). Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3.
- Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis.
- (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives.
- YouTube. (2023). PHENYLTHIOUREA SYNTHESIS.#ncchem.
- National Institutes of Health. (n.d.). Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice.
- PubMed. (1980). Structure-activity relationship of diphenylthiourea antivirals.
- YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
- MDPI. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives.
- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
- ResearchGate. (n.d.). An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues.
- PubMed Central. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.
- (n.d.). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study.
- ResearchGate. (n.d.). Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase.
- ResearchGate. (n.d.). Antioxidant properties of some thiourea derivatives | Request PDF.
- CSDL Khoa học. (n.d.). Antioxidant activity of thiourea derivatives: An experimental and theoretical study.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas.
- PubMed Central. (n.d.). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review.
-
PubMed. (n.d.). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][6][17]thiadiazole Scaffolds. Retrieved from
- Frontiers. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. jppres.com [jppres.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer [mdpi.com]
- 15. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives [mdpi.com]
- 16. repositorio.ufba.br [repositorio.ufba.br]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Fluorophenyl)-3-phenylthiourea
Introduction
1-(4-Fluorophenyl)-3-phenylthiourea is a disubstituted thiourea derivative that holds significant interest within medicinal chemistry and drug development. The incorporation of a fluorine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Thiourea derivatives are known to exhibit a wide range of biological activities, and the specific structural arrangement of this compound makes it a valuable scaffold for further chemical exploration. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry. The protocol is structured to ensure reproducibility and high purity of the final product, with an emphasis on the underlying chemical principles and safety considerations.
Reaction Principle
The synthesis of this compound is achieved through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. This reaction is typically efficient and proceeds readily under mild conditions to form the stable thiourea linkage.
Experimental Protocol
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich | 371-40-4 |
| Phenyl isothiocyanate | ≥99% | Sigma-Aldrich | 103-72-0 |
| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 |
| Hexane | ACS Grade | VWR | 110-54-3 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Round-bottom flask (100 mL) | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Reflux condenser | - | - | - |
| Heating mantle | - | - | - |
| Buchner funnel and filter paper | - | - | - |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) | - | - | - |
| Rotary evaporator | - | - | - |
| Melting point apparatus | - | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.11 g (10 mmol) of 4-fluoroaniline in 20 mL of anhydrous ethanol. Stir the solution at room temperature until the aniline is completely dissolved.
-
Addition of Phenyl Isothiocyanate: To the stirred solution of 4-fluoroaniline, add 1.21 mL (1.35 g, 10 mmol) of phenyl isothiocyanate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain the reflux for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate solvent system. The reaction is complete when the starting materials are no longer visible on the TLC plate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol to obtain a pure, crystalline solid. Dry the purified product under vacuum.
Experimental Workflow Diagram
Caption: Flowchart of the synthesis protocol.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1][2]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of vapors.[1][2]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by the following analytical methods.
Table 2: Expected Characterization Data
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₃H₁₁FN₂S[3] |
| Molecular Weight | 246.30 g/mol [3] |
| Melting Point | 150-152 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.85 (s, 1H, NH), 9.75 (s, 1H, NH), 7.55 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.2 Hz, 1H), 7.20 (t, J = 8.8 Hz, 2H), 7.10 (dd, J = 8.8, 8.8 Hz, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 181.2 (C=S), 159.5 (d, J=242.4 Hz, C-F), 139.6, 136.1, 128.9, 128.2 (d, J=8.1 Hz), 125.0, 124.1, 115.6 (d, J=22.2 Hz) |
| FT-IR (KBr, cm⁻¹) | 3200-3400 (N-H stretching), ~1540 (C=S stretching), ~1220 (C-N stretching), ~1150 (C-F stretching) |
| Expected Yield | 85-95% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Extend the reflux time if necessary. |
| Loss of product during work-up. | Ensure the product has fully precipitated before filtration. Use minimal cold solvent for washing. | |
| Impure Product | Incomplete removal of starting materials. | Ensure thorough washing of the crude product. Recrystallize carefully, potentially a second time if needed. |
| Oily Product | Presence of residual solvent. | Dry the product thoroughly under high vacuum. |
Conclusion
This protocol provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and development. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound.
References
-
MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). [Link]
Sources
Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)-3-phenylthiourea
Introduction: The Analytical Imperative for a Novel Thiourea Derivative
1-(4-Fluorophenyl)-3-phenylthiourea is an aromatic thiourea derivative with potential applications in medicinal chemistry and materials science. As with any compound of interest in a research and development setting, the ability to accurately and reliably quantify it is paramount. This guide provides detailed application notes and robust protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and are presented with the scientific rigor required for validation and implementation in a laboratory setting.
The physicochemical properties of this compound, such as its molecular formula (C₁₃H₁₁FN₂S) and molecular weight (246.30 g/mol ), along with its predicted lipophilicity (LogP ≈ 3.63), inform the selection of appropriate analytical techniques.[1] This document will focus on two primary analytical methods: High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity, and UV-Vis Spectrophotometry for its simplicity and high-throughput capabilities.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is the cornerstone for the quantification of many organic molecules due to its high resolving power, enabling the separation of the analyte from impurities and degradation products. A stability-indicating HPLC method is crucial for assessing the purity and stability of drug candidates.
Scientific Rationale for Method Development
The proposed Reverse-Phase HPLC (RP-HPLC) method is based on the principle of partitioning the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. Given the lipophilic nature of this compound, a C18 column is an appropriate choice for achieving good retention.[2] The mobile phase, a mixture of acetonitrile and a buffer, can be optimized to achieve the desired retention time and peak shape. UV detection is suitable as the aromatic rings and thiourea moiety in the molecule are expected to have strong chromophores. A wavelength of 254 nm is a common starting point for aromatic compounds.[3]
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and sample analysis.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (for pH adjustment of the mobile phase).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC grade water.
-
Prepare Mobile Phase B: HPLC grade acetonitrile.
-
A common starting point is an isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (acetonitrile is a good starting point).
-
Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
-
Method Validation:
-
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
-
Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Analyze a minimum of five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix. The recovery should typically be within 98-102%.[3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.[2]
-
-
Part 2: UV-Vis Spectrophotometric Method
UV-Vis spectrophotometry offers a rapid and cost-effective method for the quantification of this compound, particularly for routine analysis of pure samples or simple formulations.
Scientific Rationale
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The aromatic rings and the thiocarbonyl group (C=S) in this compound are strong chromophores, resulting in significant UV absorbance. For the related compound N-phenylthiourea, a maximum absorbance (λmax) is observed at 265 nm in an alcohol-based solvent.[6] This provides a logical starting point for determining the λmax for this compound.
Experimental Workflow for UV-Vis Spectrophotometric Method
Caption: Workflow for UV-Vis spectrophotometric method development.
Detailed UV-Vis Spectrophotometry Protocol
Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Methanol or Ethanol (spectroscopic grade).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
Protocol Steps:
-
Solvent Selection and λmax Determination:
-
Dissolve a small amount of this compound in methanol.
-
Scan the solution from 200 nm to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Prepare a sample solution in methanol with an expected concentration within the calibration range.
-
Ensure the final solution is clear and free of particulates.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the methanol blank.
-
Measure the absorbance of each working standard and the sample solution.
-
-
Data Analysis and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the working standards.
-
Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.
-
-
Method Validation:
Part 3: Stability and Solubility Considerations
Understanding the stability and solubility of this compound is critical for accurate quantification and for formulation development.
Solubility
Based on the properties of similar compounds like N-phenylthiourea, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in aqueous buffers.[6] For analytical purposes, acetonitrile and methanol are suitable solvents for preparing stock solutions.
Protocol for Solubility Determination:
-
Prepare saturated solutions of this compound in various solvents (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, DMSO).
-
Equilibrate the solutions at a controlled temperature (e.g., 25 °C) for 24 hours with constant agitation.
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
Stability
A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient from its degradation products. Forced degradation studies are essential for developing such a method.
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C for a specified period.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) and visible light.
-
Analyze the stressed samples by the developed HPLC method to assess for the appearance of degradation peaks and the decrease in the main peak area.
Conclusion
The analytical methods and protocols presented in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC method offers high specificity and is suitable for stability studies, while the UV-Vis spectrophotometric method provides a rapid and simple alternative for routine analysis. Adherence to the principles of method validation as outlined by the ICH is crucial to ensure the integrity of the generated data. These application notes serve as a valuable resource for scientists and researchers, enabling them to confidently advance their studies on this promising compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre. Available from: [Link]
-
Phenylthiourea. PubChem. Available from: [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. Available from: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available from: [Link]
-
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. ResearchGate. Available from: [Link]
-
HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. Available from: [Link]
-
Feasibility of UV-Vis Spectral Fingerprinting Combined with Chemometrics for Rapid Detection of Phyllanthus niruri Adulteration. Jurnal Kimia Sains dan Aplikasi. Available from: [Link]
-
A new RP-HPLC assay method for determination and quantitation of nitrofurantoin API. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ijcpa.in [ijcpa.in]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Probing Tyrosinase Activity with 1-(4-Fluorophenyl)-3-phenylthiourea
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1][2] This enzyme orchestrates the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Dysregulation and over-activity of tyrosinase can lead to excessive melanin production, resulting in hyperpigmentation disorders such as melasma and age spots.[1][2] Consequently, the identification and characterization of potent tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-depigmenting agents and in the food industry to prevent enzymatic browning.[1][4]
Phenylthiourea (PTU) and its derivatives are a well-established class of tyrosinase inhibitors.[5] This application note provides a detailed guide to utilizing 1-(4-Fluorophenyl)-3-phenylthiourea , a specific PTU derivative, as a tyrosinase inhibitor for in vitro studies. We will delve into its mechanism of action and provide comprehensive, step-by-step protocols for its application in tyrosinase inhibition assays.
Mechanism of Action: How this compound Inhibits Tyrosinase
The inhibitory action of thiourea-containing compounds like this compound is primarily attributed to their ability to chelate the copper ions within the active site of the tyrosinase enzyme.[6] The sulfur and nitrogen atoms of the thiourea moiety are crucial for this interaction.[5]
The catalytic cycle of tyrosinase involves the binding of phenolic substrates to the dicopper center in its active site.[7] Phenylthiourea derivatives act as competitive inhibitors by binding to the free enzyme, thereby preventing the substrate from accessing the active site.[7][8] This interaction effectively blocks the enzymatic cascade leading to melanin synthesis. Kinetic studies of phenylthiourea have demonstrated a competitive type of inhibition with respect to DOPA oxidation.[8]
Caption: Mechanism of tyrosinase inhibition by this compound.
Safety and Handling of this compound
CAS Number: 370-16-1[9] Molecular Formula: C₁₃H₁₁FN₂S[9][10] Molecular Weight: 246.30 g/mol [9][10]
This compound should be handled with care in a laboratory setting. It is classified as an acute toxicant if swallowed and can cause eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work in a well-ventilated area or under a chemical fume hood.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]
Experimental Protocols
Preparation of Reagents
a. Phosphate Buffer (50 mM, pH 6.5):
-
Prepare solutions of 50 mM monobasic sodium phosphate and 50 mM dibasic sodium phosphate.
-
Mix the two solutions until the pH reaches 6.5. This buffer will be used for all dilutions unless stated otherwise.
b. Mushroom Tyrosinase Solution (e.g., 1000 U/mL):
-
Dissolve mushroom tyrosinase powder in cold phosphate buffer to a final concentration of 1000 units/mL.[2][12]
-
Prepare this solution fresh before each experiment and keep it on ice to maintain activity.[2]
c. L-DOPA Stock Solution (e.g., 10 mM):
-
Dissolve L-DOPA in phosphate buffer to create a 10 mM stock solution.[2]
-
This solution should be prepared fresh and protected from light to prevent auto-oxidation.[2]
d. This compound Stock Solution (e.g., 10 mM):
-
Due to its limited solubility in aqueous solutions, dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[13]
-
Further dilutions to the desired final concentrations should be made in the phosphate buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
e. Positive Control (Kojic Acid) Stock Solution (e.g., 10 mM):
-
Dissolve Kojic acid, a well-known tyrosinase inhibitor, in DMSO to serve as a positive control.[1]
-
Prepare a series of dilutions in the same manner as the test compound.
In Vitro Tyrosinase Inhibition Assay (96-well plate format)
This protocol is adapted from established spectrophotometric methods for assessing tyrosinase inhibitory activity.[1][2] The principle is based on measuring the formation of dopachrome from L-DOPA, which exhibits a strong absorbance at approximately 475-492 nm.[1][12]
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: 180 µL Phosphate Buffer + 20 µL L-DOPA Solution (no enzyme).
-
Control (100% activity): 140 µL Phosphate Buffer + 20 µL DMSO + 20 µL Tyrosinase Solution.
-
Test Compound: 140 µL Phosphate Buffer + 20 µL of varying concentrations of this compound + 20 µL Tyrosinase Solution.
-
Positive Control: 140 µL Phosphate Buffer + 20 µL of varying concentrations of Kojic Acid + 20 µL Tyrosinase Solution.
-
-
Pre-incubation: Add the buffer, test compound/positive control (or DMSO for the control well), and tyrosinase solution to the respective wells. Incubate the plate at 37°C for 10 minutes.[2]
-
Reaction Initiation: To start the enzymatic reaction, add 20 µL of the L-DOPA solution to all wells. The final volume in each well should be 200 µL.[2]
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm. Take kinetic readings every minute for at least 20 minutes.[2]
Data Analysis
a. Calculation of Percentage Inhibition:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control using the following formula:[1]
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the rate of reaction of the control well.
-
V_sample is the rate of reaction in the presence of the test compound.
-
b. Determination of IC₅₀ Value:
-
The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
Example Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | Example: 5.8 ± 0.7 |
| Kojic Acid (Positive Control) | Example: 18.2 ± 1.5 |
Kinetic Analysis of Inhibition
To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), perform the tyrosinase inhibition assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Procedure:
-
Use several fixed concentrations of this compound (e.g., 0, 1x IC₅₀, 2x IC₅₀).
-
For each inhibitor concentration, vary the concentration of the L-DOPA substrate (e.g., 0.125, 0.25, 0.5, 1 mM).[12]
-
Measure the initial reaction rates for each condition.
-
-
Data Analysis:
Example Kinetic Parameters:
| Parameter | Value |
| Inhibition Type | Competitive |
| Kᵢ (Inhibition Constant) | Example: 2.1 µM |
Conclusion
This compound serves as an effective tool for the in vitro study of tyrosinase inhibition. Its mechanism, rooted in the chelation of copper ions at the enzyme's active site, is characteristic of the potent phenylthiourea class of inhibitors. The detailed protocols provided in this application note offer a robust framework for researchers to accurately assess its inhibitory potential and characterize its kinetic properties. This information is valuable for the development of novel agents targeting hyperpigmentation and for fundamental research into the regulation of melanogenesis.
References
- BenchChem. (n.d.). Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin.
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone.
- Sigma-Aldrich. (n.d.). This compound.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- Kim, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. PMC - PubMed Central.
- Wang, Y., et al. (2022). Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Thieme.
- Cayman Chemical. (2022). N-Phenylthiourea Product Information.
- Ryazanova, A.D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online.
- Fisher Scientific. (2025). Phenylthiourea Safety Data Sheet.
- BLD Pharm. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- Olia, S., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. PMC - NIH.
- Halder, S., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PMC - NIH.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central.
- Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. PMC - PubMed Central.
- ResearchGate. (n.d.). Kinetics for tyrosinase inhibition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
experimental protocol for testing antimicrobial activity of 1-(4-Fluorophenyl)-3-phenylthiourea
Experimental Protocol for Determining the Antimicrobial Efficacy of 1-(4-Fluorophenyl)-3-phenylthiourea
Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic applications. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1] This document provides a detailed experimental framework for the comprehensive evaluation of the antimicrobial properties of a specific thiourea derivative, this compound. The protocols herein are grounded in internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure methodological robustness and data integrity.[2][3] This guide is intended for researchers and scientists in the fields of microbiology, pharmacology, and drug development, offering a structured approach to preliminary screening and quantitative assessment of this compound's antibacterial and antifungal potential.
Introduction: The Scientific Rationale
Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, with established roles as antithyroid agents and emerging potential as antimicrobial, anticancer, and antiviral compounds.[2][4] The antimicrobial mechanism of action for many thiourea derivatives is attributed to their ability to chelate metal ions that are essential for the function of microbial enzymes.[1] The presence of both sulfur and nitrogen atoms in the thiourea backbone facilitates the formation of stable complexes with metallic cofactors, thereby disrupting critical metabolic pathways in bacteria and fungi. Furthermore, the lipophilic nature of many thiourea derivatives may facilitate their transport across microbial cell membranes.[4]
This compound, the subject of this protocol, is an asymmetrical thiourea derivative. The introduction of a fluorine atom on one of the phenyl rings is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. This protocol outlines a systematic approach to first, qualitatively screen for antimicrobial activity and then, to quantitatively determine the potency of this compound against a panel of clinically relevant microorganisms.
Materials and Reagents
This section provides a comprehensive list of necessary materials. All reagents should be of analytical grade or higher.
| Category | Item | Recommended Source/Specifications |
| Test Compound | This compound | Purity ≥98% (e.g., ChemScene, Sigma-Aldrich)[5] |
| Solvent | Dimethyl sulfoxide (DMSO), sterile | ACS grade or higher, cell culture grade |
| Microbial Strains | See Table 2 for a detailed list | American Type Culture Collection (ATCC) or equivalent |
| Growth Media | Mueller-Hinton Broth (MHB) and Agar (MHA) | Cation-adjusted for bacteria |
| Sabouraud Dextrose Broth (SDB) and Agar (SDA) | For fungi | |
| RPMI-1640 with L-glutamine, without bicarbonate | Buffered with MOPS, for fungal susceptibility testing | |
| Positive Controls | Ciprofloxacin, Gentamicin, Vancomycin | For antibacterial assays |
| Fluconazole, Amphotericin B | For antifungal assays | |
| Consumables | Sterile 96-well microtiter plates (U-bottom) | |
| Sterile Petri dishes (90 mm and 150 mm) | ||
| Sterile filter paper discs (6 mm) | ||
| Micropipettes and sterile tips | ||
| Inoculating loops and needles | ||
| Sterile swabs | ||
| Spectrophotometer |
Table 1: Essential Materials and Reagents
Microbial Strains for Initial Screening
A representative panel of microorganisms should be selected to assess the broad-spectrum potential of the test compound. This panel should include Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi.
| Microorganism | ATCC Number | Gram Stain/Type | Rationale for Inclusion |
| Staphylococcus aureus | 25923 or 29213 | Gram-positive | Common cause of skin and soft tissue infections, including resistant strains.[6] |
| Enterococcus faecalis | 29212 | Gram-positive | Important nosocomial pathogen, known for antibiotic resistance. |
| Escherichia coli | 25922 | Gram-negative | Representative of Enterobacteriaceae, a common cause of various infections.[6] |
| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic pathogen, intrinsically resistant to many antibiotics.[6] |
| Candida albicans | 90028 | Yeast | Most common human fungal pathogen. |
| Aspergillus fumigatus | 204305 | Filamentous Fungus | Significant opportunistic mold, causing invasive aspergillosis. |
Table 2: Recommended Microbial Strains for Antimicrobial Screening
Experimental Protocols
Preparation of Stock Solutions
Causality: The poor aqueous solubility of many thiourea derivatives necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and miscibility with aqueous media.[7][8] It is critical to ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the microorganisms (typically ≤1% v/v).
Protocol:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare stock solutions of positive control antibiotics in their recommended solvents (water or DMSO) at a concentration of 1 mg/mL.
-
Store all stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Agar Disc Diffusion Method (Qualitative Screening)
Causality: This method provides a preliminary, qualitative assessment of antimicrobial activity. The diffusion of the compound from a saturated paper disc into the agar creates a concentration gradient. A clear zone of no microbial growth around the disc indicates inhibitory activity.
Workflow Diagram:
Caption: Workflow for the Agar Disc Diffusion Assay.
Protocol:
-
Prepare a microbial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile cotton swab, uniformly inoculate the surface of a Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plate.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile 6 mm paper discs with 10 µL of the 10 mg/mL stock solution of this compound.
-
Prepare positive control discs with standard antibiotics and a negative control disc with 10 µL of sterile DMSO.
-
Aseptically place the discs onto the inoculated agar surface, ensuring firm contact.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 28-30°C for 24-48 hours for yeast.
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters.
Broth Microdilution Method (Quantitative Analysis)
Causality: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6] This quantitative measure is a gold standard for assessing antimicrobial potency. The protocol is based on CLSI document M07 for bacteria and M27/M38A2 for fungi.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay.
Protocol:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) to all wells.
-
Add 100 µL of the 10 mg/mL stock solution of this compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum as described for the disc diffusion assay, and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to all wells except the negative control wells.
-
Include a positive control (inoculum without the test compound) and a negative control (broth only).
-
Seal the plate and incubate under the same conditions as the disc diffusion assay.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Causality: While the MIC indicates growth inhibition (a static effect), the MBC or MFC determines the concentration required to kill the microorganism (a cidal effect). This is a crucial parameter for understanding the therapeutic potential of a new antimicrobial agent.
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate these aliquots onto a fresh, drug-free agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the appropriate conditions.
-
The MBC/MFC is the lowest concentration of the test compound from which no microbial growth is observed on the subculture plate.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format.
| Microorganism | This compound | Positive Control |
| Zone of Inhibition (mm) | MIC (µg/mL) | |
| S. aureus ATCC 29213 | ||
| E. faecalis ATCC 29212 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| C. albicans ATCC 90028 | ||
| A. fumigatus ATCC 204305 |
Table 3: Template for Summarizing Antimicrobial Activity Data
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following quality control measures are essential:
-
Sterility Controls: Always include wells with only sterile broth to check for contamination.
-
Growth Controls: Wells with inoculum but no antimicrobial agent must show adequate growth.
-
Solvent Controls: Test the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.
-
Reference Strains: The use of ATCC quality control strains with known susceptibility profiles to standard antibiotics is mandatory to validate the test system.[9]
-
Replicates: All experiments should be performed in triplicate to ensure reproducibility.
References
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).
- Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers - Benchchem. (n.d.).
- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.).
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). MDPI.
- Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education.
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
- EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Here is the compiled list of ATCC strains used for tests and media quality control. (n.d.). Microrao. Retrieved from [Link]
-
Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. (n.d.). PubMed Central. Retrieved from [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. Retrieved from [Link]
Sources
- 1. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. reginfo.gov [reginfo.gov]
- 5. chemscene.com [chemscene.com]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: 1-(4-Fluorophenyl)-3-phenylthiourea in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the application of 1-(4-Fluorophenyl)-3-phenylthiourea in cancer cell line research. While extensive research has highlighted the anticancer potential of substituted thiourea derivatives, specific data on this compound remains emergent. This guide, therefore, synthesizes findings from closely related analogs to propose a framework for its investigation. We will delve into the synthesis of this compound class, explore its presumed mechanism of action based on current literature, and provide detailed, field-proven protocols for evaluating its efficacy in vitro. This includes methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle arrest. Furthermore, we will discuss potential signaling pathways that may be modulated by this compound and offer insights into experimental design and data interpretation.
Introduction: The Therapeutic Potential of Substituted Thioureas
Substituted thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including promising anticancer properties. A multitude of 1,3-disubstituted urea and thiourea derivatives have demonstrated antiproliferative effects against a variety of solid tumors and leukemia cell lines, often with low side effects[1]. The general structure, characterized by a thiocarbonyl group flanked by two nitrogen atoms, allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. The introduction of electron-withdrawing groups, such as halogens, onto the terminal phenyl rings has been a particularly effective strategy in enhancing cytotoxic activity[1].
This compound, belonging to this promising class of compounds, is an intriguing candidate for anticancer drug discovery. While direct studies on this specific molecule are not abundant in publicly available literature, research on structurally similar halogenated phenylthioureas suggests potent pro-apoptotic and anti-proliferative effects[1][2]. This document aims to provide researchers with the necessary tools and knowledge to explore the anticancer potential of this compound.
Synthesis of this compound
The synthesis of 1,3-disubstituted thioureas is typically a straightforward process. A common and efficient method involves the reaction of an appropriately substituted phenyl isothiocyanate with a primary amine. For this compound, this would involve the reaction of 4-fluorophenyl isothiocyanate with aniline.
General Synthetic Scheme:
Caption: General synthesis of this compound.
This reaction is typically carried out in an appropriate organic solvent, such as acetonitrile or dichloromethane, at room temperature or with gentle heating. The product can then be purified by recrystallization.
Proposed Mechanism of Action
Based on studies of analogous compounds, this compound is hypothesized to exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: A hallmark of many anticancer agents, the induction of programmed cell death is a likely mechanism. Studies on other halogenated bis-phenylthiourea derivatives have demonstrated potent activation of both early and late apoptosis in various cancer cell lines, including colon (SW480, SW620) and leukemia (K-562) cells[1]. This is often accompanied by the activation of caspases, key executioners of the apoptotic cascade.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common anticancer strategy. Related thiourea derivatives have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation[1].
-
Modulation of Signaling Pathways: The anticancer activity of phenylthiourea derivatives has been linked to the modulation of key signaling pathways that are often dysregulated in cancer. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers[3][4][5][6][7]. Some urea and thiourea derivatives have been shown to inhibit this pathway[4][5].
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis[8][9][10]. Inhibition of VEGFR-2 is a validated anticancer strategy, and some urea derivatives have shown potent inhibitory activity against this receptor[9][11].
-
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Signaling Proteins
Western blotting can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in apoptosis and signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, p-ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 1: Potential Protein Targets for Western Blot Analysis
| Pathway/Process | Target Proteins | Expected Change with Treatment |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase | |
| Bcl-2 | Decrease | |
| Bax | Increase | |
| PI3K/Akt/mTOR | p-Akt (Ser473) | Decrease |
| p-mTOR (Ser2448) | Decrease | |
| VEGFR-2 Signaling | p-VEGFR-2 | Decrease |
| p-ERK1/2 | Decrease |
Data Presentation and Interpretation
All quantitative data should be presented clearly, for instance, in tabular format, to facilitate comparison between different treatment groups.
Table 2: Example Data Summary for Cytotoxicity of Phenylthiourea Analogs in Colon Cancer Cell Lines (IC50 in µM)
| Compound | SW480 | SW620 | PC3 | K-562 |
| 3,4-dichlorophenylthiourea | - | 1.5 ± 0.72 | - | - |
| 4-(trifluoromethyl)phenylthiourea | - | 5.8 ± 0.76 | 6.9 ± 1.64 | - |
| 3-chloro-4-fluorophenylthiourea | - | 9.4 ± 1.85 | - | - |
| This compound | TBD | TBD | TBD | TBD |
Data for related compounds from.[2] TBD: To be determined for the topic compound.
When interpreting the results, it is crucial to consider the dose- and time-dependent effects of the compound. A comprehensive analysis should integrate data from all assays to build a cohesive understanding of the compound's anticancer activity. For instance, a decrease in cell viability should correlate with an increase in apoptosis and/or cell cycle arrest.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and insights provided in this guide offer a robust starting point for its comprehensive in vitro evaluation. Future studies should aim to confirm the proposed mechanisms of action through more in-depth molecular analyses, including kinase profiling and target validation studies. Furthermore, in vivo studies using animal models will be essential to assess the therapeutic potential of this compound in a more complex biological system. The exploration of structure-activity relationships by synthesizing and testing a library of related analogs could also lead to the discovery of even more potent and selective anticancer agents.
References
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PubMed Central. [Link]
-
Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. (2015). ScienceDirect. [Link]
-
Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. (n.d.). PubMed Central. [Link]
-
PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. (n.d.). Signal Transduction and Targeted Therapy. [Link]
-
MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N'-PHENYLTHIOUREA AND N-(4-TRIFLUOROMETHYL)-BENZOYL-N'-PHENYLTHIOUREA AS ANTICANCER CANDIDATES. (2022). RASĀYAN Journal of Chemistry. [Link]
-
Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. (2023). PubMed. [Link]
-
Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). ResearchGate. [Link]
-
Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). PubMed. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2022). MDPI. [Link]
-
In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine. (2020). PubMed. [Link]
-
MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. (2023). ResearchGate. [Link]
-
Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). National Institutes of Health. [Link]
-
Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2013). PubMed Central. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). MDPI. [Link]
-
A Novel Potent Oral Series of VEGFR2 Inhibitors Abrogate Tumor Growth by Inhibiting Angiogenesis. (2016). PubMed. [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). National Institutes of Health. [Link]
-
Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025). 2025 International Conference on Applied Innovation in IT. [Link]
-
Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. (2016). Current Pharmaceutical Design. [Link]
Sources
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Potent Oral Series of VEGFR2 Inhibitors Abrogate Tumor Growth by Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of 1-(4-Fluorophenyl)-3-phenylthiourea in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)-3-phenylthiourea is a synthetic organosulfur compound belonging to the diarylthiourea class of molecules. Thiourea derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of a fluorine atom on one of the phenyl rings can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological efficacy and target specificity.
This guide provides a comprehensive overview of the putative mechanisms of action of this compound based on the established activities of structurally related compounds. It further details robust, field-proven protocols to enable researchers to systematically investigate its biological effects.
Part 1: Postulated Biological Targets and Mechanisms of Action
While direct and extensive studies on this compound are limited, the wealth of data on phenylthiourea and its halogenated derivatives points toward several probable mechanisms of action. These serve as critical starting points for any investigation into its biological function.
Primary Postulated Target: Tyrosinase Inhibition
The most well-documented activity of phenylthiourea (PTU) and its derivatives is the potent inhibition of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway.[3] Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Overactivity of tyrosinase is implicated in hyperpigmentation disorders and melanoma.
Causality of Inhibition: The thiourea scaffold (S=C(NH)₂) is a strong copper-chelating motif. It is hypothesized that this compound, like PTU, binds to the dicopper center within the active site of tyrosinase, thereby competitively or non-competitively inhibiting substrate binding and catalysis.[3] The specific inhibitory constant (Ki) and the mode of inhibition for this compound would need to be determined experimentally.
Anticancer Activity: A Multi-faceted Approach
Numerous halogenated diarylthiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The anticancer effects are likely not due to a single mechanism but rather a combination of induced cellular responses.
A hallmark of many anticancer thiourea compounds is their ability to induce programmed cell death, or apoptosis.[1][4] Studies on structurally similar compounds have shown that they can trigger both early and late-stage apoptosis in cancer cells.[1][4] This is often accompanied by the activation of executioner caspases, such as caspase-3 and caspase-7, and cell cycle arrest at various phases (e.g., G0/G1 or G2/M).[4][5]
Interleukin-6 (IL-6) is a pleiotropic cytokine known to promote inflammation and is implicated in the proliferation and survival of certain cancer cells, particularly in the tumor microenvironment.[1][6] Several cytotoxic thiourea derivatives have been shown to significantly decrease the secretion of IL-6 from cancer cell lines, suggesting an anti-inflammatory component to their anticancer activity.[1]
The urea and thiourea backbones are present in several approved small-molecule kinase inhibitors. While less common for simple diarylthioureas, more complex derivatives have been shown to inhibit key receptor tyrosine kinases involved in angiogenesis and cancer proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][7][8] It is plausible, though requiring experimental validation, that this compound could exert weak to moderate inhibitory effects on these or other kinases.
Part 2: Experimental Protocols for Mechanistic Elucidation
The following protocols are designed to be self-validating systems for investigating the proposed mechanisms of action of this compound.
Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol determines the compound's ability to inhibit mushroom tyrosinase, a commonly used model enzyme.
Rationale: This is a direct, enzyme-based assay to confirm the primary hypothesized mechanism. A positive result provides a clear molecular target.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control inhibitor)
-
Phosphate Buffer (50 mM, pH 6.8)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM L-DOPA solution in phosphate buffer.
-
Prepare a 10 mM stock solution of this compound and kojic acid in DMSO. Create serial dilutions in DMSO to achieve a range of test concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of L-DOPA solution (2.5 mM)
-
20 µL of the test compound solution at various concentrations (or DMSO for the control).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of tyrosinase solution (1000 U/mL) to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Self-Validation: The inclusion of a known inhibitor (kojic acid) validates the assay's performance. The DMSO control ensures that the solvent does not interfere with the enzyme activity.
Protocol: Cytotoxicity and Apoptosis Induction Analysis
This workflow assesses the compound's effect on cancer cell viability and its ability to induce apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Rationale: This protocol directly tests the anticancer hypothesis. Differentiating between apoptosis and necrosis is crucial for understanding the mode of cell death.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control for apoptosis)
-
MTT or WST-1 cell viability reagent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for assessing cytotoxicity and apoptosis induction.
Detailed Steps (Part B - Apoptosis Assay):
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at its predetermined IC₅₀ concentration and a vehicle control (DMSO) for 24-48 hours. Include a positive control (e.g., Doxorubicin).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use trypsin and neutralize. Combine all cells from the same well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Self-Validation: The use of both untreated and positive controls (Doxorubicin) is essential for setting the gates on the flow cytometer and confirming that the staining procedure is working correctly.
Protocol: IL-6 Secretion Assay (ELISA)
This protocol quantifies the amount of IL-6 secreted by cancer cells into the culture medium after treatment with the compound.
Rationale: This assay directly measures the compound's effect on a key inflammatory cytokine implicated in cancer progression.
Materials:
-
Cancer cell line known to secrete IL-6 (e.g., PC3 prostate cancer, SW480 colon cancer)
-
This compound
-
Lipopolysaccharide (LPS) (optional, as a stimulant for IL-6 production)
-
Human IL-6 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 24-well plate. Once they reach ~70% confluency, replace the medium with fresh, serum-free medium containing various concentrations of this compound. Include an untreated control and a vehicle (DMSO) control.
-
Incubation: Incubate the cells for 24 hours (or a time course, e.g., 6, 12, 24 hours) to allow for IL-6 accumulation in the supernatant.
-
Sample Collection: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
ELISA Procedure:
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Incubating to allow IL-6 to bind.
-
Washing and adding a biotinylated detection antibody.
-
Washing and adding a streptavidin-HRP conjugate.
-
Washing and adding a TMB substrate for color development.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the IL-6 standards provided in the kit.
-
Calculate the concentration of IL-6 (pg/mL) in each sample by interpolating from the standard curve.
-
Compare the IL-6 levels in treated samples to the untreated control.
-
Self-Validation: The ELISA kit contains standards for creating a reliable calibration curve and controls to ensure the assay is performing within specifications.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Hypothetical Biological Activity Profile of this compound
| Assay Type | Target/Cell Line | Endpoint | Result (Example) |
| Enzyme Inhibition | Mushroom Tyrosinase | IC₅₀ | 5.2 µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (48h) | 15.8 µM |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ (48h) | 22.4 µM |
| Apoptosis Induction | MCF-7 (at IC₅₀) | % Apoptotic Cells | 45.3% |
| Cytokine Secretion | PC3 (Prostate Cancer) | IL-6 Inhibition (at 10µM) | 62% |
Signaling Pathway Visualization:
Caption: Postulated signaling pathways affected by this compound.
Conclusion
This compound is a compound of significant interest due to the established biological activities of its parent scaffold. Based on existing literature for related molecules, its primary mechanism of action is likely the inhibition of tyrosinase. Furthermore, it is a strong candidate for possessing anticancer properties through the induction of apoptosis and the suppression of pro-inflammatory cytokines like IL-6. The protocols detailed in this guide provide a robust framework for the systematic investigation of these potential mechanisms, enabling researchers to precisely define the biological and therapeutic potential of this compound.
References
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6539. Available at: [Link]
-
Pingaew, R., et al. (2014). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. European Journal of Medicinal Chemistry, 86, 647-657. Available at: [Link]
-
Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. Available at: [Link]
-
MDPI. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Available at: [Link]
-
MDPI. (2021). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Available at: [Link]
-
ResearchGate. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available at: [Link]
-
PubMed. (2023). Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Available at: [Link]
-
Chen, J., et al. (2018). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 8(52), 29593-29608. Available at: [Link]
-
NIH. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available at: [Link]
-
PubMed Central. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Available at: [Link]
-
NIH. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Available at: [Link]
-
NIH. (2020). Improving the solubility and antileukemia activity of Wnt/β-catenin signaling inhibitors by disrupting molecular planarity. Available at: [Link]
-
Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Available at: [Link]
-
NIH. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Available at: [Link]
-
Kehuazhihui. 370-16-1-NSC-191412 - this compound. Available at: [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Available at: [Link]
-
ResearchGate. (2014). Performance of selected effectors in the EGFR granule assay and EGFR kinase assay. Available at: [Link]
-
ACS Publications. (2004). Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Available at: [Link]
-
PubMed. (2007). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Available at: [Link]
-
NIH. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Available at: [Link]
-
OAE Publishing Inc. (2021). Emerging RAS-directed therapies for cancer. Available at: [Link]
-
The Research Progress of Direct KRAS G12C Mutation Inhibitors. (2021). Available at: [Link]
-
NIH. (2015). Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides. Available at: [Link]
-
ResearchGate. (2020). Calculated IC50 of each compound on tyrosinase and laccase enzymes and... Available at: [Link]
-
PubMed. (2017). Phenylmethimazole and a thiazole derivative of phenylmethimazole inhibit IL-6 expression by triple negative breast cancer cells. Available at: [Link]
-
NIH. (2021). Inhibition of Nonfunctional Ras. Available at: [Link]
-
Frontiers. (2022). Pigment epithelium-derived factor is an interleukin-6 antagonist in the RPE: Insight of structure-function relationships. Available at: [Link]
-
ResearchGate. (2022). Fenpropathrin Induces GLT-1 Ubiquitination and Increases IL-6 Secretion through the Mdm2-p53 Pathway. Available at: [Link]
Sources
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pigment epithelium-derived factor is an interleukin-6 antagonist in the RPE: Insight of structure-function relationships [frontiersin.org]
- 7. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Application Notes & Protocols: Molecular Docking Studies of 1-(4-Fluorophenyl)-3-phenylthiourea with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiourea derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them compelling scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] This document provides a detailed guide for conducting molecular docking studies on a specific derivative, 1-(4-Fluorophenyl)-3-phenylthiourea, a compound noted for its use in the synthesis of bioactive molecules.[5][] We will explore the theoretical underpinnings and provide a practical, step-by-step protocol for predicting its binding affinity and interaction patterns with therapeutically relevant protein targets. The causality behind each methodological choice is explained to ensure a deep understanding of the process, from ligand preparation to the critical analysis and validation of docking results.
Foundational Principles: The "Why" Behind the "How"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[7] The primary goal is to forecast the binding mode and affinity, which is often represented by a scoring function. Understanding the rationale behind each stage is critical for generating meaningful and reliable data.
-
Causality in Preparation: Both the ligand and the receptor must be converted from simple 2D or static 3D representations into chemically correct, energy-minimized structures. For the ligand, this ensures its conformation is sterically feasible. For the protein, preparation involves removing non-essential molecules (like water), adding hydrogen atoms crucial for forming hydrogen bonds, and assigning partial charges to atoms. This process transforms a raw structural file into a model that simulates a more realistic physiological environment.
-
The Logic of the Grid Box: The docking algorithm cannot search the entire protein for a binding site; this would be computationally prohibitive. We define a "grid box" or search space, typically centered on the known active or allosteric site. This focuses the computational effort on the region of interest, dramatically increasing efficiency.
-
The Docking Algorithm's Role: The algorithm, such as the one in AutoDock Vina, systematically places the flexible ligand into the rigid (or semi-flexible) receptor's active site in numerous possible conformations and orientations. Each of these "poses" is evaluated by a scoring function that estimates the binding free energy. The lower the energy score, the more favorable the binding affinity is predicted to be.[8]
-
Post-Docking Analysis - The Search for Meaning: A low energy score is only the beginning. The true insight comes from visualizing the top-ranked poses. Here, we analyze the specific non-covalent interactions—hydrogen bonds, hydrophobic interactions, π-π stacking—that stabilize the complex. These interactions provide a mechanistic hypothesis for the compound's activity.
The entire workflow is a logical progression from raw data to actionable insight, as illustrated below.
Caption: High-level workflow for a molecular docking study.
Selection of Potential Target Proteins
Thiourea derivatives have demonstrated activity against a diverse array of biological targets. Their multi-targeted action makes them attractive candidates for overcoming challenges like drug resistance.[1] For this protocol, we will focus on two distinct and therapeutically relevant protein classes where thioureas have shown promise:
-
Oncogenic Kinases: Many thiourea derivatives inhibit protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[9] We will use EGFR as our primary cancer target.
-
Bacterial Enzymes: The unique structure of thioureas makes them effective inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[10][11] We will use Staphylococcus aureus DNA gyrase subunit B as our antibacterial target.
Detailed Experimental Protocol
This protocol utilizes widely accessible software such as AutoDock Tools for preparation and AutoDock Vina for the docking simulation. Visualization can be performed with software like PyMOL or BIOVIA Discovery Studio.
Part A: Ligand Preparation: this compound
Objective: To generate a chemically accurate, low-energy 3D conformation of the ligand.
-
Obtain 2D Structure:
-
Draw the structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch.
-
Alternatively, retrieve the structure from a chemical database (e.g., PubChem, ChemScene) and save it as a MOL file.[12]
-
-
Generate 3D Conformation and Energy Minimization:
-
Import the 2D structure into a 3D modeling program (e.g., Chem3D Ultra 8.0, Avogadro).[11]
-
Generate the 3D coordinates.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to relieve any steric strain and find a stable, low-energy conformation.
-
-
Prepare for Docking (using AutoDockTools):
-
Open the energy-minimized ligand file in AutoDockTools (ADT).
-
The software will automatically detect the root and rotatable bonds. The two rotatable bonds around the central thiourea core are critical for its conformational flexibility.
-
Select Ligand -> Output -> Save as PDBQT. This format includes atomic charges and information about rotatable bonds required by AutoDock Vina.
-
Part B: Receptor Preparation
Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary atomic information.
-
Retrieve Receptor Structures:
-
Download the crystal structures from the RCSB Protein Data Bank (PDB).[13]
-
EGFR Kinase Domain: PDB ID: 2JIT (in complex with an inhibitor)
-
S. aureus DNA Gyrase B: PDB ID: 4URO (in complex with an inhibitor)
-
-
-
Clean the Protein Structure (using PyMOL, UCSF Chimera, or BIOVIA Discovery Studio):
-
Load the downloaded PDB file.
-
Remove all non-protein molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms not part of the protein. This prevents interference during the docking process.
-
Isolate the specific protein chain required for the study if the biological unit is multimeric. For 2JIT and 4URO, Chain A is typically used.
-
Save the cleaned protein as a new PDB file.
-
-
Prepare for Docking (using AutoDockTools):
-
Open the cleaned protein PDB file in ADT.
-
Select Edit -> Hydrogens -> Add. Choose "Polar Only" as nonpolar hydrogens are typically not involved in the key interactions and their explicit representation is computationally expensive.
-
Select Edit -> Charges -> Add Kollman Charges (or Gasteiger charges, depending on standard lab practice). This assigns partial atomic charges necessary for the scoring function.[14]
-
Save the prepared receptor by selecting Grid -> Macromolecule -> Choose, and then save the output as a PDBQT file.
-
Part C: Docking Simulation with AutoDock Vina
Objective: To define the binding site and run the docking simulation to predict binding modes and affinities.
-
Define the Binding Site (Grid Box Generation):
-
In ADT, with the prepared receptor loaded, select Grid -> Grid Box.
-
A box will appear around the protein. To define the active site, you can manually center the box on the region where the original co-crystallized ligand was bound. For our selected proteins:
-
EGFR (2JIT): Center the grid on the ATP-binding pocket, encompassing key residues like Met793.
-
DNA Gyrase (4URO): Center the grid on the ATP-binding site, which includes residues like Asp81.
-
-
Adjust the dimensions of the box (e.g., 60 x 60 x 60 Å) to ensure it is large enough to accommodate the ligand in various orientations but small enough to focus the search.
-
Save the grid parameters via File -> Close Saving Current.
-
-
Create Configuration File:
-
Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and where to place the output.
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the command: vina --config conf.txt --log docking_log.txt
-
Analysis, Interpretation, and Validation
Analysis of Docking Results
The output file (docking_results.pdbqt) contains several predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.
-
Binding Affinity: The score in the log file or output PDBQT file is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[8]
-
Interaction Visualization:
-
Load the receptor PDBQT and the results PDBQT file into a visualization software (PyMOL, Discovery Studio).
-
Analyze the top-ranked pose. Observe the specific interactions between this compound and the protein's active site residues.
-
Key interactions to identify include:
-
Hydrogen Bonds: Often formed by the N-H groups of the thiourea with backbone carbonyls or polar side chains (e.g., Asp, Glu, Ser).
-
Hydrophobic Interactions: Formed by the phenyl and fluorophenyl rings with nonpolar residues (e.g., Leu, Val, Ala).
-
π-π Stacking: Potential interactions between the aromatic rings of the ligand and aromatic residues like Phe, Tyr, or Trp.
-
-
Caption: Key non-covalent interactions in protein-ligand binding.
Data Presentation
Summarize the quantitative results in a clear, structured table.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Putative Interaction Type(s) |
| EGFR | 2JIT | Value from Vina output | Met793, Leu718, Val726, Ala743 | Hydrogen bond with Met793 backbone, Hydrophobic interactions |
| S. aureus DNA Gyrase B | 4URO | Value from Vina output | Asp81, Ile86, Pro87, Ile102 | Hydrogen bond with Asp81, Hydrophobic interactions |
Protocol Validation: A Self-Validating System
Trustworthiness in computational results is paramount. A crucial step to validate your docking protocol is re-docking .[15] This process confirms that the chosen parameters can reproduce the experimentally observed binding mode.
-
Protocol:
-
From the original PDB file (e.g., 2JIT), extract the co-crystallized ligand and save it as a separate file.
-
Prepare this native ligand using the same procedure as described in Part A.
-
Dock this native ligand back into its own receptor using the exact same grid box and docking parameters.
-
-
Analysis:
-
Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is widely considered a successful validation, indicating that the docking protocol is accurate and reliable for this specific target.[8][14][15] If the RMSD is higher, the grid box parameters or docking settings may need optimization.[16][17] This validation step provides confidence that the predicted poses for your test ligand, this compound, are credible.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking studies of this compound. By understanding the causality behind each step and incorporating a mandatory validation phase, researchers can generate reliable in silico data. These findings can effectively guide further experimental studies, such as binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development pipeline.[7]
References
- BenchChem. (n.d.). Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays.
- ResearchGate. (2022). How to validate the molecular docking results?.
- PubMed. (n.d.). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
- Michigan State University. (n.d.). Lessons from Docking Validation.
- MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- De Gruyter. (n.d.). Molecular docking analysis of novel thiourea derivatives of naproxen with potential antitumor activity.
- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
- Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT.
- Journal of Drug Design and Medicinal Chemistry. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Pharmacy Education. (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of.
- MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- PMC - NIH. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea.
- PMC - NIH. (2022). Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment.
- International Journal of Pharmaceutical and Bio-Medical Science. (2022). Studies on Aminobenzothiazole and Derivatives: Part-3. Synthesis of Intermediates - Substituted monophenylthiourea.
- BOC Sciences. (n.d.). CAS 370-16-1 this compound.
- ChemScene. (n.d.). This compound.
- PMC - NIH. (n.d.). A systematic structural comparison of all solved small proteins deposited in PDB. The effect of disulfide bonds in protein fold.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. A systematic structural comparison of all solved small proteins deposited in PDB. The effect of disulfide bonds in protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Strategic Development of 1-(4-Fluorophenyl)-3-phenylthiourea Derivatives for Enhanced Anticancer Activity
An Application Guide for Drug Development Professionals
Introduction: The Rationale for Derivatization
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including promising anticancer properties.[1][2] The core scaffold, characterized by a thione group flanked by two amino groups, allows for extensive chemical modification and serves as a potent pharmacophore capable of forming key interactions with biological targets.[3][4] Specifically, N,N'-disubstituted thioureas have shown potential in inhibiting various enzymes and pathways critical to cancer cell proliferation and survival.[3][5]
The parent compound, 1-(4-Fluorophenyl)-3-phenylthiourea, serves as a foundational structure for further development. The presence of a fluorophenyl group is a common feature in many modern therapeutics, often enhancing metabolic stability and binding affinity. The goal of this guide is to provide a comprehensive framework for the systematic design, synthesis, and evaluation of novel derivatives of this parent compound. By strategically modifying the phenyl rings, we aim to enhance cytotoxic potency, improve selectivity for cancer cells, and elucidate the structure-activity relationships (SAR) that govern its biological effects. This document outlines a complete workflow, from computational design to detailed protocols for biological validation, intended for researchers in drug discovery and medicinal chemistry.
Section 1: Strategy for Derivative Design
The development of potent drug candidates is a multi-step process that begins with rational design. A combination of established SAR principles and modern computational methods can significantly increase the probability of success by prioritizing compounds with favorable characteristics.
Structure-Activity Relationship (SAR) Insights
Analysis of existing thiourea derivatives reveals key structural features essential for activity.[6] The central -NHC(=S)NH- group is critical, acting as a hydrogen bond donor-acceptor unit.[6] Modifications to the terminal phenyl rings can dramatically influence efficacy.
-
Electronic Effects: Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂, additional halogens) to the phenyl rings can increase the acidity of the N-H protons, enhancing their ability to form hydrogen bonds with target proteins.[3] Studies have shown that derivatives with substituents like 3,4-dichloro or 4-trifluoromethyl on one of the phenyl rings exhibit potent cytotoxicity against various cancer cell lines.[3][7]
-
Steric Effects: The size and position of substituents can influence binding orientation and selectivity. Bulky groups can provide better occupancy of hydrophobic pockets in a target protein but may also introduce steric hindrance.
-
Lipophilicity: Modulating the lipophilicity of the molecule is crucial for its ability to cross cell membranes. A balance must be struck to ensure sufficient aqueous solubility for formulation while maintaining the ability to penetrate cells.
Computational & In Silico Screening
Before committing to chemical synthesis, computational tools can be used to predict the drug-likeness and potential activity of designed derivatives.[8][9] This in silico approach saves time and resources by filtering out candidates with poor pharmacokinetic profiles.[10]
-
Molecular Docking: If a biological target is known or hypothesized (e.g., specific kinases, Bcl-2 family proteins), molecular docking can predict the binding affinity and interaction patterns of new derivatives.[3][11] This helps prioritize molecules that are most likely to engage the target effectively.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a compound's success as a drug.[12][] Numerous computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, allowing for early-stage deselection of unfavorable compounds.[14][15]
Section 2: Synthesis and Characterization
The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an amine with an isothiocyanate.[16][17] This method is robust, generally high-yielding, and allows for significant structural diversity.[18][19]
Protocol 2.1: General Synthesis of 1,3-Disubstituted Thiourea Derivatives
This protocol describes the synthesis of a derivative from a substituted aniline and a substituted phenyl isothiocyanate.
Materials:
-
Substituted Phenyl Isothiocyanate (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Anhydrous Acetone or Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Hexane and Ethyl Acetate for TLC mobile phase
Procedure:
-
Dissolve the substituted phenyl isothiocyanate (1.0 eq) in anhydrous acetone or DCM in a round-bottom flask.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using techniques such as NMR (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Section 3: Biological Evaluation Workflow
A tiered screening approach is employed to efficiently identify the most promising derivatives. The workflow begins with broad cytotoxicity screening, followed by more specific assays to determine the mechanism of action for the most potent compounds.
Caption: A streamlined workflow for developing and evaluating novel thiourea derivatives.
Protocol 3.1: Primary Cytotoxicity Screening (MTT/XTT Assay)
The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20] These assays are foundational for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or orange XTT) to a colored formazan product (purple for MTT, orange for XTT).[21][22] The amount of formazan produced is directly proportional to the number of living cells.[20]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, SW620 metastatic colon cancer)[7][23]
-
Normal cell line for selectivity assessment (e.g., HaCaT keratinocytes)[7]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well sterile culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22] or XTT labeling mixture[21]
-
Solubilization buffer (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) for MTT assay[22]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[20] Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.[22] Afterwards, carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
For XTT: Add 50 µL of the freshly prepared XTT labeling mixture to each well and incubate for 2-4 hours.[21]
-
-
Absorbance Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | SW620 IC₅₀ (µM) | HaCaT IC₅₀ (µM) | Selectivity Index (SI) |
| Parent Cmpd | 25.4 | 31.2 | 18.9 | >100 | >5.3 |
| Derivative 1 | 8.2 | 10.5 | 5.8 | >100 | >17.2 |
| Derivative 2 | 1.5 | 2.1 | 1.6 | 85.7 | 53.6 |
| Cisplatin | 9.5 | 11.3 | 7.6 | 22.4 | 2.9 |
| Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., SW620) |
Protocol 3.2: Apoptosis Induction Assay
To determine if cytotoxicity is mediated by programmed cell death, assays that detect the hallmarks of apoptosis are crucial.[24][25] Annexin V staining is a common method for detecting early apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label these cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membranes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Cancer cells treated with IC₅₀ concentrations of lead compounds
Procedure:
-
Treat cells with the test compounds for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3.3: Mechanistic Insights - Western Blot for Bcl-2 Family Proteins
Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway, which is tightly regulated by the Bcl-2 family of proteins.[26][27] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bad).[27][28] The ratio of these proteins often determines the cell's fate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
- 15. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 19. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Methods for Inducing Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 25. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols for 1-(4-Fluorophenyl)-3-phenylthiourea in Agricultural Research
For: Researchers, scientists, and drug development professionals in the agricultural sector.
Introduction: The Potential of 1-(4-Fluorophenyl)-3-phenylthiourea as a Novel Agrochemical
Thiourea derivatives represent a significant class of organic sulfur compounds with a broad spectrum of biological activities, making them a fertile ground for the discovery of new agrochemicals.[1][2] The core thiourea structure, (R1R2N)(R3R4N)C=S, can be readily modified, allowing for the fine-tuning of its physicochemical and biological properties.[1][2] These compounds have demonstrated efficacy as insecticides, fungicides, herbicides, and plant growth regulators.[3] The introduction of a thiourea moiety into a molecular framework can enhance solubility and biological activity.[1]
This guide focuses on a specific derivative, This compound (CAS No. 370-16-1).[4][5] The incorporation of a fluorine atom on one of the phenyl rings is of particular interest. Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and increase the potency of the molecule. This document provides a detailed overview of the potential applications of this compound in agricultural research, complete with hypothetical, yet robust, experimental protocols to evaluate its efficacy.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₁FN₂S[4] |
| Molecular Weight | 246.30 g/mol [4][5] |
| Appearance | Solid[5] |
| CAS Number | 370-16-1[4][5] |
Part 1: Potential Mechanisms of Action
The biological activity of thiourea derivatives is often attributed to the thiocarbonyl group (C=S) and its ability to form hydrogen bonds.[6] While the precise mechanism of this compound is yet to be elucidated, we can hypothesize based on related compounds.
1. Enzyme Inhibition: A primary mode of action for many thiourea derivatives is the inhibition of key enzymes in pests and pathogens.[6] Phenylthiourea (PTU) is a well-known inhibitor of phenoloxidase, an enzyme crucial for melanization in insects and fungi, by interacting with copper ions at the active site.[7] It is plausible that this compound could exhibit similar inhibitory effects on various metalloenzymes.
2. Disruption of Cellular Integrity: Some thiourea derivatives have been shown to disrupt the cell membrane integrity of pathogenic fungi, leading to the leakage of cellular contents.[8] This disruption can also affect lipid peroxidation processes within the membrane.[8]
The diagram below illustrates a hypothetical signaling pathway for the antifungal activity of this compound.
Caption: Hypothetical mechanisms of antifungal action for this compound.
Part 2: Experimental Protocols for Efficacy Evaluation
The following protocols are designed to provide a framework for the systematic evaluation of this compound as a potential agrochemical.
Fungicidal Activity Assessment
Objective: To determine the in vitro and in vivo fungicidal efficacy of this compound against a panel of common plant pathogenic fungi.
A. In Vitro Mycelial Growth Inhibition Assay
This protocol assesses the direct inhibitory effect of the compound on fungal growth.
Workflow Diagram:
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Step-by-Step Protocol:
-
Fungal Strains: Select a panel of relevant plant pathogenic fungi (e.g., Phytophthora capsici, Aspergillus flavus, Penicillium expansum).[1][8] Maintain active cultures on Potato Dextrose Agar (PDA) plates.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve final concentrations ranging from 0.1 to 200 µg/mL in the PDA medium.
-
Media Preparation: Autoclave PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the compound dilutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. A control group with the solvent alone should be included.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for each fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the half-maximal effective concentration (EC₅₀) value by probit analysis.
B. In Vivo Protective Efficacy on Plant Tissues
This protocol evaluates the ability of the compound to protect plant tissue from fungal infection.
Step-by-Step Protocol:
-
Plant Material: Use healthy, detached plant leaves or fruits (e.g., pepper leaves for P. capsici).[8]
-
Compound Application: Prepare a solution of this compound at various concentrations (e.g., 50, 100, 200 µg/mL) with a surfactant. Evenly spray the solution onto the surface of the plant tissues. Allow the tissues to air dry. Control tissues should be sprayed with the solvent and surfactant solution.
-
Inoculation: After the compound has dried, place a mycelial plug or a spore suspension of the target fungus onto the center of each treated plant tissue.
-
Incubation: Place the inoculated tissues in a humid chamber at an appropriate temperature and light cycle to facilitate infection.
-
Disease Assessment: After a set incubation period (e.g., 3-5 days), measure the lesion diameter on each tissue.
-
Data Analysis: Calculate the protective efficacy as a percentage reduction in lesion size compared to the control.
Insecticidal Activity Assessment
Objective: To evaluate the potential of this compound as an insecticide against common agricultural pests.
A. Contact Toxicity Assay
This method determines the toxicity of the compound upon direct contact with the insect.
Workflow Diagram:
Caption: Workflow for the contact toxicity assay.
Step-by-Step Protocol:
-
Insect Rearing: Maintain a healthy colony of a target insect pest (e.g., brown planthopper, Nilaparvata lugens).[3]
-
Compound Preparation: Prepare serial dilutions of this compound in a volatile solvent like acetone.
-
Topical Application: Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a micro-applicator. A control group should be treated with the solvent only.
-
Incubation: Place the treated insects in a ventilated container with an appropriate food source.
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the lethal dose (LD₅₀) value, the dose required to kill 50% of the test population.
Herbicidal Activity Assessment
Objective: To screen this compound for its potential to inhibit plant growth.
A. Seed Germination and Root Elongation Assay
This assay assesses the pre-emergent herbicidal activity of the compound.
Step-by-Step Protocol:
-
Plant Species: Select seeds of both a model weed species (e.g., cress, ryegrass) and a crop species to assess for selectivity.[3]
-
Compound Preparation: Prepare a range of concentrations of this compound in a suitable solvent and dilute with water.
-
Assay Setup: Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution. Place a set number of seeds (e.g., 20) on the filter paper. Seal the Petri dishes to maintain humidity. A control group should use water with the same concentration of the solvent.
-
Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature for a set period (e.g., 5-7 days).
-
Data Collection: Measure the germination rate (percentage of seeds germinated) and the length of the primary root and shoot of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition of germination, root elongation, and shoot elongation compared to the control. Determine the concentration that causes 50% inhibition (IC₅₀).
Conclusion
The information and protocols provided in this guide serve as a comprehensive starting point for the investigation of this compound as a potential lead compound in agrochemical development. Its structural similarity to other biologically active thiourea derivatives suggests a high probability of fungicidal, insecticidal, or herbicidal properties.[1][3] Rigorous and systematic evaluation using the outlined protocols will be crucial in determining its specific activities and potential for commercial application.
References
- Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- The proposed mechanism for the formation of thiourea.
- Some Phenylthiourea Derivatives and their Antituberculous Activity. Journal of the American Chemical Society.
- A Technical Guide to the Mechanism of Action of Substituted Thiourea Deriv
- Thiourea Derivatives in Agrochemical Discovery and Development. PubMed.
- The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.
- Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. Journal of Agricultural and Food Chemistry.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.
- This compound. ChemScene.
- Biological Applications of Thiourea Deriv
- This compound. Sigma-Aldrich.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Framework for Characterizing the Enzyme Inhibition Kinetics of 1-(4-Fluorophenyl)-3-phenylthiourea
An in-depth guide to the in-vitro analysis of 1-(4-Fluorophenyl)-3-phenylthiourea.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the detailed investigation of the enzyme inhibition properties of this compound. Thiourea derivatives are a well-established class of compounds known to interact with various enzymes, making this specific molecule a candidate for drug discovery efforts.[1] This guide moves beyond simple screening assays to provide detailed protocols for determining the kinetic mechanism of inhibition, a critical step in understanding a compound's mechanism of action and optimizing its therapeutic potential. We present protocols for screening against high-interest enzyme targets—tyrosinase, urease, and xanthine oxidase—followed by a detailed methodology for in-depth kinetic analysis to elucidate the mode of inhibition (e.g., competitive, non-competitive).
Part 1: Introduction and Rationale
The study of enzyme inhibitors is a cornerstone of drug discovery and development, as many therapeutic agents function by modulating the activity of specific enzymes.[2] this compound belongs to the phenylthiourea class of compounds. The parent compound, phenylthiourea (PTU), is a well-characterized inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3][4][5] This structural relationship strongly suggests that this compound may also target tyrosinase. Furthermore, various thiourea derivatives have demonstrated inhibitory activity against other enzymes of therapeutic interest, such as urease and xanthine oxidase.[1][6]
Therefore, a systematic investigation requires two main phases:
-
Initial Screening: To identify the primary enzyme target(s) of the compound and determine its potency (IC50).
-
Kinetic Characterization: To understand how the compound inhibits the enzyme, which provides crucial insights into its binding and mechanism of action.[7]
This guide provides the experimental foundation for both phases.
Part 2: Preliminary Screening – Identifying the Enzymatic Target
The first step is to assess the inhibitory activity of this compound against a panel of likely enzyme targets. The protocols below describe standard, robust spectrophotometric assays suitable for initial screening and IC50 determination.
Protocol 2.1: Tyrosinase Inhibition Assay
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which subsequently forms dopachrome, a colored product with strong absorbance at approximately 510 nm.[8][9] The inhibitory potential of the test compound is measured by the reduction in the rate of dopachrome formation.[8] Phenylthiourea (PTU) or Kojic Acid are commonly used as positive controls.[5][8]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (Positive Control)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate and microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent effects.
-
Prepare a stock solution of Kojic Acid in buffer.
-
Prepare a solution of tyrosinase in phosphate buffer (e.g., 100-500 units/mL). Keep on ice.
-
Prepare the substrate solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 20 µL of the test compound dilutions.
-
Positive Control Wells: Add 20 µL of Kojic Acid dilutions.
-
Enzyme Control (100% activity): Add 20 µL of buffer containing the same concentration of DMSO as the test wells.
-
Blank: Add 40 µL of buffer (no enzyme).
-
-
Pre-incubation: To each well (except the blank), add 20 µL of the tyrosinase enzyme solution. Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[9][10]
-
Reaction Initiation: Add 160 µL of the L-DOPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 510 nm in kinetic mode using a microplate reader, taking readings every 1-2 minutes for 20-30 minutes.[8][9]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] x 100
-
Plot % Inhibition vs. log[Inhibitor] and use non-linear regression to determine the IC50 value.
-
Protocol 2.2: Urease Inhibition Assay
Principle: This assay is based on the Berthelot method, which measures the ammonia produced by the urease-catalyzed hydrolysis of urea.[11] Ammonia reacts with a phenol-hypochlorite solution in the presence of a catalyst (sodium nitroprusside) to form a blue-green indophenol complex, which is quantified spectrophotometrically at ~625-670 nm.[11] Thiourea is a standard inhibitor for this enzyme.[6]
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Thiourea (Positive Control)
-
Phenol Reagent, Alkaline Hypochlorite, Sodium Nitroprusside (for Berthelot reaction)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate and reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of this compound and the positive control (Thiourea) in buffer/DMSO.
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the test compound dilutions.
-
Add 10 µL of the urease enzyme solution (e.g., 1 unit/well) to all wells except the blank.[6]
-
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 10-15 minutes.[6]
-
Reaction Initiation: Add 20 µL of urea substrate solution (e.g., 50 mM) to all wells and incubate for another 15 minutes at 37°C.[6]
-
Color Development: Stop the enzymatic reaction and initiate color development by adding the Berthelot reagents according to a validated protocol (typically sequential addition of phenol and hypochlorite reagents).[11] Incubate for approximately 30 minutes for color to develop.[12]
-
Measurement: Measure the absorbance at 625 nm.
-
Data Analysis: Calculate the percentage of inhibition as described in Protocol 2.1, where absorbance is directly proportional to enzyme activity. Determine the IC50 value.
Protocol 2.3: Xanthine Oxidase (XO) Inhibition Assay
Principle: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of xanthine to uric acid.[13] The assay measures the increase in absorbance at ~295 nm, which corresponds to the formation of uric acid.[13] Allopurinol is a widely used clinical inhibitor and serves as the standard positive control.[13]
Materials:
-
Xanthine Oxidase (EC 1.17.3.2)
-
Xanthine
-
Allopurinol (Positive Control)
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)[14]
-
96-well UV-transparent microplate and reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound and Allopurinol.
-
Assay Setup:
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.[14]
-
Reaction Initiation: Add 60 µL of the xanthine substrate solution (e.g., 150 µM) to all wells.[14]
-
Measurement: Measure the absorbance at 295 nm in kinetic mode for 10-20 minutes.[13]
-
Data Analysis: Calculate the initial reaction velocities (V₀), percentage of inhibition, and the IC50 value as described in Protocol 2.1.
Part 3: In-Depth Kinetic Analysis – Determining the Mode of Inhibition
Once an enzyme target has been confirmed and the IC50 determined, the next critical step is to elucidate the mechanism of inhibition. This provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site, and if its binding is dependent on substrate binding.[2][7]
Causality Behind the Experimental Design: To determine the mode of inhibition, one must systematically vary the concentration of both the substrate and the inhibitor.[2] By observing how the key kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), change in the presence of the inhibitor, we can diagnose the mechanism.[15]
-
Competitive Inhibition: Inhibitor binds only to the free enzyme's active site. Vmax remains unchanged, but the apparent Km increases.[2][15]
-
Non-competitive Inhibition: Inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex. Km is unchanged, but Vmax decreases.[2][15]
-
Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.[7]
-
Mixed Inhibition: Inhibitor binds to an allosteric site, but has a different affinity for the free enzyme and the enzyme-substrate complex. Both Vmax and Km are altered.[16]
Protocol 3.1: Kinetic Analysis of Enzyme Inhibition
Objective: To determine the mode of inhibition of this compound against its target enzyme.
Step-by-Step Protocol:
-
Experimental Setup: Design a matrix of experiments. You will run the enzyme assay across a range of substrate concentrations (e.g., 0.5x to 10x the known Km value of the substrate) at several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Assay Performance:
-
For each inhibitor concentration (including 0 µM, the uninhibited control), prepare a set of reaction wells.
-
To each set, add the varying concentrations of the substrate.
-
Initiate the reaction with the enzyme and measure the reaction progress over time using the appropriate spectrophotometric method described in Part 2.
-
-
Data Collection: For every combination of inhibitor and substrate concentration, calculate the initial reaction velocity (V₀).
-
Data Analysis & Visualization:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will give you a series of hyperbolic curves. Visually inspect how Vmax and Km appear to change.
-
Lineweaver-Burk Plot (Double Reciprocal Plot): This is the most common method for visualizing and diagnosing the inhibition mechanism. Plot 1/V₀ versus 1/[S] for each inhibitor concentration.[2]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant (off-axis).
-
-
-
Calculation of Kinetic Parameters:
-
From the Lineweaver-Burk plot, determine the apparent Vmax (from the y-intercept, 1/Vmax) and apparent Km (from the x-intercept, -1/Km) for each inhibitor concentration.
-
Use these values and appropriate kinetic equations to calculate the inhibition constant(s) (Ki). For competitive inhibition, Ki can be determined from the change in the slope of the Lineweaver-Burk plot.
-
Data Presentation
Summarize the calculated kinetic parameters in a clear, structured table for easy comparison.
| Inhibitor Concentration [I] | Apparent Vmax | Apparent Km | Inhibition Type | Ki (µM) |
| 0 µM (Control) | Value | Value | N/A | N/A |
| [I]₁ | Value | Value | (Determined from plot) | Value |
| [I]₂ | Value | Value | (Determined from plot) | Value |
| [I]₃ | Value | Value | (Determined from plot) | Value |
Part 4: Visualizations
Experimental Workflow Diagram
Caption: General workflow for enzyme inhibition analysis.
Modes of Reversible Enzyme Inhibition
Sources
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. revistabionatura.com [revistabionatura.com]
- 15. Khan Academy [khanacademy.org]
- 16. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Fluorophenyl)-3-phenylthiourea Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of this compound, which is typically formed by the reaction of 4-fluoroaniline and phenyl isothiocyanate.
Question 1: Why is my reaction yield consistently low or non-existent?
Several factors can contribute to low or no product yield. A primary consideration is the nucleophilicity of the amine and the electrophilicity of the isothiocyanate.
Potential Causes & Solutions:
-
Poor Nucleophilicity of 4-Fluoroaniline: While 4-fluoroaniline is generally a reactive amine, its nucleophilicity can be influenced by the reaction conditions. The presence of an electron-withdrawing fluorine atom can slightly decrease the electron density on the nitrogen atom.[1]
-
Solution: Gently heating the reaction mixture can provide the necessary activation energy to drive the reaction forward.[2][3] However, excessive heat can lead to side reactions, so careful temperature control is crucial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[2][4]
-
-
Degradation of Phenyl Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.
-
Solution: Use freshly distilled or commercially available high-purity phenyl isothiocyanate.[2] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isothiocyanate.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in facilitating the reaction.
Question 2: My final product is contaminated with significant impurities. How can I improve its purity?
Impurity formation is a common challenge. Identifying the source of impurities is the first step toward eliminating them.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials: The most common impurities are unreacted 4-fluoroaniline and phenyl isothiocyanate.
-
Purification:
-
Washing: Unreacted 4-fluoroaniline can be removed by washing the crude product with a dilute acid (e.g., 1M HCl) during the workup. Unreacted phenyl isothiocyanate can sometimes be removed by washing with a non-polar solvent like hexane.
-
Column Chromatography: This is a highly effective method for separating the desired product from both starting materials and other byproducts. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can provide excellent separation.[4][5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can significantly improve purity.[6]
-
-
-
Side Reaction Products: At elevated temperatures, side reactions can occur, leading to the formation of ureas or other undesired compounds.
| Troubleshooting Summary | |
| Issue | Recommended Action(s) |
| Low/No Yield | - Check the quality and purity of starting materials. - Use a dry, polar aprotic solvent (THF, DCM, Acetonitrile). - Gently heat the reaction and monitor by TLC. - Ensure the reaction is under an inert atmosphere. |
| Product Impurity | - Wash the crude product with dilute acid to remove unreacted amine. - Purify by column chromatography. - Recrystallize the solid product. - Optimize reaction temperature and stoichiometry to minimize side reactions. |
II. Frequently Asked Questions (FAQs)
What is the underlying mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. This results in the formation of a tetrahedral intermediate, which then undergoes proton transfer to yield the stable thiourea product.[7]
What are the key safety precautions I should take during this synthesis?
-
Phenyl isothiocyanate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Fluoroaniline is also toxic and can be absorbed through the skin. Handle with care and appropriate PPE.
-
Organic solvents like DCM and THF are flammable and should be handled away from ignition sources.
Are there alternative methods for synthesizing this compound?
Yes, while the reaction between an amine and an isothiocyanate is the most common and direct method, other approaches exist. For instance, thioureas can be synthesized from amines and carbon disulfide, which proceeds through a dithiocarbamate intermediate.[8][9] Another method involves the thionation of the corresponding urea using reagents like Lawesson's reagent.[2] However, for this specific compound, the reaction of 4-fluoroaniline with phenyl isothiocyanate is generally the most efficient.[2]
III. Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol outlines a standard laboratory procedure for the synthesis.
Materials:
-
4-Fluoroaniline
-
Phenyl isothiocyanate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere.[2]
-
To this solution, add phenyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.[2] An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete (indicated by the disappearance of the limiting starting material on the TLC plate), remove the solvent under reduced pressure using a rotary evaporator.[4]
-
The resulting crude product can be purified by recrystallization or column chromatography.
Optimized Protocol for High-Yield Synthesis
This optimized protocol incorporates best practices to maximize yield and purity.
Materials:
-
High-purity 4-Fluoroaniline
-
Freshly distilled or high-purity Phenyl isothiocyanate
-
Anhydrous Acetonitrile
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
Dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous acetonitrile.
-
Add phenyl isothiocyanate (1.05 equivalents) to the solution.
-
Gently heat the reaction mixture to a reflux of around 40-50°C for 2-3 hours.[6]
-
Monitor the reaction by TLC until the 4-fluoroaniline spot is no longer visible.
-
Cool the reaction mixture to room temperature and then pour it into cold water to precipitate the product.[6]
-
Collect the precipitated solid by filtration, wash with cold water, and then a small amount of cold ethanol to remove soluble impurities.
-
Dry the purified this compound product under vacuum.
IV. Visualized Workflows and Mechanisms
Reaction Mechanism
Caption: Nucleophilic addition of 4-fluoroaniline to phenyl isothiocyanate.
Troubleshooting Workflow
Caption: Step-by-step experimental workflow for the synthesis.
V. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis. Retrieved from
-
BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis. Retrieved from
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Retrieved from
-
PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from
-
RSC Publishing. (n.d.). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental. Retrieved from
-
RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from
-
PubMed Central. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from
-
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from
-
Semantic Scholar. (n.d.). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Retrieved from
-
Beilstein Journals. (n.d.). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from
-
ResearchGate. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Retrieved from
-
RSC Publishing. (n.d.). The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. Retrieved from
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Retrieved from
Sources
- 1. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
improving the yield and purity of 1-(4-Fluorophenyl)-3-phenylthiourea
Answering your request, as a Senior Application Scientist, here is the technical support center for .
Technical Support Center: 1-(4-Fluorophenyl)-3-phenylthiourea
Welcome to the dedicated technical support guide for the synthesis and purification of this compound (CAS No. 370-16-1).[][2] This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level inquiries regarding the synthesis and properties of this compound.
Q1: What is the most reliable method for synthesizing this compound?
A1: The most common and highly efficient method is the nucleophilic addition of 4-fluoroaniline to phenyl isothiocyanate.[3] This reaction is a type of "click" chemistry, often proceeding rapidly at room temperature with high atom economy and typically resulting in a high yield of the desired N,N'-disubstituted thiourea.[4][5]
Q2: Why is this compound a compound of interest?
A2: N-aryl thiourea derivatives are a versatile class of compounds in medicinal chemistry and materials science.[6] They are known to exhibit a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[7] Specifically, halogenated analogs are often investigated for their enhanced pharmacological profiles.[7] This compound serves as a crucial building block for more complex bioactive molecules.[]
Q3: What are the key physical properties I should be aware of?
A3: this compound is a solid at room temperature. Its molecular formula is C₁₃H₁₁FN₂S, with a molecular weight of approximately 246.30 g/mol .[2] It is generally soluble in hot ethanol and other polar organic solvents but has low solubility in water.[6][8]
Part 2: Synthesis & Yield Optimization - Troubleshooting Guide
This guide addresses specific, practical problems encountered during the synthesis, focusing on causality and actionable solutions.
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A4: Low yields in this synthesis can almost always be traced back to one of four areas: reagent quality, reaction conditions, incomplete reaction, or workup losses.
Potential Causes & Recommended Solutions for Low Yield
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution | Expected Outcome |
| Degradation of Phenyl Isothiocyanate | Isothiocyanates are electrophilic and can be sensitive to moisture and prolonged storage, leading to hydrolysis or polymerization. Using degraded reagent reduces the amount of active electrophile available for the reaction. | Use freshly distilled or newly purchased phenyl isothiocyanate. Store it in a cool, dark, dry environment under an inert atmosphere (e.g., nitrogen or argon).[3] | Improved yield due to the availability of the full stoichiometric amount of the reactant. |
| Low Nucleophilicity of 4-Fluoroaniline | While aniline is a good nucleophile, the electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the amine.[9] This can slow the reaction rate compared to unsubstituted aniline. | The reaction can be gently heated (e.g., 40-50 °C) or the reaction time extended. Monitoring progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[3] | Drives the reaction to completion, maximizing the conversion of starting materials to product. |
| Inadequate Solvent Choice | The solvent must fully solubilize both reactants to ensure they can interact. A protic solvent like ethanol could potentially hydrogen-bond with the amine, slightly reducing its nucleophilicity. | Use a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[3] These solvents effectively dissolve the reactants without interfering with the reaction mechanism. | An enhanced reaction rate and a more homogeneous reaction mixture, leading to higher conversion. |
| Premature Product Precipitation | If the product is insoluble in the reaction solvent at room temperature, it may precipitate before the reaction is complete, potentially trapping starting materials and hindering full conversion. | If precipitation is observed early, consider switching to a solvent in which the product has higher solubility (e.g., THF) or gently heating the mixture to maintain homogeneity until the reaction is complete, as verified by TLC. | Ensures the reaction proceeds to completion in the solution phase, leading to a higher isolated yield after workup. |
Experimental Workflow: Synthesis of this compound
Sources
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. reddit.com [reddit.com]
troubleshooting common problems in phenylthiourea synthesis
Introduction
Welcome to the Technical Support Center for Phenylthiourea (PTU) Synthesis. Phenylthiourea is a valuable organosulfur compound widely used as a building block in the synthesis of heterocyclic compounds and other therapeutic agents.[1] While its synthesis is a staple in many organic chemistry labs, researchers can encounter challenges that impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common problems encountered during PTU synthesis, with a primary focus on the widely used method involving the reaction of an aniline derivative with ammonium thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Phenylthiourea?
There are several established routes to synthesize PTU.[2] The most prevalent methods include:
-
Reaction of Aniline with Ammonium Thiocyanate: This is a direct and common method where aniline or its hydrochloride salt is heated with ammonium thiocyanate, often in an acidic aqueous medium.[3][4][5][6]
-
Reaction of Phenyl Isothiocyanate with Ammonia: This involves the nucleophilic attack of ammonia on the electrophilic carbon of phenyl isothiocyanate.[2]
-
Multi-step Synthesis via Benzoyl Isothiocyanate: This method involves first reacting benzoyl chloride with ammonium thiocyanate to form benzoyl isothiocyanate, which then reacts with aniline. A final hydrolysis step yields phenylthiourea.[2][7]
Q2: I'm using a substituted aniline with an electron-withdrawing group (e.g., nitroaniline) and the reaction is not working. Why is this happening?
The core of the reaction mechanism is the nucleophilic attack of the aniline's amino group on the thiocyanate species.[1][3] Electron-withdrawing groups on the phenyl ring significantly decrease the electron density on the nitrogen atom, making it a much weaker nucleophile.[8] This reduced nucleophilicity makes the reaction sluggish or prevents it from proceeding under standard conditions.[8][9] Overcoming this often requires more forcing conditions, such as higher temperatures, longer reaction times, or alternative synthetic routes using more reactive reagents like thiophosgene.[8][9]
Q3: What are the primary safety concerns when synthesizing PTU?
Safety is paramount. Key hazards include:
-
Reagent Toxicity: Aniline is toxic and readily absorbed through the skin. Thiophosgene, if used as an alternative reagent, is highly toxic and corrosive.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acid Handling: The synthesis often uses concentrated acids like HCl, which are corrosive.[4] Handle with care.
-
Product Toxicity: Phenylthiourea itself is toxic.[7] Avoid inhalation of dust and skin contact.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've isolated no product at all. What are the potential causes and how can I fix them?
A: Low yield is one of the most common frustrations in PTU synthesis. The issue can typically be traced back to reaction conditions, reagent quality, or the nature of the starting materials. Let's break down the likely culprits.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution | Expected Outcome |
| Poor Nucleophilicity of Aniline | As discussed in the FAQs, electron-withdrawing substituents on the aniline ring decrease the nitrogen's nucleophilicity, hindering its attack on the thiocyanate electrophile.[8][9] | Increase reaction temperature and/or prolong the reaction time. For extremely deactivated anilines, consider an alternative, more reactive thioacylating agent like N,N'-di-Boc-substituted thiourea activated with trifluoroacetic acid anhydride for a more controlled reaction.[8][11] | Increased conversion to the desired thiourea product.[8] |
| Incomplete Reaction / Stalled Reaction | The reaction may not have reached completion. This can be due to insufficient heating, short reaction time, or an equilibrium state being reached without driving the reaction forward. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] If starting material is still present after the recommended time, increase the reflux time. Ensure the temperature is adequate to overcome the activation energy.[8] | Drive the reaction to completion and maximize the conversion of starting materials. |
| Improper Stoichiometry | An incorrect molar ratio of aniline to ammonium thiocyanate can leave an excess of one reactant, limiting the theoretical yield. | Carefully calculate and accurately weigh all reagents.[12] A slight excess of the less expensive or more stable reagent can sometimes be used to drive the reaction to completion, but a 1:1 to 1:1.1 molar ratio is a good starting point.[4] | Optimized use of reagents, leading to a higher yield of the desired product. |
| Decomposition of Reagents or Product | Prolonged heating at excessively high temperatures can lead to the decomposition of the starting materials or the final thiourea product, especially for sensitive substituted anilines.[10] | Optimize the reaction temperature and time by monitoring with TLC. Avoid unnecessarily long heating periods once the reaction is complete.[10] | Minimized byproduct formation and product degradation, preserving the yield. |
// Path if SM is present increase_cond [label="Increase Reaction Time\nand/or Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_nucleo [label="Is Aniline an\nElectron-Poor Nucleophile?", shape="diamond", fillcolor="#FBBC05"]; alt_route [label="Consider Alternative Route\n(e.g., using Thiophosgene or\nactivated thioacylating agent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path if SM is not present no_sm [label="SM is Consumed, but\nYield is Still Low"]; check_workup [label="Review Workup & Purification\nProcedure. Was product lost\nduring extraction or filtration?", shape="diamond", fillcolor="#FBBC05"]; optimize_purification [label="Optimize Purification:\n- Ensure complete precipitation\n- Wash with minimal cold solvent\n- Check for product solubility in wash solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_decomp [label="Consider Product Decomposition:\n- Run reaction at lower temp\n- Check for charring/darkening", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Improved Yield"];
start -> check_tlc; check_tlc -> sm_present; sm_present -> increase_cond [label=" Yes "]; increase_cond -> check_nucleo; check_nucleo -> alt_route [label=" Yes "]; check_nucleo -> end [label=" No, continue optimization "]; alt_route -> end;
sm_present -> no_sm [label=" No "]; no_sm -> check_workup; check_workup -> optimize_purification [label=" Yes, potential loss "]; check_workup -> check_decomp [label=" No, procedure was clean "]; optimize_purification -> end; check_decomp -> end; } }
Caption: Troubleshooting workflow for diagnosing low product yield.
Problem: Impure Product & Purification Challenges
Q: My final product is discolored (e.g., yellow or brown) and the melting point is broad. How can I identify and remove impurities?
A: Product purity is critical, and discoloration or a broad melting range are clear indicators of contaminants.[13] Impurities can arise from side reactions, unreacted starting materials, or decomposition.
-
Unreacted Starting Materials: The most common impurities are residual aniline or ammonium thiocyanate. These can typically be removed during workup and purification.
-
Solution: An effective purification method is recrystallization, often from ethanol or an ethanol-water mixture.[3][13] The differential solubility of the PTU product versus the impurities allows for the isolation of pure crystals upon cooling.[13] Washing the filtered crude product with cold water can also help remove highly water-soluble starting materials like ammonium thiocyanate.[3]
-
-
Side Products: Side reactions can be promoted by high temperatures or incorrect stoichiometry.[10] Symmetrical thioureas can sometimes form as byproducts in more complex syntheses.[14]
-
Solution: The best strategy is prevention by optimizing reaction conditions (see low yield section). If side products do form, purification via column chromatography may be necessary if recrystallization is ineffective.[10]
-
-
Discoloration and "Oiling Out": Discoloration can result from oxidation or decomposition byproducts. Sometimes, during recrystallization, the product separates as an oil instead of solid crystals, a phenomenon known as "oiling out".[13] This often happens if the solution is cooled too quickly or if the solute's melting point is lower than the solvent's boiling point.[13]
-
Solution for Oiling Out: If your product oils out, reheat the solution until the oil redissolves. Add a small amount of additional primary solvent (e.g., ethanol) to increase solubility slightly. Crucially, allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the slow crystal growth required for high purity.[13]
-
// Path if crystals do not form induce [label="Induce Crystallization:\n- Scratch inner wall with glass rod\n- Add a seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path if oils out oiled_out [label="Product 'Oiled Out'?", shape="diamond", fillcolor="#FBBC05"]; reheat [label="Reheat to Redissolve Oil.\nAdd more primary solvent.\nCool VERY slowly.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
filter_wash [label="Collect Crystals by Vacuum Filtration.\nWash with small amount of COLD solvent."]; dry [label="Dry Purified Crystals"]; end [label="Pure Phenylthiourea", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> hot_filter; hot_filter -> cool; cool -> oiled_out; oiled_out -> reheat [label=" Yes "]; reheat -> cool; oiled_out -> ice_bath [label=" No "]; ice_bath -> check_crystals; check_crystals -> induce [label=" No "]; induce -> ice_bath; check_crystals -> filter_wash [label=" Yes "]; filter_wash -> dry; dry -> end; } }
Caption: A step-by-step workflow for purification by recrystallization.
Experimental Protocols & Characterization
This section provides a representative experimental protocol for the synthesis of phenylthiourea from aniline and ammonium thiocyanate.
Protocol: Synthesis of Phenylthiourea from Aniline Hydrochloride
This protocol is adapted from established procedures.[1][3][4]
Materials:
-
Aniline (0.1 mol)
-
Concentrated Hydrochloric Acid (HCl) (~9 mL)
-
Ammonium thiocyanate (NH₄SCN) (0.1 mol)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Formation of Aniline Hydrochloride: In a round-bottom flask, add aniline (0.1 mol) to 25 mL of water. Carefully add concentrated HCl (~9 mL) to form the aniline hydrochloride salt. The solution may heat up.
-
Reaction Mixture: To this solution, add ammonium thiocyanate (0.1 mol).
-
Reflux: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Continue refluxing for 4 hours. Monitor the reaction via TLC if desired.[4]
-
Precipitation: After the reflux period, pour the hot reaction mixture into a beaker containing cold water (~200 mL) while stirring vigorously. A white or off-white precipitate of phenylthiourea should form.[3][4]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted starting materials or salts.[3]
-
Drying: Allow the product to air dry or place it in a desiccator. A preliminary yield can be calculated at this stage.
-
Purification (Recrystallization): Dissolve the crude, dried product in a minimal amount of hot ethanol in an Erlenmeyer flask. If the solution is not clear, perform a hot filtration to remove insoluble impurities. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.[3][13]
Expected Product Characterization
| Analytical Technique | Expected Result for Pure Phenylthiourea |
| Appearance | White crystalline solid.[1] |
| Melting Point | 151-153 °C. A sharp melting point in this range is a strong indicator of purity.[2] A broad or depressed range suggests impurities.[13] |
| Infrared (IR) Spectroscopy | Key peaks should include N-H stretching (~3200-3400 cm⁻¹), C=S stretching (~1350 cm⁻¹), and aromatic C-H and C=C bands. |
| NMR Spectroscopy | The proton (¹H) and carbon (¹³C) NMR spectra will show characteristic peaks for the phenyl group and the thiourea protons.[4] |
Reaction Mechanism Overview
Caption: General mechanism for Phenylthiourea synthesis from aniline and thiocyanate.
References
-
BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis. Retrieved January 15, 2026, from Benchchem.com.[14]
-
BenchChem. (n.d.). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. Retrieved January 15, 2026, from Benchchem.com.[8]
-
BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis. Retrieved January 15, 2026, from Benchchem.com.[10]
-
BenchChem. (n.d.). Recrystallization techniques for purifying 1-(2-hydroxyphenyl)-3-phenylthiourea. Retrieved January 15, 2026, from Benchchem.com.[13]
-
Patil, C. J., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 77(2).[3]
-
Pannu, R., et al. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts (IJCRT), 11(3).[4]
-
NC Quim. (2023, February 9). PHENYLTHIOUREA SYNTHESIS.#ncchem [Video]. YouTube.[7]
-
Frank, R. L., & Smith, P. V. (n.d.). α-PHENYLTHIOUREA. Organic Syntheses. Retrieved January 15, 2026, from orgsyn.org.[2]
-
Gonçalves, I. L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 986-990.[15]
-
BenchChem. (n.d.). An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Derivatives. Retrieved January 15, 2026, from Benchchem.com.[16]
-
PrepChem. (n.d.). Synthesis of phenyl thiourea. Retrieved January 15, 2026, from prepchem.com.[5]
-
Ali, M., et al. (2022). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Molecular Simulation, 48(15), 1316-1329.[17]
-
Gonçalves, I. L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education.[18]
-
MDPI. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8829.[19]
-
Abdullah, B. H., & Salh, Y. M. (2012). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes. Oriental Journal of Chemistry, 28(2), 769-776.[20]
-
Contextos. (2024). 1-phenylthiourea: Significance and symbolism. Retrieved January 15, 2026, from contextos.org.[6]
-
ResearchGate. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Request PDF.[21]
-
Patil, C. J., et al. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. International Journal of Pharmaceutical & Biological Archive, 10(2), 34-40.[1]
-
Dains, F. B., et al. (n.d.). PHENYL ISOTHIOCYANATE. Organic Syntheses. Retrieved January 15, 2026, from orgsyn.org.[22]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved January 15, 2026, from researchgate.net.[23]
-
BenchChem. (n.d.). Technical Support Center: Optimizing Diaryl Thiourea Synthesis. Retrieved January 15, 2026, from Benchchem.com.[24]
-
Royal Society of Chemistry. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14, 21544-21650.[25]
-
Reddit. (2022). Problem with my thiourea synthesis. r/Chempros.[9]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved January 15, 2026, from rochester.edu.[12]
-
Reddit. (2018). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.[26]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved January 15, 2026, from organic-chemistry.org.[11]
-
MedchemExpress. (n.d.). Phenylthiourea (Phenylthiocarbamide). Retrieved January 15, 2026, from medchemexpress.com.[27]
Sources
- 1. ijpba.info [ijpba.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijcrt.org [ijcrt.org]
- 5. prepchem.com [prepchem.com]
- 6. 1-phenylthiourea: Significance and symbolism [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II) – Oriental Journal of Chemistry [orientjchem.org]
- 21. researchgate.net [researchgate.net]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 26. reddit.com [reddit.com]
- 27. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 1-(4-Fluorophenyl)-3-phenylthiourea
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(4-Fluorophenyl)-3-phenylthiourea. The following information is curated to address common challenges and ensure the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide: Common Issues and Solutions
During the synthesis and purification of this compound, several challenges can arise, from stubborn impurities to low recovery rates. This section provides a systematic approach to identifying and resolving these common issues.
Issue 1: Persistent Impurities After Initial Purification
Scenario: After initial attempts at purification, such as precipitation or a single recrystallization, analytical data (TLC, LC-MS) indicates the presence of residual starting materials or byproducts.
Probable Causes & Solutions:
-
Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted 4-fluoroaniline or phenyl isothiocyanate.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gently heating the mixture.[1]
-
-
Formation of Symmetric Thioureas: Side reactions can lead to the formation of 1,3-bis(4-fluorophenyl)thiourea or 1,3-diphenylthiourea.
-
Solution: Employ a two-step, one-pot synthesis method where the second amine is added only after the complete formation of the isothiocyanate.[1]
-
-
Hydrolysis of Thiourea: The presence of water, especially under acidic or basic conditions with heating, can lead to the hydrolysis of the thiourea product.[1]
-
Solution: Ensure anhydrous reaction conditions and perform any aqueous workup at a low temperature.[1]
-
Workflow for Impurity Identification and Removal:
Caption: Decision workflow for addressing persistent impurities.
Issue 2: Low Yield or Product Loss During Recrystallization
Scenario: A significant loss of product is observed after recrystallization, resulting in a low overall yield.
Probable Causes & Solutions:
-
Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For thiourea derivatives, ethanol or aqueous ethanol are often good starting points.[1] Perform small-scale solvent screening to identify the optimal system.
-
-
Precipitation of Impurities with the Product: If impurities have similar solubility profiles, they may co-precipitate with the desired compound.
-
Solution: Consider a multi-step purification. First, use a solvent that readily dissolves the product but leaves some impurities behind (hot filtration). Then, recrystallize the filtrate from a different solvent system.
-
-
Product is too Soluble in the Chosen Solvent:
Recrystallization Solvent Selection Guide:
| Solvent System | Suitability for Thiourea Derivatives | Key Considerations |
| Ethanol | Often a good choice for recrystallization. | May require cooling to low temperatures for optimal crystal formation. |
| Aqueous Ethanol | Can improve crystal quality and yield by acting as an anti-solvent system.[1] | The ratio of ethanol to water is critical and should be optimized. |
| Acetone | A possible solvent, but its lower boiling point may be less effective for highly impure samples.[1] | Ensure the use of dry acetone to prevent hydrolysis. |
| Dichloromethane/Hexane | Useful for less polar thiourea derivatives. | Dichloromethane is a good solvent, while hexane acts as the anti-solvent. |
Issue 3: Difficulty with Column Chromatography
Scenario: Attempts to purify this compound by column chromatography result in poor separation, band tailing, or product decomposition on the column.
Probable Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of the eluent may not be suitable for separating the product from impurities.
-
Solution: Develop a suitable mobile phase using TLC. A good starting point for thiourea derivatives is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.
-
-
Product Interaction with Silica Gel: The slightly acidic nature of silica gel can sometimes cause issues with certain compounds.
-
Solution: If band tailing is observed, consider adding a small amount of a modifying agent like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica.
-
-
Column Overloading: Applying too much crude material to the column will lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used.
-
Column Chromatography Parameter Optimization:
Caption: Key parameters for optimizing column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward synthesis involves the reaction of 4-fluoroaniline with phenyl isothiocyanate in a suitable solvent like acetone or acetonitrile.[1] The reaction is typically stirred at room temperature and monitored by TLC until completion.[1]
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an indispensable tool. Use silica gel plates and a mobile phase such as a hexane:ethyl acetate mixture. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the starting materials and product will absorb UV light.[3]
Q3: My purified product is a yellow solid, but I expected a white solid. What could be the cause?
While the pure compound is expected to be a white or off-white solid, a yellow tint can sometimes indicate the presence of trace impurities, possibly from oxidation or residual starting materials. If analytical data (NMR, LC-MS) confirms high purity, the color may not be significant. However, if impurities are detected, further purification by recrystallization or column chromatography may be necessary.
Q4: What is a good solvent to dissolve this compound for analysis?
For analytical purposes such as NMR or LC-MS, deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are commonly used. For preparing stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good choices, as related thioureas show good solubility in these solvents.[4]
Q5: Are there any specific safety precautions I should take when working with this compound?
Yes, this compound should be handled with care. It is classified as acutely toxic if swallowed and causes eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold aqueous ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Elution: Carefully add the dried, adsorbed sample to the top of the column. Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
PubMed. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. [Link]
-
MDPI. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. [Link]
Sources
stability issues and degradation pathways of 1-(4-Fluorophenyl)-3-phenylthiourea
A Guide to Understanding and Managing Stability for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of solid 1-(4-Fluorophenyl)-3-phenylthiourea?
A1: The stability of solid this compound is primarily affected by three main factors:
-
Temperature: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. While generally stable at room temperature, long-term storage at higher temperatures is not recommended.
-
Light: Many aromatic compounds, including thiourea derivatives, are susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can initiate degradation.
-
Humidity: Thiourea compounds can be hygroscopic. The presence of moisture can facilitate hydrolytic degradation, even in the solid state, by acting as a reactant.
Q2: I've noticed a slight discoloration in my batch of this compound. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation. This is typically due to the formation of small quantities of chromophoric degradation products. The most likely culprits are oxidation or photodegradation products. It is advisable to verify the purity of the material using an analytical technique like HPLC before use.
Q3: What are the expected degradation pathways for this compound in solution?
A3: Based on the known chemistry of thiourea derivatives, this compound is susceptible to three primary degradation pathways in solution:
-
Hydrolysis: Under acidic or basic conditions, the thiourea moiety can be hydrolyzed. This can lead to the formation of 1-(4-fluorophenyl)-3-phenylurea, and potentially further breakdown to 4-fluoroaniline and aniline.
-
Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation, especially in the presence of oxidizing agents or even dissolved oxygen.[1] A common oxidation product is the corresponding urea derivative, 1-(4-fluorophenyl)-3-phenylurea.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to a desulfurization reaction, forming a highly reactive carbodiimide intermediate. This intermediate is then likely to react with water to form the corresponding urea.[2]
Q4: Are there any known reactive incompatibilities for this compound?
A4: Yes, avoid strong oxidizing agents, strong acids, and strong bases. These substances can significantly accelerate the degradation of this compound. Additionally, care should be taken with certain metal ions, which can catalyze oxidation.
Troubleshooting Guide: Investigating Stability Issues
This section provides practical, step-by-step guidance for identifying and resolving stability-related problems encountered during your experiments.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
If you are experiencing variability in your experimental outcomes, it may be due to the degradation of your this compound stock.
Troubleshooting Workflow:
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Fluorophenyl)-3-phenylthiourea in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 1-(4-Fluorophenyl)-3-phenylthiourea in various experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible results.
Introduction: Understanding the Challenge
This compound is a compound of interest in many research and drug discovery programs. However, its hydrophobic nature, underscored by a calculated LogP of approximately 3.63, presents a significant hurdle in aqueous-based biological assays.[1] Poor solubility can lead to a host of problems, including compound precipitation, inaccurate concentration measurements, and, ultimately, misleading assay results. This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A: This is a common issue arising from the compound's low water solubility. This compound is a hydrophobic molecule, meaning it does not readily dissolve in water-based solutions like most buffers. When you introduce a concentrated stock solution (likely in an organic solvent like DMSO) into the aqueous buffer, the compound "crashes out" of solution as a precipitate.
Q2: What is the recommended solvent for making a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly used organic solvents for creating stock solutions of poorly soluble compounds. For the related compound N-phenylthiourea, a solubility of approximately 30 mg/mL in these solvents has been reported.[2] It is crucial to start with a high-concentration stock in 100% anhydrous DMSO to minimize the volume of organic solvent added to your final assay.
Q3: What is the maximum concentration of DMSO I can use in my assay?
A: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1% (v/v), and many cell-based assays are sensitive to concentrations above 0.5%. DMSO can have direct biological effects and may interfere with your assay components. It is essential to determine the tolerance of your specific assay system by running a vehicle control with varying concentrations of DMSO.
Q4: Can I pre-dissolve the compound directly in the buffer?
A: Direct dissolution in aqueous buffer is unlikely to be successful for this compound and will likely result in a suspension rather than a true solution, leading to inaccurate and irreproducible concentrations. The recommended approach is to prepare a concentrated stock in an appropriate organic solvent and then dilute it into the final assay buffer.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
This section provides a systematic workflow for addressing the solubility of this compound in your experiments.
Step 1: Optimizing the Stock Solution and Dilution Technique
The initial step is to ensure the compound is fully dissolved in your organic stock solution and to employ a proper dilution method.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of this compound in a clean, dry glass vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for at least one minute.
-
If dissolution is slow, gentle warming in a water bath (37°C) and/or sonication can be employed.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
Protocol 2: Dilution into Aqueous Buffer
-
Warm your aqueous assay buffer to the experimental temperature.
-
While vigorously vortexing the buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles).
Step 2: Employing Co-solvents
If precipitation still occurs, the use of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration (v/v) | Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability. |
| Propylene Glycol | 1-5% | Generally well-tolerated in many systems. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Can increase viscosity of the solution. |
Experimental Workflow for Co-solvent Optimization
Caption: Workflow for co-solvent optimization.
Step 3: Utilizing Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants are generally preferred in biological assays due to their lower potential for protein denaturation.
Table 2: Recommended Surfactants for Solubility Enhancement
| Surfactant | Typical Final Concentration (w/v) | Key Characteristics |
| Tween® 20 (Polysorbate 20) | 0.01-0.1% | Commonly used in enzyme immunoassays. |
| Tween® 80 (Polysorbate 80) | 0.01-0.1% | Often used in cell culture applications. |
| Triton™ X-100 | 0.01-0.1% | Effective solubilizer, but can interfere with some assays. |
| Pluronic® F-68 | 0.02-0.2% | A non-ionic block copolymer with low toxicity. |
Protocol 3: Preparing Assay Buffer with Surfactant
-
Prepare your assay buffer as usual.
-
Add the desired surfactant to the final concentration from a concentrated stock solution.
-
Ensure the surfactant is fully dissolved and the solution is homogenous before adding your compound.
-
Proceed with the dilution of your DMSO stock as described in Protocol 2.
Step 4: The Cyclodextrin Approach
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Table 3: Common Cyclodextrins for Pharmaceutical Applications
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited water solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility and low toxicity, making it a preferred choice. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High water solubility and can be used in parenteral formulations. |
Experimental Workflow for Solubility Enhancement
Sources
resolving inconsistencies in biological assay results with 1-(4-Fluorophenyl)-3-phenylthiourea
Introduction
Welcome to the technical support resource for 1-(4-Fluorophenyl)-3-phenylthiourea (CAS No: 370-16-1). This molecule belongs to the diarylthiourea class, a group of compounds recognized for a wide spectrum of biological activities.[1][2] Published research has highlighted the potential of various thiourea derivatives as cytotoxic agents against cancer cell lines, antioxidants, and inhibitors of enzymes such as α-glycosidase and α-amylase.[1][3][4][5] Specifically, fluorophenyl thiourea derivatives have demonstrated notable antioxidant capacity and potent inhibition of key diabetes-related enzymes.[3]
However, the unique chemical properties of the thiourea scaffold can also present challenges in experimental settings, leading to variability and inconsistencies in assay results. This guide is designed to serve as a primary troubleshooting resource for researchers encountering such issues. We will address common problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower you to design robust and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity and Handling
This section addresses the most common source of experimental variability: the physical and chemical state of the compound itself.
Question 1: My assay results are highly variable from one experiment to the next. What are the first things I should check regarding the compound?
Answer: When facing poor reproducibility, the first step is always to verify the integrity of your this compound. Inconsistencies often originate from the compound's purity, stability, or handling rather than the biological system.
A. Compound Purity:
-
Source: Was the compound sourced from a reputable supplier? If synthesized in-house, was it fully characterized (NMR, Mass Spec, Elemental Analysis) to confirm identity and purity?[6]
-
Impurities: Reactive impurities from the synthesis process can interfere with assays, leading to non-specific effects or confounding results.[7] If you suspect impurities, re-purification via recrystallization or column chromatography is recommended.
B. Solid-State Stability: Thiourea derivatives can degrade over time if not stored correctly. Visually inspect your solid compound for any of the following signs of degradation[8]:
-
Color Change: A shift from a white or off-white solid to a yellowish tint can indicate oxidation or photodegradation.
-
Odor: The emission of sulfurous or ammonia-like odors suggests decomposition.
-
Clumping: Absorption of moisture can cause the powder to clump, which can facilitate hydrolysis.
Recommended Storage for Solid Compound: To ensure long-term stability, store this compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably within a desiccator.[8] For maximum protection, consider purging the vial with an inert gas like argon or nitrogen before sealing.[8]
C. Solution Stability: This is a critical failure point. Compounds are significantly less stable in solution than in a solid state.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent, but it is hygroscopic (absorbs water from the air). Water in DMSO can accelerate compound degradation.[9][10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and degrade the compound.[11] Studies show that while many compounds are stable for a limited number of cycles, it is a significant risk factor for degradation.[10][11]
Actionable Protocol: Always prepare a high-concentration primary stock in high-purity, anhydrous DMSO. Aliquot this stock into single-use volumes and store at -20°C or -80°C. This practice minimizes freeze-thaw cycles and moisture contamination.[12]
Question 2: I see a precipitate forming when I dilute my DMSO stock into my aqueous assay buffer. How do I solve this solubility issue?
Answer: This is a very common problem. Diarylthiourea compounds, including this compound, are hydrophobic and have very low solubility in aqueous solutions.[12][13] Direct addition to a buffer will almost certainly result in precipitation. The correct procedure involves careful dilution from a validated organic stock solution.
Phenylthiourea itself is sparingly soluble in aqueous buffers, and similar behavior is expected for its derivatives.[14] For N-Phenylthiourea, a maximum solubility of approximately 0.25 mg/mL is achieved in a 1:3 DMSO:PBS solution, highlighting the challenge.[12][14]
Experimental Protocol: Preparing Working Solutions
-
Prepare a High-Concentration Stock: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure complete dissolution using a vortexer or brief sonication.[12]
-
Serial Dilution (in DMSO): If lower concentrations are needed, perform serial dilutions from your primary stock using 100% DMSO, not an aqueous buffer.
-
Final Dilution into Aqueous Buffer: Add the final, small volume of the DMSO stock to your aqueous assay buffer while vortexing the buffer vigorously. Never add the buffer to the DMSO. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
Control the Final Solvent Concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically ≤0.5% , to avoid solvent-induced artifacts that can affect protein function or cell viability. Always include a "vehicle control" (buffer with the same final DMSO concentration but no compound) in your experiments.
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | High-Purity, Anhydrous DMSO | Minimizes water-driven hydrolysis.[9][10] |
| Stock Concentration | 10-50 mM | High enough to allow for significant dilution into the final assay. |
| Stock Storage | Single-use aliquots at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles.[11] |
| Dilution Method | Add DMSO stock to vigorously vortexing aqueous buffer | Promotes rapid dispersion and prevents precipitation. |
| Final DMSO % in Assay | ≤0.5% (verify for your specific assay) | High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity. |
Workflow: Compound Stock Preparation and Handling
Caption: Workflow for preparing and handling compound stock solutions.
Section 2: Assay-Specific Troubleshooting
Even with a properly handled compound, the nature of the thiourea functional group can lead to specific types of assay interference.
Question 3: Could this compound be directly interfering with my assay components? I'm seeing activity in my no-enzyme/no-cell controls.
Answer: Yes, this is a critical possibility. Assay interference is a known issue for many compound classes, and reactive moieties like thiourea can be problematic.[7] You must run controls to distinguish true biological activity from assay artifacts.
Potential Mechanisms of Interference:
-
Reactivity with Thiols: The thiourea group can potentially interact with cysteine residues in proteins. If your assay involves an enzyme with a critical cysteine in its active site, or uses thiol-containing reagents like Dithiothreitol (DTT), you may observe interference.[7]
-
Redox Activity: Thiourea derivatives can possess antioxidant properties.[1][3] This can directly interfere with assays that use a redox-based readout, such as those employing resazurin (AlamarBlue) or MTT. The compound may reduce the indicator dye, mimicking a signal of cell viability or enzymatic activity.
-
Optical Interference: If the compound is colored or precipitates at the final concentration, it can interfere with absorbance or fluorescence-based readouts.
-
Chelation: The sulfur and nitrogen atoms in the thiourea scaffold can potentially chelate metal ions that may be essential cofactors for an enzyme.
Troubleshooting Workflow: Diagnosing Assay Interference dot
Sources
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: HPLC Analysis of 1-(4-Fluorophenyl)-3-phenylthiourea
Welcome to the technical support guide for the HPLC analysis of 1-(4-Fluorophenyl)-3-phenylthiourea. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you develop a robust and reliable analytical method.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: Understanding the analyte's structure is the first step. This compound (MW: 246.30 g/mol ) is a relatively non-polar, neutral molecule.[1][2] Key features include:
-
Two aromatic rings: Provide hydrophobicity, making it well-suited for reversed-phase chromatography.
-
Thiourea group (-NH-C(=S)-NH-): This group can engage in secondary interactions with the stationary phase. The sulfur and nitrogen atoms can interact with active silanol groups on silica-based columns, which is a primary cause of peak tailing.
-
Fluorine atom: Increases the molecule's polarity slightly compared to its non-fluorinated analog.
-
UV Chromophores: The phenyl rings act as strong chromophores, making UV detection a suitable choice. Phenylthiourea compounds typically exhibit maximum absorbance around 245-266 nm.[3][4][5]
Q2: Which HPLC column is the best starting point for this analysis?
A2: A C18 (Octadecylsilane) column is the most versatile and recommended starting point for a non-polar analyte like this.[6][7][8]
-
Why a C18? The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction.[8] The long C18 alkyl chains bonded to the silica support provide a highly non-polar stationary phase that will effectively retain the phenylthiourea derivative.[7][8]
-
What if I have issues? If you need to modify the separation selectivity, consider these alternatives:
-
C8 (Octylsilane): Offers less hydrophobic retention than C18, resulting in shorter run times.[7]
-
Phenyl Column: Provides alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of your analyte.[7][9] This can be particularly useful for resolving closely related aromatic compounds.
-
Q3: What is a good starting mobile phase composition?
A3: For reversed-phase HPLC, a combination of water and an organic solvent is standard.[10]
-
Recommended Solvents: A mixture of Acetonitrile (ACN) and Water is the preferred starting point.
-
Why Acetonitrile? ACN generally provides lower backpressure, better UV transparency at low wavelengths, and often yields sharper peaks compared to methanol.[11][12][13]
-
Alternative Solvent: Methanol (MeOH) is a viable and more economical alternative. It can offer different selectivity, which might be advantageous for resolving impurities.[12][13][14] However, methanol is more viscous, leading to higher backpressure.[11]
-
Acidic Modifier: It is highly recommended to add 0.1% formic acid to both the water and acetonitrile.[15][16]
-
Causality: Although the analyte is neutral, the silica backbone of the column has residual silanol groups (Si-OH). At neutral pH, these silanols can be deprotonated (Si-O⁻) and interact with the analyte, causing significant peak tailing.[17][18] Adding a small amount of acid to lower the mobile phase pH (to ~2.8) suppresses the ionization of these silanols, minimizing these secondary interactions and dramatically improving peak shape.[16][19][20]
-
A good starting point for a gradient elution is presented in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; modifier improves peak shape.[16][21] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase; modifier ensures consistent pH. |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for non-polar compounds.[6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm or PDA Scan (200-400 nm) | Analyte has strong UV absorbance. A PDA scan is recommended to find the optimal wavelength (λmax).[3] |
| Injection Vol. | 10 µL | Standard volume; can be optimized. |
| Gradient | 50% B to 95% B over 10 minutes | A good starting "scouting gradient" to determine the elution strength needed. |
Troubleshooting Guide
Problem 1: My peak is tailing severely.
This is the most common issue for thiourea-based compounds due to their chemical nature.
Q: What causes peak tailing for a neutral compound like this?
A: The primary cause is secondary interactions between the analyte and the stationary phase.[18] Specifically, the nitrogen and sulfur atoms in the thiourea group can form hydrogen bonds with active, un-capped silanol groups on the silica surface of the column.[17][22] This secondary retention mechanism holds onto a fraction of the analyte longer than the primary hydrophobic mechanism, resulting in a "tail."
Troubleshooting Steps:
-
Check Your Mobile Phase pH:
-
Action: Ensure you are using an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[16][19]
-
Reasoning: Lowering the mobile phase pH to below 3 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing unwanted ionic or strong hydrogen bonding interactions.[16][18]
-
-
Evaluate Your Column:
-
Action: Use a modern, high-purity, end-capped C18 column. If your column is old, it may be degraded.
-
Reasoning: "End-capping" is a process where manufacturers treat the silica to cover most of the residual silanol groups.[23] However, no end-capping is perfect. Older columns or those made with lower purity silica have more active silanols.[17] Column degradation from harsh conditions can also expose new silanol sites.
-
-
Consider an Alternative Organic Modifier:
-
Check for Column Overload:
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.
-
Reasoning: Injecting too much mass can saturate the stationary phase, leading to peak distortion, which can sometimes manifest as tailing.[19]
-
A logical workflow for diagnosing and fixing peak tailing issues.
Problem 2: My retention time is shifting between injections.
Q: What are the most common causes of retention time drift?
A: Inconsistent retention times point to a lack of equilibrium or a change in the system.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration:
-
Action: Before starting your analytical run, flush the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Reasoning: The stationary phase needs to fully equilibrate with the mobile phase. Insufficient equilibration is a leading cause of drifting retention times, especially at the start of a sequence.
-
-
Check for Pump Issues and Leaks:
-
Action: Monitor the system pressure. A fluctuating pressure indicates a bubble, a failing pump seal, or a leak.
-
Reasoning: A stable, consistent flow of the mobile phase is critical for reproducible chromatography. Any fluctuation in flow rate or mobile phase composition will directly impact retention times.
-
-
Verify Mobile Phase Preparation:
-
Action: Ensure your mobile phase is prepared accurately and is well-mixed. If preparing online, ensure the degasser and mixing unit are functioning correctly.
-
Reasoning: Small variations in the organic-to-aqueous ratio will cause significant shifts in retention for a non-polar compound.
-
-
Control Column Temperature:
-
Action: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).
-
Reasoning: Retention in reversed-phase chromatography is temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to drift throughout the day.
-
Problem 3: I need to develop a stability-indicating method. How should I approach this?
Q: What is a forced degradation study and why is it necessary?
A: A forced degradation or "stress testing" study is essential for developing a stability-indicating analytical method.[24][25] The goal is to intentionally degrade the drug substance under harsh conditions (acid, base, oxidation, heat, light) to produce its potential degradation products.[24][26] A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradants, impurities, or excipients. This is a regulatory requirement under ICH guidelines (specifically Q1A).[24][25][26]
Overview of the forced degradation and method development process.
Objective: To generate potential degradation products of this compound and ensure the analytical method can separate them from the parent peak. The target degradation is typically 5-20%.[24][27]
-
Prepare a Stock Solution: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.
-
Set up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 60 °C.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.[25][26]
-
-
Monitor Degradation: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for HPLC:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method. Use a Photodiode Array (PDA) detector to assess peak purity and identify the emergence of new peaks. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the main analyte peak.
References
-
Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc.. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry. [Link]
-
Reversed-Phase HPLC Columns. Regis Technologies. [Link]
-
HPLC solvents and mobile phase additives. UCL. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Why Acid?. Separation Science. [Link]
-
Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?. PharmaGuru. [Link]
-
Reverse Phase HPLC Columns. GL Sciences. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [https://www.researchgate.net/publication/320146059_Applications_and_Uses_of_Formic_Acid_in_Liquid_Chromatography-Mass_Spectrometry_Analysis]([Link]_ Chromatography-Mass_Spectrometry_Analysis)
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu (Europe). [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
HPLC mobile phases and formic acid. Reddit. [Link]
-
HPLC Troubleshooting Guide. Chromatography Forum. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Separation of 1-(p-(Dimethylamino)phenyl)thiourea on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum. [Link]
-
For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. [Link]
-
hplc of thiourea. Chromatography Forum. [Link]
-
Phenylthiourea. PubChem. [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. [Link]
-
1-Phenyl-2-thiourea - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
-
Thiourea, phenyl-. NIST WebBook. [Link]
-
Thiourea, phenyl-. NIST WebBook. [Link]
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Applied Pharmaceutics. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound, CasNo.370-16-1 BOC Sciences United States [bocscichem.lookchem.com]
- 3. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiourea, phenyl- [webbook.nist.gov]
- 5. Thiourea, phenyl- [webbook.nist.gov]
- 6. Reversed-Phase Chromatography Columns | Regis Technologies [registech.com]
- 7. hawach.com [hawach.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Europe) [shimadzu.eu]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Why Acid? | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. labcompare.com [labcompare.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. glsciencesinc.com [glsciencesinc.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 26. scispace.com [scispace.com]
- 27. youtube.com [youtube.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(4-Fluorophenyl)-3-phenylthiourea
Welcome to the technical support center dedicated to resolving common challenges encountered during the NMR analysis of 1-(4-fluorophenyl)-3-phenylthiourea. This guide is structured to provide immediate, actionable solutions to specific problems in a question-and-answer format, combining theoretical principles with practical, field-tested advice for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common Spectroscopic Issues
This section addresses specific experimental issues you might encounter.
Question 1: Why are the NH proton signals in my ¹H NMR spectrum broad, weak, or completely absent?
This is one of the most frequent challenges when analyzing ureas and thioureas. The visibility of N-H protons is highly dependent on several factors.
Root Causes and Explanations:
-
Proton Exchange: The N-H protons are "exchangeable," meaning they can rapidly exchange with other labile protons in the sample, such as traces of water or acidic impurities in the NMR solvent.[1][2][3] This rapid exchange (on the NMR timescale) leads to signal broadening, and in some cases, the signal can become so broad that it disappears into the baseline.[2][3]
-
Solvent Effects: Protic solvents like D₂O or CD₃OD will actively exchange with the N-H protons, leading to their complete disappearance from the ¹H spectrum.[2][4] Even seemingly aprotic solvents like CDCl₃ can contain trace amounts of DCl, which can catalyze this exchange over time.[2]
-
Low Concentration: At low sample concentrations, the signal from the N-H protons may simply be too weak to be distinguished from the baseline noise, especially if the signal is already broadened.[2]
-
Temperature: Higher temperatures increase the rate of proton exchange, which can exacerbate signal broadening.[5]
Solutions and Experimental Protocols:
-
Choice of Solvent: The most reliable method to observe N-H protons is to use a solvent that minimizes proton exchange.
-
Recommended Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange, resulting in sharper N-H signals.[2][6]
-
Alternative: A highly pure, dry aprotic solvent like CDCl₃ or acetone-d₆ can be used, but results may be less consistent.
-
-
Increase Concentration: Prepare a more concentrated sample to enhance the signal-to-noise ratio of the N-H protons.[2]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow the exchange rate, leading to sharper N-H signals.[5][7]
-
D₂O Exchange Test: To confirm that a broad signal is indeed from an N-H proton, perform a D₂O exchange experiment.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for about 30 seconds.
-
Re-acquire the ¹H NMR spectrum. The N-H signals should significantly decrease in intensity or disappear entirely.[3][8]
-
-
Question 2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I assign the signals for the two different phenyl rings?
The nine aromatic protons of this compound often produce signals in a narrow chemical shift range (typically δ 7.0-7.8 ppm), leading to significant overlap. The key to assignment lies in understanding the electronic effects and coupling patterns.
Causality and Expected Patterns:
-
Phenyl Ring (unsubstituted): This ring will show three distinct signals corresponding to the ortho (2H), meta (2H), and para (1H) protons. Due to spin-spin coupling, these will appear as complex multiplets.
-
4-Fluorophenyl Ring: This ring is a classic AA'BB' spin system due to the fluorine atom at the C4 position. The protons ortho to the fluorine (and meta to the thiourea group) will be magnetically different from the protons meta to the fluorine (and ortho to the thiourea group). This typically results in two "doublet of doublets" or complex multiplets that are often mistaken for simple doublets.
Troubleshooting Workflow:
Caption: Workflow for Aromatic Signal Assignment
Detailed Protocols:
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other.
-
Procedure: Run a standard COSY experiment.
-
Interpretation: You will see cross-peaks connecting coupled protons. This will allow you to trace the connectivity within the unsubstituted phenyl ring (ortho to meta, meta to para) and within the 4-fluorophenyl ring.
-
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying the protons on the fluorinated ring.
-
Procedure: Acquire a standard ¹⁹F NMR spectrum.
-
Interpretation: The fluorine signal will be split by the adjacent ortho protons (³JHF coupling). The magnitude of this coupling constant (typically 5-10 Hz) can be measured. Now, re-examine the ¹H NMR spectrum for protons that exhibit this same coupling constant. These will be the protons ortho to the fluorine atom.
-
-
2D Heteronuclear Correlation (HSQC/HMBC): These experiments correlate protons to the carbon atoms they are attached to (HSQC) or to carbons that are 2-3 bonds away (HMBC).
-
Procedure: Acquire HSQC and HMBC spectra.
-
Interpretation: By correlating the protons to the carbons (whose chemical shifts can be predicted), you can definitively assign each proton signal. For instance, the carbons directly bonded to the fluorine will have a large ¹JCF coupling in the ¹³C spectrum, which can be a key anchor point.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the NMR spectra of this compound.
What are the expected chemical shifts and coupling constants?
While the exact values depend on the solvent, concentration, and temperature, the following table provides a general guide.
| Nucleus | Position | Expected δ (ppm) | Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | N-H -Phenyl | ~9.5 - 10.5 | Broad singlet | - |
| N-H -Fluorophenyl | ~9.5 - 10.5 | Broad singlet | - | |
| Phenyl (ortho, meta, para) | ~7.2 - 7.6 | Multiplets | JHH ≈ 7-8 | |
| Fluorophenyl (ortho to -NH) | ~7.4 - 7.8 | Multiplet (dd-like) | ³JHH ≈ 9, ⁴JHF ≈ 3-5 | |
| Fluorophenyl (meta to -NH) | ~7.0 - 7.3 | Multiplet (dd-like) | ³JHH ≈ 9, ³JHF ≈ 8-10 | |
| ¹³C | C =S | ~180 - 183 | Singlet | - |
| Phenyl & Fluorophenyl | ~115 - 140 | Multiple signals | See below for C-F coupling | |
| C -F (ipso) | ~158 - 165 | Doublet | ¹JCF ≈ 240-255[9] | |
| C -CH (ortho to F) | ~115 - 117 | Doublet | ²JCF ≈ 21-23[9] | |
| C -CH (meta to F) | ~128 - 132 | Doublet | ³JCF ≈ 8-9[9] | |
| C -NH (ipso to F-ring) | ~133 - 136 | Doublet | ⁴JCF ≈ 3-4[9] | |
| ¹⁹F | C-F | -110 to -118 | Triplet-like | ³JFH ≈ 8-10 |
Why is the ¹⁹F NMR spectrum a good starting point for analysis?
¹⁹F NMR offers several advantages for analyzing fluorinated compounds like this one:[10][11]
-
High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that for ¹H.[11]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, which means that even subtle electronic differences can lead to well-resolved signals.[12][13][14] This makes it highly unlikely for fluorine signals to overlap.
-
Lack of Background Signals: Biological systems and most common organic molecules do not contain fluorine, so there are no interfering background signals.[11]
-
Clear Coupling Information: The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides direct structural information, helping to identify adjacent atoms.[14][15]
How does the thiocarbonyl (C=S) group influence the NMR spectra?
The thiocarbonyl group has distinct electronic and anisotropic effects:
-
¹³C NMR: The most significant effect is the characteristic downfield chemical shift of the thiocarbonyl carbon, which typically appears around δ 180-183 ppm .[16] This signal is an excellent diagnostic marker for the thiourea functional group.
-
¹H NMR: The C=S group is electron-withdrawing and can influence the chemical shifts of the adjacent N-H and aromatic protons. The N-H protons are typically deshielded and appear at a high chemical shift (often >9.5 ppm in DMSO-d₆).[6][16]
References
- Chun, Y., Yavari, I., & Roberts, J. D. (1982). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. N—H Proton Exchange Reactions of Urea, Thiourea, Acetamide and Thioacetamide. Organic Magnetic Resonance, 18(2), 74-76.
- Griebel, M., & Gancarz, M. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495.
- Birchall, T., & Gillespie, R. J. (1966). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON. Canadian Journal of Chemistry, 43(4), 1045-1053.
-
Various Authors. (2015). Why some thiourea compounds didn't show peak for NH in NMR spectrum? ResearchGate. Retrieved from [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiourea. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Fluorine-19 NMR Spectra Troubleshooting Center. BenchChem.
-
Chem-Intelligence Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Various Authors. (n.d.). 1 H NMR spectrum of pure thiourea in DMSO-d 6. ResearchGate. Retrieved from [Link]
- Roberts, J. D. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont.
-
Various Authors. (2014). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? ResearchGate. Retrieved from [Link]
-
YouTube. (2015). Proton NMR 5 - Dealing with -OH and -NH protons. Retrieved from [Link]
-
Griebel, M., & Gancarz, M. (2001). Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
- Al-Hamdani, A. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(15), 4987.
- Gerken, M., & Gerken, B. (2001). Fluorine NMR. University of Lethbridge.
-
University of Rochester. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
- Scafato, P., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 28(14), 5364.
- Perrin, C. L., & Johnston, E. R. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 118(40), 9745-9751.
-
Various Authors. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate. Retrieved from [Link]
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
-
NMR Service. (n.d.). 19Fluorine NMR. Retrieved from [Link]
- Iuliano, A., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7546-7555.
- Iuliano, A., et al. (2021).
-
National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem. Retrieved from [Link]
-
Various Authors. (n.d.). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. Retrieved from [Link]
- Shcherbakova, A., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Analytical Chemistry, 95(26), 9734–9743.
-
University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy, 10, 83-756.
- Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283-291.
-
University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
- Various Authors. (n.d.). 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz).
- Various Authors. (n.d.). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d).
-
SpectraBase. (n.d.). 1-Phenyl-3-(4-phenyl-thiazol-2-yl)-thiourea. Retrieved from [Link]
Sources
- 1. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. N—H Proton Exchange Reactions of Urea, Thiourea, Acetamide and Thioacetamide [authors.library.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. westmont.edu [westmont.edu]
- 10. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biophysics.org [biophysics.org]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-(4-Fluorophenyl)-3-phenylthiourea and its Analogs via X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern science. In the case of pharmacologically relevant scaffolds like substituted thioureas, precise structural knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for computational modeling. This guide provides an in-depth technical comparison of methodologies for the structural validation of 1-(4-Fluorophenyl)-3-phenylthiourea, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, this guide will utilize the detailed crystallographic data of the closely related analog, 1-benzoyl-3-(4-fluorophenyl)thiourea , as a case study to illustrate the experimental workflow and data interpretation.[1] This comparative approach will provide the necessary framework for researchers working with this class of compounds.
The Imperative of Structural Validation: Why a Picture is Worth a Thousand Data Points
The synthesis of novel chemical entities is often a multi-step process with the potential for side reactions and the formation of isomers. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical connectivity and molecular weight of a compound, they often fall short of providing the unambiguous three-dimensional arrangement of atoms in space.
X-ray crystallography, by contrast, provides a direct visualization of the molecule as it exists in the solid state. This allows for the precise determination of:
-
Bond lengths and angles: Confirming the expected geometry and identifying any unusual strain.
-
Torsional angles: Defining the conformation of flexible parts of the molecule.
-
Stereochemistry: Unambiguously assigning absolute configurations in chiral molecules.
-
Intermolecular interactions: Revealing how molecules pack in the crystal lattice, which can provide insights into physical properties and potential polymorphic forms.
A Comparative Overview of Structural Elucidation Techniques
For a comprehensive understanding, it is crucial to recognize the complementary roles of different analytical methods in structure elucidation.
| Technique | Principle | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous 3D structure, bond lengths, and angles. | Requires a high-quality single crystal; structure is in the solid state. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Excellent for determining chemical connectivity in solution; can provide conformational information. | Does not directly provide a 3D structure; interpretation can be complex for large molecules. |
| Mass Spectrometry | Ionization and mass-to-charge ratio determination | Highly sensitive for determining molecular weight and elemental composition. | Provides no information on 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Vibrational modes of chemical bonds | Useful for identifying functional groups. | Provides limited information on the overall molecular structure. |
The X-ray Crystallography Workflow: A Step-by-Step Guide
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following workflow outlines the key stages, using 1-benzoyl-3-(4-fluorophenyl)thiourea as a practical example.
Caption: Workflow for X-ray Crystallographic Structure Validation.
Part 1: Synthesis and Purification
The synthesis of substituted phenylthioureas generally involves the reaction of an appropriately substituted aniline with an isothiocyanate. For instance, this compound can be synthesized by reacting 4-fluoroaniline with phenyl isothiocyanate.
Experimental Protocol: Synthesis of a Phenylthiourea Derivative
-
Reaction Setup: Dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent such as acetone or acetonitrile in a round-bottom flask.
-
Addition of Isothiocyanate: To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Part 2: Crystal Growth
The most critical and often challenging step is obtaining high-quality single crystals suitable for X-ray diffraction.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the vial with a perforated parafilm or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
Crystal Harvesting: Once well-formed crystals appear, carefully harvest them using a nylon loop.
Part 3: X-ray Data Collection and Processing
A suitable single crystal is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is recorded on a detector.
Data Collection Parameters for 1-benzoyl-3-(4-fluorophenyl)thiourea[1]
| Parameter | Value |
| Diffractometer | Agilent SuperNova, Dual, Cu at zero, Atlas, CCD |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature | 296 K |
| Crystal System | Triclinic |
| Space Group | P-1 |
The collected data is then processed to determine the unit cell dimensions and space group, and the intensities of the reflections are integrated.
Part 4: Structure Solution and Refinement
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which generates an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit.
Unveiling the Structure: Crystallographic Data of 1-benzoyl-3-(4-fluorophenyl)thiourea
The refinement of the crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea resulted in the following key crystallographic parameters.[1]
Table 1: Crystal Data and Structure Refinement for 1-benzoyl-3-(4-fluorophenyl)thiourea[1]
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁FN₂OS |
| Formula Weight | 274.31 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6265 (4) |
| b (Å) | 11.1329 (4) |
| c (Å) | 13.8252 (5) |
| α (°) | 110.646 (3) |
| β (°) | 100.708 (3) |
| γ (°) | 102.762 (3) |
| Volume (ų) | 1294.58 (9) |
| Z | 4 |
| R-factor (R1) | 0.036 |
| wR2 | 0.102 |
| Goodness-of-fit (S) | 1.03 |
The final refined structure reveals important conformational details. For instance, in 1-benzoyl-3-(4-fluorophenyl)thiourea, there are two independent molecules in the asymmetric unit with different conformations.[1] Both molecules feature an intramolecular N—H⋯O hydrogen bond, which forms a stable six-membered ring.[1] In the crystal, pairs of molecules are linked by N—H⋯S hydrogen bonds.[1]
Caption: Molecular structure of this compound.
Conclusion: The Unrivaled Power of X-ray Crystallography
In the landscape of drug discovery and materials science, the definitive structural elucidation of novel compounds is non-negotiable. While a suite of analytical techniques provides crucial pieces of the puzzle, single-crystal X-ray crystallography remains the unparalleled method for obtaining a complete and unambiguous three-dimensional atomic arrangement. The detailed workflow and data presented for a close analog of this compound serve as a robust guide for researchers in the field, underscoring the power of this technique to validate molecular structures with the highest degree of certainty. The insights gained from such studies are fundamental to advancing our understanding of molecular recognition and designing the next generation of therapeutic agents.
References
-
Jassas, R. S., et al. (2014). Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1023. [Link]
Sources
A Comparative Analysis of the Biological Activity of 1-(4-Fluorophenyl)-3-phenylthiourea and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of Thiourea Scaffolds in Medicinal Chemistry
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Their structural simplicity, synthetic accessibility, and unique electronic properties—stemming from the thioamide group—allow for diverse interactions with biological targets. This has led to their investigation as potent enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3] At the core of their activity is the ability of the thiocarbonyl group and adjacent N-H protons to act as hydrogen bond donors and acceptors, facilitating binding to enzyme active sites and other biological macromolecules. This guide provides a comparative analysis of the biological activity of 1-(4-Fluorophenyl)-3-phenylthiourea, a key representative of this class, and its structural analogs, supported by experimental data and detailed protocols.
Comparative Biological Profiling
The introduction of various substituents onto the phenyl rings of the thiourea core profoundly influences its biological activity. The position and electronic nature of these substituents can alter the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby fine-tuning its interaction with specific biological targets. This section compares the activity of this compound and its analogs across several key therapeutic areas.
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of kinases and other enzymes crucial for cancer cell proliferation.[3] The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) serving as a key metric for comparison.
Generally, the presence of electron-withdrawing groups on the phenyl rings, such as halogens (F, Cl) or trifluoromethyl (CF₃) groups, tends to enhance cytotoxic activity.[4][5] For instance, a study on meta-bis-thiourea derivatives demonstrated that analogs with 4-fluoro, 4-trifluoromethyl, and 3,5-bis(trifluoromethyl) substitutions exhibited potent cytotoxic effects against a broad range of cancer cells.[5] Specifically, the analog bearing a 4-fluorophenyl group showed the most potent effect against the MOLT-3 cell line with an IC₅₀ of 1.20 µM.[5]
Table 1: Comparative in vitro Anticancer Activity (IC₅₀, µM) of this compound Analogs
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| 1-(4-Fluorophenyl)-3-(4-nitrophenyl)thiourea | MOLT-3 | 1.20 | [5] |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | [3][4] |
| 1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | [6] |
| 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 | [4] |
| 1-(4-(Trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 | [4] |
| Cisplatin (Reference Drug) | PC3 (Prostate Cancer) | >13.7 | [4] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Enzyme Inhibition
The thiourea scaffold is a potent inhibitor of various enzymes implicated in disease pathogenesis. The ability of the sulfur atom to coordinate with metal ions in enzyme active sites is a key aspect of its inhibitory mechanism.
Urease, a nickel-containing enzyme, is a critical virulence factor for bacteria like Helicobacter pylori.[1] Its inhibition is a key strategy for treating infections caused by these pathogens. Thiourea and its derivatives are well-established urease inhibitors, often showing potency comparable to or greater than the standard inhibitor, thiourea itself.[1][7]
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetology and for treating pigmentation disorders. Phenylthiourea is a known potent inhibitor of tyrosinase.[8][9] Structural studies have shown that it can block the entrance to the enzyme's active site.[9] The inhibitory activity of phenylthiourea analogs is often correlated with their ability to chelate the copper ions in the tyrosinase active site.
Recent studies have highlighted the inhibitory potential of fluorophenyl thiourea derivatives against enzymes relevant to diabetes management, such as α-amylase and α-glycosidase.[10][11] One study found that a 4-fluorophenyl thiourea derivative was a potent inhibitor of both α-amylase (IC₅₀: 53.307 nM) and α-glycosidase (IC₅₀: 24.928 nM).[10][11] Additionally, various thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[2][12][13]
Table 2: Comparative Enzyme Inhibitory Activity (IC₅₀) of Phenylthiourea Analogs
| Compound/Analog | Enzyme Target | IC₅₀ | Reference |
| 4-Fluorophenyl thiourea derivative | α-Amylase | 53.307 nM | [10][11] |
| 4-Fluorophenyl thiourea derivative | α-Glycosidase | 24.928 nM | [10][11] |
| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [2][12][13] |
| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [2][12][13] |
| Thiourea (Reference) | Jack Bean Urease | 21.25 ± 0.15 µM | [7] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Thiourea derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[14][15] Their metal complexes, particularly with copper, often exhibit enhanced antimicrobial potency.[15][16]
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17] Studies have shown that substituted phenylthioureas, including those with halogen substituents, possess significant antibacterial and antifungal activities.[14][18] For example, a Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to be highly active against 19 strains of methicillin-resistant Staphylococci with an MIC of 2 µg/mL.[16]
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Phenylthiourea Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | 2 | [16] |
| 3-Aryl-4-coumarinoxy phenylthiourea derivative (4j) | Xanthomonas citri subsp. citri | 83.1 | [18] |
| Thiodiazole-copper (Reference) | Xanthomonas citri subsp. citri | 128.7 | [18] |
Experimental Protocols: A Guide to In Vitro Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities discussed above. These protocols are based on established laboratory standards to ensure reproducibility and accuracy.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[19][20][21][22] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[19][22] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][23]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[17]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[17]
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth with inoculum and a standard antibiotic), and a sterility control (broth only).[17]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[17]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
Logical Flow of Antimicrobial Susceptibility Testing
Caption: Process for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is commonly used to screen for urease inhibitors by measuring the amount of ammonia produced from the enzymatic hydrolysis of urea.[24]
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The liberated ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is proportional to the ammonia concentration.[24]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare urease enzyme solution, urea substrate solution, phosphate buffer (pH 7.4), and the test compounds. Also, prepare the reagents for the Berthelot method: a phenol-nitroprusside solution and an alkaline hypochlorite solution.[24]
-
Assay Setup: In a 96-well plate, add the buffer, the test compound solution (at various concentrations), and the urease enzyme solution to the designated wells.[25] Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[7]
-
Reaction Initiation: Add the urea substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C.[7][26]
-
Color Development: Stop the reaction and initiate color development by adding the phenol and hypochlorite reagents (Berthelot reagents).[24]
-
Final Incubation: Incubate the plate for approximately 30 minutes at 37°C to allow for full color development.[26]
-
Absorbance Measurement: Measure the absorbance of the indophenol product at a wavelength between 625 and 670 nm.[24][26]
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound relative to the control without inhibitor.[24] Determine the IC₅₀ value.
Urease Inhibition and Pathogenesis
Caption: The role of urease inhibition in preventing pathogenesis.
Conclusion and Future Directions
This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. The comparative analysis reveals that subtle structural modifications, particularly the introduction of electron-withdrawing groups on the phenyl rings, can substantially enhance their biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. The provided experimental protocols offer a standardized framework for the continued evaluation and optimization of these promising scaffolds. Future research should focus on elucidating the precise structure-activity relationships for different biological targets and advancing the most potent and selective analogs into preclinical and clinical development.
References
- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. Benchchem.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- Application Notes and Protocols for Testing Urease Inhibitors. Benchchem.
- Structural Requirement of Phenylthiourea Analogs for Their Inhibitory Activity of Melanogenesis and Tyrosinase. PubMed.
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Protocol for Cell Viability Assays. BroadPharm.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar.
- Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry. Taylor & Francis Online.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- 4.5.1. Urease Enzyme Inhibition Assay. Bio-protocol.
- ab308245 – Urease Inhibitor Screening Kit (Colorimetric).
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Can anyone provide me the protocol of finding Urease inhibition assay of n
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
- Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-rel
- Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge.
- Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones.
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide deriv
- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research.
- An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues.
- (PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. NIH.
- Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐rel
- Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR.
- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Deriv
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI.
- Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents.
- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- Phenylthiourea Binding to Human Tyrosinase-Rel
- Synthesis and antibacterial activities of 3-aryl-4-coumarinoxy phenylthiourea deriv
- This compound. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Semantic Scholar.
- (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes | Semantic Scholar [semanticscholar.org]
- 12. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives | MDPI [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and antibacterial activities of 3-aryl-4-coumarinoxy phenylthiourea derivatives [nyxxb.cn]
- 19. clyte.tech [clyte.tech]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. abcam.co.jp [abcam.co.jp]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluorophenyl)-3-phenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Phenylthiourea
Thiourea derivatives are a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. The N,N'-disubstituted thioureas, particularly those with aryl substituents, have emerged as a privileged scaffold in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties[1]. The 1-(4-Fluorophenyl)-3-phenylthiourea core, with its specific substitution pattern, offers a unique framework for developing targeted therapeutic agents. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.
This guide will focus on two prominent activities of this compound derivatives: their role as inhibitors of key diabetes-related enzymes (α-amylase and α-glucosidase) and their cytotoxic activity against cancer cell lines. A comparative analysis with established drugs in these fields will be provided to benchmark their performance.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings. This section will delve into the SAR of these compounds in the context of their anti-diabetic and anticancer activities.
Inhibition of Diabetes-Related Enzymes: α-Amylase and α-Glucosidase
Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes. Inhibitors of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, can effectively control blood glucose levels. Several this compound derivatives have shown potent inhibitory activity against these enzymes.
Structure-Activity Relationship Insights:
The inhibitory potential of these derivatives is closely tied to the substitution pattern on the phenyl rings. While a comprehensive SAR study on a large library of this compound derivatives is not extensively documented in a single source, analysis of related phenylthiourea compounds provides valuable insights. The presence of electron-withdrawing groups on the phenyl rings generally enhances the inhibitory activity. The fluorine atom at the para position of one phenyl ring is a key feature. Further substitutions on the second phenyl ring can modulate this activity.
Comparative Performance Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against α-amylase and α-glucosidase, compared to the standard drug, Acarbose.
| Compound | Derivative | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| 1 | This compound | Varies | Varies | N/A |
| Acarbose | Standard Drug | ~27.3 - 35.5 | ~38.1 - 189.5 | [2] |
Cytotoxic Activity Against Cancer Cell Lines
Substituted phenylthiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, particularly colon cancer. The mechanism of action is often linked to the induction of apoptosis.
Structure-Activity Relationship Insights:
For anticancer activity, the presence of halogen atoms on the phenyl rings plays a crucial role. Dihalogenated derivatives, for instance, have shown high cytotoxicity. The position of the substituent is also critical, with para-substituted compounds often exhibiting potent activity. The 1-(4-Fluorophenyl) moiety provides a strong starting point, and further modifications on the other phenyl ring can fine-tune the cytotoxic profile and selectivity towards cancer cells over normal cells. Studies on related compounds have shown that derivatives with electron-withdrawing groups like trifluoromethyl (CF3) also exhibit high anticancer potency[3].
Comparative Performance Data:
The table below presents the IC50 values of a representative this compound derivative and related compounds against human colon cancer cell lines (SW480 and SW620), in comparison to clinically used chemotherapeutic agents.
| Compound | Derivative | SW480 IC50 (µM) | SW620 IC50 (µM) | Reference |
| 2 | 3-chloro-4-fluorophenylthiourea | ≤ 10 | 9.4 ± 1.85 | [3] |
| 3 | 3,4-dichlorophenylthiourea | ≤ 10 | 1.5 ± 0.72 | [3] |
| 4 | 4-(trifluoromethyl)phenylthiourea | ≤ 10 | 5.8 ± 0.76 | [3] |
| 5-Fluorouracil | Standard Drug | Varies | Varies | [4][5][6][7][8] |
| Oxaliplatin | Standard Drug | Varies | Varies | [4][5][6][7][8] |
| Irinotecan | Standard Drug | Varies | Varies | [4][5][6][7][8] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of N,N'-disubstituted thioureas is typically a straightforward process involving the reaction of an isothiocyanate with a primary amine.
General Procedure:
-
Preparation of Phenyl Isothiocyanate: Aniline is treated with carbon disulfide in the presence of a base (e.g., aqueous ammonia) to form an ammonium dithiocarbamate salt. Subsequent treatment with a heavy metal salt (e.g., lead nitrate) yields phenyl isothiocyanate.
-
Reaction with Substituted Aniline: An equimolar amount of the desired substituted aniline (e.g., 4-fluoroaniline) is dissolved in a suitable solvent (e.g., ethanol, acetone).
-
To this solution, an equimolar amount of phenyl isothiocyanate is added dropwise with constant stirring.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory activity of a compound against α-glucosidase by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in sodium phosphate buffer.
-
Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
In Vitro α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit α-amylase activity, which is determined by quantifying the amount of reducing sugar produced from starch hydrolysis using the dinitrosalicylic acid (DNSA) method.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
Sodium phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) reagent
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-amylase in sodium phosphate buffer.
-
Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Add 50 µL of 1% starch solution to each well to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool to room temperature and add 1 mL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Acarbose is used as a positive control. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., SW480, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds (dissolved in DMSO)
-
Standard cytotoxic drug (e.g., 5-Fluorouracil)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Future research should focus on a more systematic exploration of the SAR by synthesizing and screening a larger and more diverse library of these derivatives. This would enable the development of quantitative structure-activity relationship (QSAR) models to predict the activity of novel compounds. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these derivatives. The promising in vitro results warrant further investigation in preclinical in vivo models to assess their therapeutic potential.
References
-
Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Retrieved from [Link]
-
Mayo Clinic. (2025, July 8). Chemotherapy for colon cancer. Retrieved from [Link]
-
GCCA. (n.d.). Chemotherapy for colorectal cancer. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer. Retrieved from [Link]
-
Moffitt Cancer Center. (n.d.). Chemo for Colon Cancer. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes & Protocols for Evaluating (4-tert-butylpyridin-2-yl)thiourea Cytotoxicity.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: In Vitro α-Amylase Inhibition Assay for Erythrocentaurin.
- BenchChem. (2025). Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal.
-
protocols.io. (2019, March 28). In vitro α-amylase and α-glucosidase inhibitory assay. Retrieved from [Link]
-
protocols.io. (2018, September 4). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
-
protocols.io. (2018, September 4). In vitro α-amylase inhibitory assay. Retrieved from [Link]
-
Ubaya Repository. (2022, January 5). Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells. Retrieved from [Link]
- Ali, H., Houghton, P. J., & Soumyanath, A. (2006). α-Amylase inhibitory activity of some Malaysian plants used to treat diabetes; with particular reference to Phyllanthus amarus. Journal of Ethnopharmacology, 107(3), 449-455.
-
ResearchGate. (2022, January). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELLS. Retrieved from [Link]
-
MDPI. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Alpha Glucosidase Inhibitors. Retrieved from [Link]
-
PubMed Central. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2023, February 8). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Retrieved from [Link]
-
MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
NIH. (n.d.). Inhibition of α-Amylase and α-Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins. Retrieved from [Link]
-
NIH. (2020, November 4). Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Functionally substituted derivatives of novel thiourea and phenylthiourea as potent aldose reductase, α-amylase, and α-glycosidase inhibitors: in vitro and in silico studies. Retrieved from [Link]
- BenchChem. (n.d.).
-
IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
MDPI. (n.d.). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Glucosidase inhibition by 2-SC 1A and 1D. Each value represents the.... Retrieved from [Link]
-
NIH. (n.d.). Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Chemical synthesis of 1-(4-fluorophenyl)-1,3 dihydroisobenzofuran-5-carboxamides 4. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Chemotherapy for colorectal cancer | GCCA [globalcca.org]
- 7. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 8. moffitt.org [moffitt.org]
A Comparative Analysis of Phenylthiourea Derivatives and Other Prominent Tyrosinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis. While essential for pigmentation and protection against UV radiation, its overactivity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation. This guide provides a comparative analysis of 1-(4-Fluorophenyl)-3-phenylthiourea and its class of phenylthiourea derivatives against other well-established tyrosinase inhibitors, offering insights into their mechanisms, potency, and experimental evaluation.
Phenylthiourea Derivatives: A Promising Class of Tyrosinase Inhibitors
Phenylthiourea (PTU) and its derivatives are a well-documented class of potent tyrosinase inhibitors.[1][2] Their mechanism of action is primarily attributed to the chelation of the copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic function.[2] The thiourea moiety (-NH-C(S)-NH-) is crucial for this interaction.[1]
A study on N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea analogues revealed a highly potent inhibitor with an IC50 value of approximately 0.29 µM against mushroom tyrosinase.[4] This highlights the potential for significant tyrosinase inhibition within the broader class of phenylthiourea derivatives.
Comparative Inhibitor Analysis
To provide a clear benchmark for the potential efficacy of this compound, this section details the inhibitory performance of several widely recognized tyrosinase inhibitors.
| Inhibitor | Enzyme Source | IC50 (µM) | Mechanism of Action |
| Phenylthiourea (PTU) | Mushroom Tyrosinase | ~1.0[1] | Copper Chelation[2] |
| Kojic Acid | Mushroom Tyrosinase | 16.8 - 33.3[3][5] | Copper Chelation[6] |
| Arbutin (β-arbutin) | Mushroom Tyrosinase | Varies widely | Competitive Inhibition |
| Thiamidol | Human Tyrosinase | 1.1 | Potent, reversible inhibition |
In-Depth Look at Key Tyrosinase Inhibitors
Kojic Acid
A fungal metabolite, kojic acid is a well-established tyrosinase inhibitor used in various cosmetic and pharmaceutical formulations.[6] Its inhibitory action stems from its ability to chelate the copper ions in the enzyme's active site.[6] While effective, its application can be limited by issues of stability and potential for skin irritation.
Arbutin
A naturally occurring hydroquinone glycoside, arbutin acts as a competitive inhibitor of tyrosinase. Its inhibitory potency can vary significantly depending on the source of the enzyme and the specific isoform (α- or β-arbutin).
Thiamidol
A resorcinyl-thiazole derivative, thiamidol is a highly potent and specific inhibitor of human tyrosinase. Its development arose from screening a large library of compounds against the human enzyme, highlighting the importance of species-specific inhibitor design.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following protocol outlines a standard method for evaluating the inhibitory activity of compounds against mushroom tyrosinase, a common model enzyme in preliminary screening.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (e.g., this compound)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Phosphate buffer
-
Test compound or positive control at various concentrations
-
Mushroom tyrosinase solution
-
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at regular time intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualizing the Inhibition Pathway
The following diagram illustrates the general mechanism of competitive inhibition of tyrosinase.
Caption: General workflow of competitive tyrosinase inhibition.
Conclusion and Future Directions
Phenylthiourea derivatives, including this compound, represent a compelling class of tyrosinase inhibitors with a well-understood mechanism of action centered on copper chelation. While a specific IC50 value for the fluorinated compound remains to be definitively established in publicly available literature, SAR studies on analogous compounds suggest potent inhibitory activity.
Comparative analysis with established inhibitors like kojic acid, arbutin, and the highly potent thiamidol provides a valuable framework for positioning phenylthiourea derivatives in the landscape of tyrosinase inhibitor research. Future studies should focus on the direct experimental determination of the IC50 and kinetic parameters of this compound to enable a more precise quantitative comparison. Furthermore, evaluation against human tyrosinase is crucial for assessing its potential clinical and cosmetic applications.
References
-
Pillaiyar, T., Lee, K. C., Sharma, V. K., Joo, C., Cho, W. J., Roh, E., Kim, Y., & Jung, S. H. (2011). Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase. Bioorganic & medicinal chemistry letters, 21(22), 6824–6828. [Link]
-
Lee, J., Lee, Y. S., Kim, J., & Lee, J. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. International journal of molecular sciences, 16(12), 28843–28854. [Link]
-
Buitenhuis, J., van der Wagt, B., van der Veen, C., & van der Wagt, J. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Molecules (Basel, Switzerland), 25(3), 589. [Link]
-
Buitenhuis, J., van der Wagt, B., van der Veen, C., & van der Wagt, J. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Molecules (Basel, Switzerland), 25(3), 589. [Link]
-
Buitenhuis, J., van der Wagt, B., van der Veen, C., & van der Wagt, J. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Molecules (Basel, Switzerland), 25(3), 589. [Link]
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440–2475. [Link]
-
Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & medicinal chemistry letters, 18(12), 3607–3610. [Link]
-
Chen, Q., Zhu, W., & Liu-Chen, D. (2016). Design and Synthesis of Thiourea Derivatives with Sulfur-containing Heterocyclic Scaffolds as Potential Tyrosinase Inhibitors. Letters in drug design & discovery, 13(8), 734–741. [Link]
-
Khan, M. T. H., Khan, S. B., & Ather, A. (2005). Tyrosinase inhibitory activity of the compounds from the extracts of the seeds of Sapindus mukorossi. Journal of enzyme inhibition and medicinal chemistry, 20(4), 397–401. [Link]
-
Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and molecular life sciences : CMLS, 62(15), 1707–1723. [Link]
-
Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & medicinal chemistry letters, 18(12), 3607–3610. [Link]
-
Chen, Q., Zhu, W., & Liu-Chen, D. (2016). Design and Synthesis of Thiourea Derivatives with Sulfur-containing Heterocyclic Scaffolds as Potential Tyrosinase Inhibitors. Letters in drug design & discovery, 13(8), 734–741. [Link]
-
Ryazanova, A. D., Alekseev, A. A., & Slepneva, I. A. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of enzyme inhibition and medicinal chemistry, 27(1), 78–83. [Link]
-
Dettori, M. A., Fabbri, D., Dessì, A., & Delogu, G. (2020). Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes. Molecules (Basel, Switzerland), 25(11), 2686. [Link]
-
Kim, D., Park, J., Kim, J., Han, D., & Lee, J. (2019). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. International journal of molecular sciences, 20(17), 4235. [Link]
-
Saeedi, M., Eslamifar, M., & Khezri, K. (2019). Kojic acid applications in cosmetic and pharmaceutical preparations. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 110, 582–593. [Link]
-
Saeed, A., Mahesar, P. A., Channar, P. A., Abbas, Q., Larik, F. A., Hassan, M., Raza, H., & Seo, S. Y. (2017). Synthesis, molecular docking studies of coumarinyl-pyrazolinyl substituted thiazoles as non-competitive inhibitors of mushroom tyrosinase. Bioorganic chemistry, 74, 143–152. [Link]
Sources
- 1. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of 1-(4-Fluorophenyl)-3-phenylthiourea: A Selective Approach to Cancer Therapy
In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts is paramount. This guide provides a comprehensive evaluation of 1-(4-Fluorophenyl)-3-phenylthiourea, a promising thiourea derivative, and its performance in preclinical cytotoxicity assays. We will delve into the experimental data that underscores its potential, compare its efficacy against established chemotherapeutics, and provide detailed protocols for the methodologies employed in its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical cytotoxic profile of this compound.
The Rationale for Selective Cytotoxicity: A Pillar of Modern Drug Discovery
The ideal chemotherapeutic agent should possess a wide therapeutic window, meaning it is highly toxic to cancer cells at concentrations that have minimal impact on healthy tissues. This selectivity is crucial for minimizing the debilitating side effects often associated with cancer treatment. The "Selectivity Index" (SI) is a quantitative measure of this desired characteristic. It is calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 of normal cells / IC50 of cancer cells).[1][2] A higher SI value indicates a more favorable selectivity profile, with compounds having an SI greater than 3 often considered to be highly selective.[2]
This compound: An Overview of its Anticancer Potential
Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties.[3][4] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and disruption of cellular signaling pathways crucial for cancer cell survival and proliferation.[5][6] The inclusion of a fluorophenyl moiety in the structure of this compound is a strategic design element, as fluorine substitution can enhance metabolic stability and binding affinity to target proteins.
While a singular, comprehensive study directly comparing this compound across a wide panel of normal and cancer cell lines is not extensively documented, a synthesis of available data on structurally similar fluorophenyl-containing thiourea derivatives provides compelling evidence of their selective cytotoxic potential.
Comparative Cytotoxicity Data: A Synthesis of Preclinical Findings
The following tables summarize the half-maximal inhibitory concentration (IC50) values and calculated Selectivity Indices for various thiourea derivatives, including those with fluorophenyl substitutions, against a panel of human cancer cell lines and a representative normal cell line. This data is compiled from multiple in vitro studies to provide a comparative overview.
Table 1: IC50 Values (µM) of Thiourea Derivatives against Cancer and Normal Cell Lines
| Compound Reference | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| Fluorinated Thiourea 8 | SW480 (Colon) | 7.3 | HaCaT (Keratinocytes) | >30 |
| Fluorinated Thiourea 8 | SW620 (Colon) | 7.6 | HaCaT (Keratinocytes) | >30 |
| Fluorinated Thiourea 8 | PC3 (Prostate) | 6.9 | HaCaT (Keratinocytes) | >30 |
| 3-chloro-4-fluorophenylthiourea (1) | SW620 (Colon) | 9.4 | HaCaT (Keratinocytes) | >30 |
| Cisplatin (Reference) | SW480 (Colon) | 10.2 | HaCaT (Keratinocytes) | 11.5 |
| Cisplatin (Reference) | SW620 (Colon) | 13.1 | HaCaT (Keratinocytes) | 11.5 |
| Doxorubicin (Reference) | MCF-7 (Breast) | 8.29 | - | - |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Selectivity Index (SI) of Fluorinated Thiourea Derivatives
| Compound Reference | Cancer Cell Line | Normal Cell Line | SI Value |
| Fluorinated Thiourea 8 | SW480 (Colon) | HaCaT (Keratinocytes) | > 4.1 |
| Fluorinated Thiourea 8 | SW620 (Colon) | HaCaT (Keratinocytes) | > 3.9 |
| Fluorinated Thiourea 8 | PC3 (Prostate) | HaCaT (Keratinocytes) | > 4.3 |
| 3-chloro-4-fluorophenylthiourea (1) | SW620 (Colon) | HaCaT (Keratinocytes) | > 3.2 |
| Cisplatin (Reference) | SW480 (Colon) | HaCaT (Keratinocytes) | 1.13 |
| Cisplatin (Reference) | SW620 (Colon) | HaCaT (Keratinocytes) | 0.88 |
SI values calculated from the data in Table 1. A higher SI value indicates greater selectivity for cancer cells.[1]
The synthesized data indicates that fluorinated thiourea derivatives exhibit promising cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. Importantly, these compounds demonstrate a favorable selectivity profile, being significantly less toxic to normal keratinocytes (HaCaT) compared to the standard chemotherapeutic agent, cisplatin.
Mechanistic Insights: Induction of Apoptosis
A key mechanism underlying the anticancer activity of many thiourea derivatives is the induction of programmed cell death, or apoptosis.[5] Studies have shown that compounds structurally related to this compound can trigger apoptosis in cancer cells.[5] This is a highly desirable mechanism of action for an anticancer drug, as it activates a natural and controlled process of cell elimination, often with less inflammation than necrosis. The pro-apoptotic effects can be experimentally verified through assays such as Annexin V staining followed by flow cytometry.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Evaluation
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to evaluate the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[11][12]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to include a maximum LDH release control by treating a set of wells with a lysis buffer (e.g., Triton X-100).[10]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release controls.
Annexin V-FITC Apoptosis Assay by Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[13]
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and used to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.[14][15]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the in vitro evaluation of compound cytotoxicity.
Caption: A simplified diagram of a potential intrinsic apoptosis pathway induced by thiourea derivatives.
Conclusion and Future Directions
The synthesized preclinical data strongly suggests that this compound and related fluorinated thiourea derivatives are promising candidates for further anticancer drug development. Their potent cytotoxicity against a range of cancer cell lines, coupled with a favorable selectivity index, warrants more extensive investigation.
Future studies should focus on a head-to-head comparison of this compound against a broader panel of both cancerous and normal cell lines to definitively establish its therapeutic window. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its mechanism of action and for identifying potential biomarkers for patient stratification. In vivo studies in relevant animal models are the logical next step to evaluate its efficacy, pharmacokinetics, and safety profile in a whole-organism context.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6569. [Link]
-
NIH. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). YouTube. Retrieved from [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [Link]
-
Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Selectivity Index: Significance and symbolism. (2025, November 22). Lateral. Retrieved from [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Kumar, V., & Chimni, S. (n.d.). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. static.igem.org [static.igem.org]
A Cross-Validated Guide to the Experimental Landscape of 1-(4-Fluorophenyl)-3-phenylthiourea and Its Analogs
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Among these, thiourea derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. This guide provides a cross-validated comparison of experimental findings on 1-(4-Fluorophenyl)-3-phenylthiourea, placing its performance in context with other relevant thiourea derivatives and elucidating the experimental methodologies that underpin these discoveries.
Introduction: The Significance of the Thiourea Scaffold and Fluorine Substitution
The thiourea moiety (-NH-C(S)-NH-) is a key pharmacophore known for its ability to form strong hydrogen bonds and chelate metal ions, which are crucial for the function of many enzymes.[1] This structural feature is a primary driver of the diverse biological activities observed in this class of compounds, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects.[2][3]
The introduction of a fluorine atom to the phenyl ring, as in this compound, is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This often leads to enhanced biological activity and improved pharmacokinetic profiles.
Comparative Analysis of Biological Activity
While direct head-to-head comparative studies on this compound against a wide array of analogs are not extensively documented in a single publication, a cross-validation of findings from multiple studies allows for a robust comparative analysis.
Enzyme Inhibition: A Promising Avenue for Fluorinated Thioureas
Recent research has highlighted the potential of fluorophenyl thiourea derivatives as potent enzyme inhibitors, particularly against key enzymes implicated in diabetes. A study demonstrated that a 4-fluorophenyl thiourea derivative exhibited the highest inhibition against α-amylase (IC₅₀: 53.307 nM) and α-glycosidase (IC₅₀: 24.928 nM) when compared to other derivatives.[4] This potent inhibitory activity suggests that the 4-fluoro substitution is a key determinant for interacting with the active sites of these enzymes.
Table 1: Comparative Enzyme Inhibition Activity of Thiourea Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC₅₀) | Reference Compound |
| 4-Fluorophenyl thiourea derivative | α-Amylase | 53.307 nM | Acarbose |
| 4-Fluorophenyl thiourea derivative | α-Glycosidase | 24.928 nM | Acarbose |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | Not Specified |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | Not Specified |
| Pyrazoline linked acyl thiourea (5f) | α-Amylase | 90.3 µM | Acarbose (10.2 µM) |
| Pyrazoline linked acyl thiourea (5b) | α-Glucosidase | 68.3 µM | Acarbose |
This table synthesizes data from multiple sources to provide a comparative overview.[4][5][6]
The causality behind this enhanced activity likely lies in the ability of the fluorine atom to form specific hydrogen bonds or favorable electrostatic interactions within the enzyme's active site, thereby blocking substrate access more effectively than non-fluorinated analogs.
Antimicrobial Activity: A Broad Spectrum of Phenylthioureas
Substituted phenylthioureas have demonstrated significant antimicrobial properties.[7][8] While specific data for the 4-fluoro analog is not as prevalent, comparisons with other halogenated derivatives provide valuable insights. For instance, a study on various substituted phenylthioureas revealed that compounds like 4-chlorophenylthiourea and 2,5-dichlorophenylthiourea exhibit notable activity against a range of bacteria and fungi.[7]
Copper(II) complexes of halogenated phenylthiourea derivatives have shown particularly potent antimicrobial effects. For example, a complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to be highly active against methicillin-resistant Staphylococci with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[9] This suggests that the electronic properties conferred by halogen substituents are crucial for antimicrobial action, likely through mechanisms involving enzyme inhibition or disruption of the bacterial cell membrane.
Table 2: Comparative Antimicrobial Activity of Phenylthiourea Derivatives
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference Compound |
| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complex | Methicillin-resistant Staphylococci | 2 | Not Specified |
| 4-Bromophenylthiourea | E. coli | 150 | Chloramphenicol (50) |
| 4-Chlorophenylthiourea | S. typhimurium | 125 | Chloramphenicol (50) |
This table compiles data from various studies to illustrate the antimicrobial potential within the phenylthiourea class.[7][9]
Cytotoxic (Anticancer) Activity: The Role of Electron-Withdrawing Groups
The anticancer potential of thiourea derivatives is another area of intense research. Studies have shown that diarylthioureas with electron-withdrawing groups, such as halogens and trifluoromethyl groups, often exhibit potent cytotoxic activity against various cancer cell lines.[10] For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea displayed a very strong cytotoxic effect against metastatic colon cancer (SW620) cells with an IC₅₀ value of 1.5 µM.[10]
Table 3: Comparative Cytotoxic Activity of Diarylthiourea Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference Compound |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 µM | Cisplatin |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 (Chronic Myelogenous Leukemia) | 6.3 µM | Cisplatin |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 µM | Not Specified |
This table presents data from a review of anticancer activities of thiourea derivatives.[10]
Experimental Protocols: A Self-Validating System
The trustworthiness of experimental findings hinges on the robustness of the methodologies employed. Below are detailed, step-by-step protocols for key assays used to evaluate the biological activities of thiourea derivatives.
Synthesis of this compound
The synthesis of phenylthiourea derivatives is typically a straightforward process, providing a reliable foundation for further biological evaluation.[8]
Experimental Workflow:
Caption: General synthesis workflow for this compound.
In Vitro α-Amylase Inhibition Assay
This assay is crucial for identifying potential antidiabetic agents that work by inhibiting carbohydrate digestion.[5][11]
Step-by-Step Methodology:
-
Prepare Solutions:
-
Phosphate buffer (pH 6.8).
-
α-amylase enzyme solution (in buffer).
-
Starch solution (1% w/v in buffer).
-
Test compound solutions (various concentrations in DMSO).
-
Dinitrosalicylic acid (DNSA) color reagent.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of starch solution, 10 µL of the enzyme, 40 µL of phosphate buffer, and 10 µL of the test compound solution.
-
Acarbose is used as a positive control.
-
A blank is prepared without the enzyme.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[14][15]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship and Mechanistic Insights
The collective experimental data points towards key structure-activity relationships for phenylthiourea derivatives.
Caption: Key structure-activity relationships for phenylthiourea derivatives.
The presence of electron-withdrawing groups, such as the fluorine atom in this compound, generally enhances cytotoxic and enzyme inhibitory activities.[10] This is attributed to the increased acidity of the N-H protons, which strengthens their hydrogen bonding interactions with biological targets.
Conclusion and Future Directions
The cross-validation of experimental findings reveals that this compound belongs to a class of compounds with significant therapeutic potential. The 4-fluoro substitution appears particularly promising for enhancing enzyme inhibitory activity, a key mechanism for treating metabolic diseases like diabetes. While its performance in antimicrobial and anticancer assays can be inferred from studies on structurally similar compounds, direct comparative studies are warranted to fully elucidate its activity profile.
Future research should focus on:
-
Head-to-head comparative studies of this compound against other halogenated and non-halogenated analogs across a panel of biological assays.
-
Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies to evaluate its efficacy and safety in animal models.
By systematically building upon the existing experimental foundation, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.
References
-
Demir, Y., et al. (2025). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry, 72(4), 924-935. [Link]
-
Hussain, A., et al. (2022). Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies. RSC Advances, 12(48), 31235-31251. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Neto, B. A., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Monatshefte für Chemie/Chemical Monthly, 138(3), 275-280. [Link]
-
Çalışkan, E., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 317-328. [Link]
-
Zhang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6701. [Link]
-
Sharma, P. K., et al. (2012). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 4(1), 443-446. [Link]
-
Bielenica, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]
-
Ahmed, M. J., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(21), 7241. [Link]
-
ResearchGate. (n.d.). Chemical structures of the fluorophenylthiourea derivatives. Retrieved from [Link]
-
Roman, D. L., et al. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules, 25(8), 1968. [Link]
-
Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8798. [Link]
-
Bielenica, A., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(9), 2360. [Link]
-
Khan, I., et al. (2022). Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. IUBMB Life, 75(2), 161-180. [Link]
-
Al-Malki, J., & El-Emam, A. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
Khan, I., et al. (2022). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 27(15), 4991. [Link]
-
Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8798. [Link]
-
International Journal of Creative Research Thoughts. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]
-
ResearchGate. (n.d.). Functionally substituted derivatives of novel thiourea and phenylthiourea as potent aldose reductase, α-amylase, and α-glucosidase inhibitors: in vitro and in silico studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Percent alpha-amylase and alpha-glucosidase inhibition by the synthesized compounds. Retrieved from [Link]
-
protocols.io. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
-
ResearchGate. (n.d.). Protocol for α-Amylase inhibition test. Retrieved from [Link]
-
Roman, D. L., et al. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 25(16), 3584. [Link]
-
Khan, K. M., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14(26), 18536-18585. [Link]
-
Hussain, A., et al. (2022). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PLOS ONE, 17(12), e0278893. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. ijcrt.org [ijcrt.org]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 1-(4-Fluorophenyl)-3-phenylthiourea and its Analogs
For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and fraught with challenges. This guide provides a comprehensive comparison of the reported in vitro activities of fluorophenyl thiourea derivatives, with a focus on 1-(4-Fluorophenyl)-3-phenylthiourea, and explores the crucial considerations for translating these findings into in vivo efficacy studies. While direct comparative in vivo data for this compound is not extensively available in current literature, this guide will synthesize existing in vitro data for closely related analogs, discuss the potential reasons for discrepancies between in vitro and in vivo results for this chemical class, and provide a robust framework for researchers to conduct their own comparative efficacy studies.
The Promise of Fluorophenyl Thioureas: A Look at the In Vitro Landscape
Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1] The incorporation of a fluorophenyl moiety can enhance metabolic stability and cell permeability, making these derivatives attractive candidates for drug discovery.
Recent studies have highlighted the potent in vitro effects of various fluorophenyl thiourea derivatives across different biological targets.
Enzyme Inhibition
A notable area of activity for fluorophenyl thioureas is enzyme inhibition. For instance, certain derivatives have demonstrated significant inhibitory effects on key enzymes related to diabetes. One study found that a 4-fluorophenyl thiourea derivative was a potent inhibitor of α-amylase and α-glycosidase with IC50 values of 53.307 nM and 24.928 nM, respectively.[2][3] This high level of potency in a cell-free system underscores the potential of this chemical scaffold. Other studies have shown that fluorophenylthiourea derivatives can inhibit glutathione-dependent enzymes.[4] Phenylthiourea itself is a known competitive inhibitor of phenoloxidase, a key enzyme in melanization, with an inhibition constant (Ki) of 0.21 µM.[5]
Anticancer and Cytotoxic Activity
The anticancer potential of thiourea derivatives is another area of intense research.[1][6] Various fluorinated thiourea derivatives have shown significant cytotoxic activity against a range of cancer cell lines. For example, 3-chloro-4-fluorophenylthiourea demonstrated an IC50 of 9.4 µM against the SW620 metastatic colon cancer cell line.[7] Other studies have reported IC50 values for different derivatives against breast cancer cell lines like MCF-7 in the micromolar range.[8][9]
Table 1: Summary of Reported In Vitro Activities of Fluorophenyl Thiourea Derivatives
| Compound/Derivative Class | Assay/Target | Cell Line/Enzyme | Reported Activity (IC50/Ki) | Reference |
| 4-Fluorophenyl thiourea derivative | α-Amylase Inhibition | - | 53.307 nM | [2][3] |
| 4-Fluorophenyl thiourea derivative | α-Glycosidase Inhibition | - | 24.928 nM | [2][3] |
| 3-Chloro-4-fluorophenylthiourea | Cytotoxicity | SW620 (Colon Cancer) | 9.4 µM | [7] |
| Fluorinated heterocyclic thioureas | Cytotoxicity | Various | Activity Dependent on Structure | [6] |
| Phenylthiourea | Phenoloxidase Inhibition | - | Ki = 0.21 µM | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity | MCF-7 (Breast Cancer) | Potent Activity | [9] |
The In Vitro-In Vivo Disconnect: Navigating the Challenges
A potent in vitro result is a crucial first step, but it does not always guarantee success in a complex biological system. For thiourea derivatives, several factors can contribute to a disconnect between in vitro and in vivo findings.
One of the primary challenges is the metabolic stability of the thiourea moiety itself.[10] While the fluorophenyl group can enhance stability, the thiourea bond can be susceptible to enzymatic degradation in vivo, potentially leading to rapid clearance and reduced bioavailability. This can result in lower effective concentrations at the target site compared to what is observed in a controlled in vitro environment.
The pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME), play a pivotal role in its overall efficacy.[11] A compound with excellent in vitro activity may have poor oral bioavailability or be rapidly metabolized in the liver, preventing it from reaching therapeutic concentrations in the body.
A Proposed Framework for Comparative In Vitro and In Vivo Efficacy Studies
For researchers aiming to conduct a direct comparative study of this compound, a structured and comprehensive approach is essential. The following experimental workflow provides a roadmap for generating robust and comparable data.
Caption: Proposed experimental workflow for comparing in vitro and in vivo efficacy.
Detailed Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 for breast cancer).
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of the compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells (resuspended in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound daily via oral gavage or intraperitoneal injection at predetermined doses (e.g., 25, 50, 100 mg/kg). The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Caption: Potential mechanism of action for an anticancer thiourea derivative.
Conclusion and Future Directions
While the in vitro data for fluorophenyl thiourea derivatives is promising, a comprehensive understanding of their therapeutic potential requires rigorous in vivo evaluation. The disconnect between in vitro potency and in vivo efficacy is a common hurdle in drug development. By systematically evaluating the ADME and pharmacokinetic properties of this compound and conducting well-designed in vivo efficacy studies, researchers can bridge this gap. The experimental framework provided in this guide offers a clear path forward for elucidating the true therapeutic potential of this promising class of compounds. Further research into the metabolic pathways and potential liabilities of the thiourea scaffold will be crucial for the rational design of next-generation derivatives with improved in vivo performance.
References
-
Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. PubMed. [Link]
-
Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes. Semantic Scholar. [Link]
-
Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes. ResearchGate. [Link]
-
Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PubMed Central. [Link]
-
In vivo metabolism of N-phenyl-N'-(3,5-dimethylpyrazole-4-yl) thiourea in rats. PubMed. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]
-
Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. National Institutes of Health. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
-
Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]
-
Synthetic route and structures for thiourea derivatives (4a–d). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. National Institutes of Health. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]
-
In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. ACS Publications. [Link]
-
In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. National Institutes of Health. [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. PubMed. [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed Central. [Link]
-
Chemical structures of the fluorophenylthiourea derivatives. ResearchGate. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. [Link]
-
A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In vivo metabolism of N-phenyl-N'-(3,5-dimethylpyrazole-4-yl) thiourea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Researcher's Guide to ADMET & Toxicity Profiling of 1-(4-Fluorophenyl)-3-phenylthiourea and Its Derivatives
In the landscape of modern drug discovery, the thiourea scaffold stands out for its remarkable versatility. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antioxidant effects.[1][2][3] The subject of this guide, 1-(4-Fluorophenyl)-3-phenylthiourea, and its chemical relatives represent a promising class of molecules for therapeutic development. However, the journey from a promising hit to a viable drug candidate is fraught with challenges, primarily the hurdles of absorption, distribution, metabolism, excretion, and toxicity (ADMET). A significant percentage of drug failures in later stages can be attributed to unfavorable ADMET profiles.[4][5]
This guide provides a comparative framework for the early-stage evaluation of this compound and its derivatives. We will navigate the predictive power of in silico computational tools and contrast these findings with the empirical evidence derived from foundational in vitro assays. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to build a robust, early-phase safety and efficacy profile, thereby de-risking their development pipeline.
Part 1: The Predictive Power of In Silico Profiling
Before committing to resource-intensive wet lab experiments, in silico modeling offers an invaluable preliminary screen.[6] These computational tools leverage vast datasets of known compounds to build models that can predict the ADMET properties of novel chemical entities based on their structure.[7][8] This approach is not only cost-effective and rapid but also aligns with the ethical principles of reducing animal testing (the 3Rs). For our target compound, we will explore predictions from a consensus of well-regarded open-access platforms like SwissADME, admetSAR, and ProTox-II.[4][5][9]
The logical workflow for this initial computational assessment is straightforward, beginning with the chemical structure and branching into various predictive endpoints.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, PC3 for prostate) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The choice of cell line should be dictated by the intended therapeutic target of the compound series.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the plate surface.
-
Compound Treatment: Prepare serial dilutions of the thiourea compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Exposure: Incubate the plate for an additional 48 to 72 hours. The duration is critical; it must be long enough for the cytotoxic effects to manifest.
-
MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). [10]
Comparative Cytotoxicity of Thiourea Derivatives
While specific IC₅₀ data for this compound is not abundant in publicly accessible literature, numerous studies on structurally similar derivatives provide a strong basis for comparison. Electron-withdrawing groups, such as halogens on the phenyl rings, have been shown to enhance cytotoxic activity. [2]
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Insight |
|---|---|---|---|
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | The presence of multiple electron-withdrawing groups (Cl, CF₃) significantly enhances potency. [10] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines (Avg) | 2.2 - 5.5 | The nitro group is a strong electron-withdrawing substituent that contributes to high activity. [2] |
| Various N,N'-diaryl substituted thioureas | A549 (Lung Cancer) | 0.2 - 22.8 | Substitution pattern on the aryl rings is critical for activity; trifluoromethyl groups are favorable. [2] |
| BB IV-46 (A thiourea derivative) | CCRF-CEM (Leukemia) | 4.65 ± 0.06 | Demonstrates potent activity in a drug-resistant cell line. [11][12] |
| This compound (Predicted) | Various | 5 - 50 | Hypothesized moderate activity based on a single electron-withdrawing fluorine atom. |
Part 3: Synthesis and Strategic Outlook
The integration of in silico and in vitro data provides a holistic, multi-parameter view of a compound's potential.
| ADMET Property | In Silico Prediction (Parent Compound) | In Vitro Evidence (Analogs) | Concordance & Actionable Insights |
| Absorption | High intestinal absorption predicted. | Not directly tested, but high lipophilicity of analogs supports good membrane permeability. | High. Focus early formulation on solubility enhancement to capitalize on good predicted permeability. |
| Metabolism | Predicted inhibitor of CYP2C9. | Not tested. | Moderate. This is a critical hypothesis to test in vitro using liver microsome assays to avoid clinical drug-drug interaction issues. |
| Toxicity (Cytotoxicity) | Predicted oral LD50 suggests toxicity. | Analogs show potent cytotoxic IC₅₀ values against cancer cells, often in the low micromolar range. [10] | High. The thiourea scaffold is biologically active. The key is to establish a therapeutic window by comparing cytotoxicity in cancer vs. normal cell lines (e.g., HaCaT). [10] |
| Toxicity (Mutagenicity) | Predicted non-mutagenic. | Not tested. | Moderate. An experimental Ames test is mandatory for any lead candidate to confirm this critical safety prediction. |
This comparative analysis reveals a promising but challenging profile for the this compound series. The strong cytotoxic potential suggested by analogs is therapeutically interesting, but the predicted CYP inhibition and inherent toxicity demand careful management. The path forward involves synthesizing a focused library of derivatives to explore the structure-activity and structure-toxicity relationships. For example, modifying the substitution pattern on the phenyl rings could modulate potency, selectivity, and metabolic stability.
By embracing this integrated, predictive-to-experimental workflow, research teams can make more informed decisions, prioritize the most promising candidates, and ultimately increase the probability of translating a novel chemical entity into a safe and effective therapeutic.
References
-
ResearchGate. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
-
MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
-
Journal of Drug Design and Medicinal Chemistry. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]
-
National Institutes of Health (NIH). (n.d.). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. [Link]
-
PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
PubMed Central. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]
-
bioRxiv. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. [Link]
-
ACS Omega. (2022). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. [Link]
-
ResearchGate. (2022). List of Open access in-silico tools to predict the ADMET profiling of drug candidates. [Link]
-
ResearchGate. (2016). An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. [Link]
-
PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]
-
ResearchGate. (2024). Synthesis, Identification, Antioxidant, Molecular Docking, and In Silico ADME Study for Some New Derivatives Containing Thiourea Moiety. [Link]
-
PubMed. (2023). Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives. [Link]
-
ResearchGate. (n.d.). In silico ADMET prediction of newly synthetized compounds. [Link]
-
National Institutes of Health (NIH). (n.d.). Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century. [Link]
-
MDPI. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. [Link]
-
ResearchGate. (2016). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. [Link]
-
National Institutes of Health (NIH). (2024). admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. [Link]
-
National Institutes of Health (NIH). (n.d.). 1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea. [Link]
-
National Institutes of Health (NIH). (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 4. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
benchmarking the performance of 1-(4-Fluorophenyl)-3-phenylthiourea against standard compounds
An In-Depth Performance Benchmark of 1-(4-Fluorophenyl)-3-phenylthiourea Against Standard Compounds in Oncology and Microbiology
Introduction
Thiourea and its derivatives are a versatile class of compounds recognized for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties.[1][2][3][4] The structural scaffold of thiourea, featuring a thionic group and two amino groups, allows for diverse chemical modifications that can significantly enhance bioactivity, selectivity, and pharmacokinetic profiles.[1] This guide focuses on a specific derivative, this compound (FPT), providing a comprehensive performance benchmark against established standard compounds in two critical therapeutic areas: oncology and microbiology.
For researchers and drug development professionals, establishing a robust performance baseline is a critical first step in evaluating the potential of a novel compound. This document provides not just data, but the strategic and methodological rationale behind the comparative assays. We will explore the cytotoxic effects of FPT on cancer cell lines in comparison to the widely used chemotherapeutic agent, Doxorubicin, and assess its antibacterial efficacy against common pathogens relative to the antibiotic Streptomycin. The protocols detailed herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Overall Benchmarking Workflow
The evaluation of a novel compound requires a structured, multi-faceted approach. The workflow below outlines the logical progression from initial compound characterization to dual-pathway biological assessment, ensuring a comprehensive performance analysis.
Caption: Overall workflow for benchmarking this compound.
Part 1: Anticancer Performance Evaluation
Scientific Rationale
Thiourea derivatives have shown significant promise as anticancer agents, capable of inhibiting cancer cell growth and, in some cases, reversing treatment resistance.[4] Studies on structurally similar compounds, such as 3-(trifluoromethyl)phenylthiourea derivatives, have demonstrated potent cytotoxicity against human colon and leukemia cell lines, with IC50 values often superior to the standard drug cisplatin.[5] The mechanism of action for these compounds is frequently linked to the induction of apoptosis (programmed cell death).[5]
To benchmark FPT, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This is a robust and widely accepted colorimetric assay for assessing cell metabolic activity.[6][7] As viable cells contain mitochondrial dehydrogenases that reduce MTT to a purple formazan product, the intensity of the color is directly proportional to the number of living cells.[8][9] This allows for the quantitative determination of cytotoxicity and the calculation of the IC50 (half-maximal inhibitory concentration), a standard measure of a compound's potency. Doxorubicin is selected as the standard compound due to its well-characterized, potent cytotoxic effects across a broad range of cancers.[10]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
This compound (FPT)
-
Doxorubicin (Standard Compound)
-
Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, SW620 colorectal adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture and harvest cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Causality Note: Seeding density is critical. Too few cells will result in a weak signal, while over-confluence can inhibit growth and affect compound sensitivity.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of FPT and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.
-
Self-Validation System: Include the following controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (typically <0.5%). This assesses the solvent's toxicity.
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Blank Control: Wells with medium only (no cells) to provide a background reading for the spectrophotometer.
-
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6]
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Anticipated Data and Comparison
The performance of FPT is benchmarked by comparing its IC50 values against those of Doxorubicin across different cell lines.
| Compound | Cell Line | Hypothetical IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 8.5 |
| SW620 (Colon Cancer) | 6.2 | |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.5 |
| SW620 (Colon Cancer) | 0.9 |
Note: These are representative values for illustrative purposes. Actual results may vary.
Supporting Mechanistic Pathway: Intrinsic Apoptosis
Many chemotherapeutic agents, including thiourea derivatives, induce cell death via apoptosis.[5] Understanding this pathway provides context for the observed cytotoxic activity.
Caption: Simplified intrinsic apoptosis pathway initiated by cellular stress.
Part 2: Antibacterial Performance Evaluation
Scientific Rationale
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiourea derivatives have demonstrated notable efficacy against a range of bacterial pathogens, including resistant strains.[12] Their mechanism is often attributed to the disruption of critical cellular processes like DNA replication or homeostasis.[12]
To quantify the antibacterial performance of FPT, we use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is considered a gold standard for antimicrobial susceptibility testing.[13][14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This method is highly reproducible and allows for the simultaneous testing of multiple compounds against different bacterial strains. We will compare the MIC of FPT to Streptomycin , a broad-spectrum aminoglycoside antibiotic.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (FPT)
-
Streptomycin (Standard Compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[15]
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Causality Note: Standardizing the inoculum is the most critical step for inter-laboratory reproducibility. An incorrect inoculum density will lead to false MIC values.[15]
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution in Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare a 2x working concentration of the test compounds (FPT and Streptomycin) in MHB. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This leaves wells 11 and 12 as controls.
-
-
Inoculation and Controls:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Self-Validation System:
-
Well 11 (Growth Control): Contains 50 µL of MHB and 50 µL of inoculum. This well must show turbidity for the test to be valid.
-
Well 12 (Sterility Control): Contains 100 µL of MHB only (no compound, no inoculum). This well must remain clear.
-
-
-
Incubation and Result Interpretation:
Anticipated Data and Comparison
The antibacterial performance of FPT is evaluated by comparing its MIC values against a Gram-positive and a Gram-negative bacterium relative to Streptomycin.
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| This compound | 16 | 64 |
| Streptomycin (Standard) | 4 | 8 |
Note: These are representative values for illustrative purposes. A lower MIC value indicates greater potency.
Synthesis and Concluding Remarks
This guide outlines a rigorous, dual-pathway benchmarking strategy for evaluating the biological potential of this compound. By employing standardized assays like the MTT for cytotoxicity and broth microdilution for antibacterial activity, we can generate robust, comparable data against well-established standards such as Doxorubicin and Streptomycin.
The hypothetical data presented suggests that while FPT may not possess the high potency of Doxorubicin in an anticancer context, its activity in the low micromolar range warrants further investigation, particularly concerning its selectivity for cancer cells over normal cells and its specific mechanism of action. In the antibacterial assessment, the compound shows moderate activity, suggesting it could serve as a scaffold for developing more potent antimicrobial agents.
Recent studies have also pointed towards other activities for fluorophenyl thiourea derivatives, including potent antioxidant effects and the inhibition of diabetes-related enzymes like α-amylase and α-glycosidase.[18] These findings open up additional avenues for research. The comprehensive evaluation framework presented here provides the essential first step for any drug discovery program, enabling researchers to make informed decisions about the future development of promising compounds like this compound.
References
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Ahmed, T.F.A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics, 11. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Bohrium. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Available at: [Link]
-
A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). Journal of Experimental and Clinical Microbiology. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]
-
IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Available at: [Link]
-
Discussion on antitumor assay standards. (2019). ResearchGate. Available at: [Link]
-
Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. Available at: [Link]
-
Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. (2024). PubMed. Available at: [Link]
-
Simões, M., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Applied Sciences, 13(13), 7793. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Available at: [Link]
-
Shanbhag, P., et al. (2015). Screening of Microbial Extracts for Anticancer Compounds Using Streptomyces Kinase Inhibitor Assay. Indian Journal of Microbiology, 55(4), 437-443. Available at: [Link]
-
Antibacterial activity of the compounds and standard drug. (n.d.). ResearchGate. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]
-
SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO. Available at: [Link]
-
Al-Temaimi, R., et al. (2022). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. Cancers, 14(19), 4877. Available at: [Link]
-
Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. (n.d.). MDPI. Available at: [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2012). ResearchGate. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(4-Fluorophenyl)-3-phenylthiourea: A Guide for Laboratory Professionals
For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 1-(4-Fluorophenyl)-3-phenylthiourea (CAS Number: 370-16-1), a compound that, due to its chemical structure, requires careful handling as a halogenated organic and a thiourea derivative.
The procedural integrity of this guide is built upon a foundation of established safety protocols and regulatory standards. By understanding the "why" behind each step, you, the scientist, are empowered to manage chemical waste not just as a task to be completed, but as an integral part of your research's quality and safety ecosystem.
I. Hazard Profile and Waste Classification
This compound is a solid substance classified with GHS07 pictograms, signaling warnings for acute oral toxicity (H302) and serious eye irritation (H319). The core of its disposal protocol is dictated by two key structural features:
-
Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring places this compound in the category of halogenated organic wastes.[1] These substances are typically subject to specific disposal routes, primarily regulated incineration, to prevent the release of harmful decomposition byproducts.[1] It is crucial to segregate halogenated wastes from non-halogenated organic wastes, as the disposal costs and methods differ significantly.[2]
-
Thiourea Derivative: The thiourea functional group imparts specific toxicological properties. The parent compound, thiourea, is designated as a hazardous waste by the U.S. Environmental Protection Agency (EPA) with the waste number U219.[3] This classification underscores the need for handling its derivatives with a high degree of caution and ensuring they are disposed of through a certified hazardous waste stream.
Based on these characteristics, this compound must be disposed of as a halogenated organic hazardous waste .
II. Personnel Protection: Your First Line of Defense
Before initiating any disposal procedures, the selection and use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The principle here is to create a barrier between you and the chemical, mitigating risks of exposure through contact, inhalation, or ingestion.
| PPE Item | Specification and Rationale |
| Eye Protection | Chemical splash goggles are mandatory to protect against potential eye irritation. |
| Hand Protection | Wear impervious nitrile gloves. Given the compound's hazardous nature, double-gloving is a recommended best practice.[4] Gloves should be changed immediately upon any sign of contamination. |
| Body Protection | A standard laboratory coat, fully buttoned, is required. Ensure you are wearing long pants and closed-toe shoes to protect your skin.[4] |
| Respiratory Protection | All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[4][5] |
III. Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing this compound for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste management contractor.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
In accordance with EPA regulations, hazardous waste must be accumulated at or near its point of generation.[6][7] Designate a specific area within your laboratory, ideally within the line of sight of where the work is performed, for the waste container.[7] This SAA should be clearly marked with hazardous waste signage.[8]
Step 2: Select the Appropriate Waste Container
-
Use a container that is chemically compatible with halogenated organic solids. High-density polyethylene (HDPE) containers are a common and appropriate choice.
-
The container must be in good condition, free from damage, and possess a secure, leak-proof screw cap.[9][10]
-
Ensure the container is appropriately sized for the expected volume of waste to avoid excessive accumulation.[9]
Step 3: Label the Waste Container
-
Proper labeling is a cornerstone of regulatory compliance and safety. The label must be affixed to the container before the first particle of waste is added.[9]
-
The label must include the following information:
Step 4: Waste Segregation and Collection
-
Crucially, this waste stream must be kept separate. Do not mix this compound with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizing agents.[1][2][9] Incompatible materials can lead to dangerous chemical reactions.
-
Carefully transfer the solid waste into the labeled container using a dedicated spatula or scoop. Perform this transfer inside a chemical fume hood to minimize exposure.
-
If disposing of solutions containing this compound (e.g., from a reaction work-up), the entire solution must be treated as halogenated waste.[9] Do not dispose of any organic liquids down the drain.[2][9]
Step 5: Secure Storage and Final Disposal
-
Keep the waste container tightly closed at all times, except when actively adding waste.[9][10] This "vapor tight" and "spill proof" requirement is critical for safety.[9]
-
Store the container in your designated SAA, away from incompatible materials and high-traffic areas.[5]
-
Once the container is full or you have finished the project, arrange for pickup and disposal through your institution's EHS office. They will manage the final disposal, which is typically high-temperature incineration at a licensed facility.[1][7]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal from the laboratory.
V. Guiding Principles for a Culture of Safety
Adherence to this protocol is more than a regulatory formality; it is a commitment to the safety of yourself, your colleagues, and the environment. Never dispose of this chemical down the drain or in the regular trash.[2][11] If you are ever in doubt about a specific step or a potential chemical incompatibility, pause and consult your institution's safety manual or contact your EHS department directly. By treating chemical disposal with the same rigor as your experimental design, you uphold the highest standards of scientific integrity and responsibility.
References
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
Thiourea Safety Data Sheet. Hill Brothers Chemical Company. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Phenylthiourea Standard Operating Procedure. Amherst College. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. hillbrothers.com [hillbrothers.com]
- 4. amherst.edu [amherst.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. chemos.de [chemos.de]
Navigating the Safe Handling of 1-(4-Fluorophenyl)-3-phenylthiourea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities demands a meticulous and informed approach to personal protective equipment (PPE). This guide provides essential, in-depth guidance on the safe handling of 1-(4-Fluorophenyl)-3-phenylthiourea, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Understanding the Hazard Profile
This compound, like many thiourea derivatives, presents a specific set of health and safety considerations. While a comprehensive toxicological profile may be evolving, the known hazards associated with this class of compounds necessitate a cautious and well-planned approach. Primary concerns include acute oral toxicity, potential for skin sensitization, and eye irritation.[1] Furthermore, it is prudent to handle related thiourea compounds as potentially harmful if swallowed and capable of causing skin sensitization through prolonged or repeated contact.[2][3]
Hazard Communication at a Glance
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [3] |
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol relies on a multi-layered defense, where PPE is the final and critical barrier between the researcher and the chemical. The following recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.
Engineering and Administrative Controls: The First Line of Defense
Before considering PPE, it is imperative to implement appropriate engineering and administrative controls.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Designated Area: Establish a designated area for the handling of this compound to prevent cross-contamination of other laboratory surfaces.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this chemical, including weighing, dissolution, and disposal.
Personal Protective Equipment (PPE): Your Essential Toolkit
The selection and correct use of PPE are paramount. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Prevents skin contact, absorption, and the potential for skin sensitization.[2] |
| Body Protection | A clean, buttoned laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder outside of a fume hood or when there is a risk of aerosol generation.[2] |
A Deeper Dive into PPE Selection
Hand Protection: While nitrile gloves are a good starting point, it is crucial to understand that no glove material offers universal protection. For handling this compound, double-gloving is recommended, particularly for extended procedures. Always inspect gloves for any signs of degradation or perforation before and during use. Should a glove become contaminated, it must be removed and replaced immediately, following proper doffing procedures to avoid skin contact.
Respiratory Protection: The choice of respirator depends on the specific task and the potential for airborne exposure. For weighing small quantities of the powder within a chemical fume hood, a properly fitted N95 respirator provides an adequate level of protection.[3] For larger-scale operations or in situations where engineering controls are not sufficient, a powered air-purifying respirator (PAPR) may be necessary. A comprehensive respiratory protection program, including fit-testing and training, is essential for all personnel required to wear respirators.[4]
Procedural Guidance: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage location is clearly labeled and accessible only to authorized personnel.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Perform all weighing operations within the fume hood. Use a dedicated set of spatulas and weighing boats.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
-
Spills: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of the laboratory safety plan. As a fluorinated organic compound, it is classified as halogenated waste.
-
Segregation: All waste containing this compound, including contaminated PPE, bench paper, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[5]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal: The sealed waste container must be disposed of through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.[5] Do not dispose of this chemical down the drain or in the regular trash.
Caption: A streamlined plan for the proper disposal of this compound waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and the well-being of all laboratory personnel.
References
- Annexe Chem Pvt Ltd.
- Benchchem. Personal protective equipment for handling 1-(4-Iodo-2-methylphenyl)thiourea.
- Sigma-Aldrich. This compound.
- Santa Cruz Biotechnology. Thiourea.
- Carl ROTH.
- NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Essential Handling and Safety Guidelines for Thiourea.
- Chemos GmbH&Co.KG.
- Fisher Scientific.
- Sigma-Aldrich.
- Cayman Chemical.
- West Liberty University.
- SD Fine-Chem.
- BenchChem.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
- DuraLabel Resources. OSHA Rules for Hazardous Chemicals.
- National Center for Biotechnology Information.
- Reddit. How can I research safety procedures for handling thiourea?.
- Actylis Lab Solutions.
- ChemScene. This compound.
- Amherst College. Phenylthiourea.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
